molecular formula C10H12O3 B129441 Coniferyl Alcohol CAS No. 32811-40-8

Coniferyl Alcohol

Cat. No.: B129441
CAS No.: 32811-40-8
M. Wt: 180.20 g/mol
InChI Key: JMFRWRFFLBVWSI-NSCUHMNNSA-N
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Description

Coniferyl alcohol is a natural organic compound belonging to the class of phenylpropanoids and is a key monolignol in the lignin biosynthetic pathway in plants . It serves as a fundamental precursor for the biosynthesis of lignin, a crucial structural component of plant cell walls, and also plays a role in plant defense mechanisms . Beyond its structural role, this compound is an intermediate in the biosynthesis of other significant compounds such as eugenol, stilbenoids, and coumarin . Recent scientific investigations have revealed promising bioactivities that are of significant interest to the research community. Studies indicate its potential in improving cardiac dysfunction; experimental models of renovascular hypertension show that this compound can reduce blood pressure and mitigate myocardial tissue damage and inflammation, with mechanisms linked to the regulation of the MMP9/COX2/TNFα/IL-17 signaling pathways . Furthermore, research in oncology has demonstrated that this compound can induce apoptosis in cholangiocarcinoma cells, with effects associated with an increased BAX/Bcl-2 ratio and alterations in cellular metabolic pathways, including the antioxidant defense mechanism and the tricarboxylic acid cycle . The compound is also utilized in the creation of sustainable polymer materials through enzymatic polymerization processes and finds application in the fragrance and flavor industry . The global market for this compound is experiencing strong growth, driven by rising demand for sustainable, bio-based products and increased research into its health applications . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol
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InChI

InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+
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InChI Key

JMFRWRFFLBVWSI-NSCUHMNNSA-N
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Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)O
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Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/CO)O
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Molecular Formula

C10H12O3
Record name coniferyl alcohol
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DSSTOX Substance ID

DTXSID50186489
Record name (E)-Coniferyl alcohol
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Molecular Weight

180.20 g/mol
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Physical Description

Solid; [Merck Index] White or yellow hygroscopic powder; [Alfa Aesar MSDS], Solid
Record name Coniferyl alcohol
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Vapor Pressure

0.0000088 [mmHg]
Record name Coniferyl alcohol
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CAS No.

32811-40-8, 458-35-5
Record name trans-Coniferyl alcohol
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Record name Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy-
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Record name 4-hydroxy-3-methoxycinnamylic alcohol
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Record name 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol
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Record name CONIFERYL ALCOHOL
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Record name Coniferyl alcohol
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Melting Point

74 °C
Record name Coniferyl alcohol
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Foundational & Exploratory

coniferyl alcohol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl alcohol is a phenolic compound that plays a crucial role as a monomer in the biosynthesis of lignin (B12514952) and various other natural products.[1][2] Its chemical structure, derived from the phenylpropanoid pathway, imparts it with significant biological activities, making it a molecule of interest for researchers in medicinal chemistry, materials science, and plant biology. This technical guide provides an in-depth overview of the physicochemical properties, experimental characterization protocols, and key signaling pathways associated with this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 458-35-5) are summarized in the table below.[1][3][4] This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
CAS Number 458-35-5[1][3][4]
Molecular Formula C₁₀H₁₂O₃[1][4]
Molecular Weight 180.20 g/mol [1][3][4]
Appearance Beige crystalline powder[1]
Melting Point 75-80 °C[3]
Boiling Point 163-165 °C at 3 mmHg[3]
Solubility
    WaterVery slightly soluble/insoluble[1][5]
    EthanolSoluble/Moderately soluble[1][6][7]
    Diethyl EtherFreely soluble[5]
    DMSOSoluble (approx. 25 mg/mL)[6][7]
    Dimethylformamide (DMF)Soluble (approx. 25 mg/mL)[6][7]
Storage Temperature -20°C[3][4]
UV max (in Ethanol) 266 nm[6]

Experimental Protocols

Accurate characterization of this compound is paramount for its study and application. The following section details standardized protocols for its analysis using common spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives.

Sample Preparation:

  • Sample Purity: Ensure the this compound sample is of high purity (>95%), purified by methods such as column chromatography or preparative HPLC.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) or acetone-d6 (B32918) are common choices.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. For ¹³C and 2D NMR experiments, a higher concentration of 10-20 mg is recommended.

  • Filtration: Filter the sample solution through a glass wool plug or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

Data Acquisition:

  • NMR spectra can be acquired on a spectrometer operating at a frequency of 400 MHz or higher.

  • Standard pulse programs for ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC should be utilized for complete structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound.

Sample Preparation:

  • Solid Sample (KBr Pellet): Mix a small amount of finely ground this compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Data Acquisition:

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Characteristic peaks for the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and aromatic C=C bonds should be identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for studying the electronic transitions within the molecule.

Sample Preparation:

  • Solvent Selection: Use a UV-transparent solvent in which this compound is soluble, such as ethanol.

  • Solution Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to prepare a series of standard solutions.

  • Blank: Use the pure solvent as a blank to zero the spectrophotometer.

Data Acquisition:

  • Scan the absorbance of the standard solutions over a wavelength range of approximately 200-400 nm.

  • The wavelength of maximum absorbance (λmax) should be determined.[6] A multiwavelength absorption spectroscopy approach can also be employed for kinetic and endpoint analyses.[8]

Signaling Pathways and Biological Activity

This compound exhibits a range of biological activities, primarily through the modulation of specific signaling pathways.

Regulation of the Phenylpropanoid Pathway

This compound acts as a signaling molecule in plants, providing feedback regulation on its own biosynthetic pathway, the phenylpropanoid pathway.[3][4][6] This regulation is crucial for managing the carbon flow into lignin and other secondary metabolites.

Phenylpropanoid_Pathway_Regulation This compound This compound MYB4/7 MYB4/7 This compound->MYB4/7 induces expression KFB E3 Ligases KFB E3 Ligases This compound->KFB E3 Ligases induces expression Lignin Biosynthesis Genes (PAL1, 4CL1, etc.) Lignin Biosynthesis Genes (PAL1, 4CL1, etc.) MYB4/7->Lignin Biosynthesis Genes (PAL1, 4CL1, etc.) represses Phenylpropanoid Pathway Phenylpropanoid Pathway Phenylpropanoid Pathway->this compound L-Phenylalanine L-Phenylalanine PAL Enzyme PAL Enzyme L-Phenylalanine->PAL Enzyme substrate PAL Enzyme->Phenylpropanoid Pathway Proteasomal Degradation Proteasomal Degradation PAL Enzyme->Proteasomal Degradation KFB E3 Ligases->PAL Enzyme targets for degradation Anti_Inflammatory_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Response Inflammatory Stimuli Inflammatory Stimuli IL-17 Receptor IL-17 Receptor Inflammatory Stimuli->IL-17 Receptor TNF Receptor TNF Receptor Inflammatory Stimuli->TNF Receptor JAK2 JAK2 Inflammatory Stimuli->JAK2 Downstream Signaling (e.g., NF-κB) Downstream Signaling (e.g., NF-κB) IL-17 Receptor->Downstream Signaling (e.g., NF-κB) TNF Receptor->Downstream Signaling (e.g., NF-κB) JAK2->Downstream Signaling (e.g., NF-κB) Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) Downstream Signaling (e.g., NF-κB)->Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) MMP9, COX2 MMP9, COX2 Downstream Signaling (e.g., NF-κB)->MMP9, COX2 This compound This compound This compound->IL-17 Receptor inhibits This compound->TNF Receptor inhibits This compound->JAK2 inhibits (as aldehyde) Experimental_Workflow cluster_structural A Sample Acquisition / Synthesis B Purification (Chromatography) A->B C Purity Assessment (HPLC, GC-MS) B->C D Structural Elucidation C->D H Biological Activity Assays C->H E NMR (1H, 13C, 2D) D->E F Mass Spectrometry D->F G IR & UV-Vis Spectroscopy D->G I Data Analysis & Interpretation E->I F->I G->I H->I

References

The Ubiquitous Presence of Coniferyl Alcohol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl alcohol, a colorless to white solid organic compound, is a pivotal monolignol synthesized through the phenylpropanoid pathway in plants.[1] As a fundamental precursor to lignin (B12514952) and lignans, it plays a crucial role in the structural integrity, water transport, and defense mechanisms of terrestrial plants.[1] This technical guide provides an in-depth exploration of the natural occurrence of this compound, its biosynthesis, and its role as a signaling molecule. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Natural Occurrence and Quantitative Distribution

This compound is found in both gymnosperm and angiosperm plants.[1] While it is a primary component of lignin in all vascular plants, its concentration as a free molecule varies significantly across different species, tissues, and developmental stages. Gymnosperm lignins are predominantly composed of polymers derived from this compound, whereas angiosperm lignins are a mix of polymers from both coniferyl and sinapyl alcohols.[2]

The quantification of free this compound is essential for understanding its metabolic flux and regulatory roles. The following table summarizes available quantitative data on the concentration of free this compound in various plant tissues. It is important to note that comprehensive quantitative data across a wide range of species is still an active area of research.

Plant SpeciesTissueDevelopmental StageConcentrationAnalytical MethodReference
Arabidopsis thalianaLeafMature938.89 ± 83.29 pmol/g FWLC-MS/MS[3]
Arabidopsis thalianaRootMature28773.57 ± 1151.53 pmol/g FWLC-MS/MS[3]
Arabidopsis thalianaStemMature~7 nmol/g FWLC-MS/MS[3]
Pinus resinosaDormant BudsDormantLow (similar to IAA)GC-MS[4]
Pinus resinosaNeedlesDormantLow (similar to IAA)GC-MS[4]
Pinus resinosaCambiumDormantLow (similar to IAA)GC-MS[4]
Pinus strobusDormant BudsDormantLow (similar to IAA)GC-MS[4]
Pinus strobusNeedlesDormantLow (similar to IAA)GC-MS[4]
Pinus strobusCambiumDormantLow (similar to IAA)GC-MS[4]

FW: Fresh Weight; IAA: Indole-3-acetic acid

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a complex series of enzymatic reactions that converts the amino acid L-phenylalanine into a variety of phenolic compounds. The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. A series of hydroxylation, methylation, and reduction steps then lead to the formation of this compound.

The key enzymes involved in this pathway include:

  • PAL: Phenylalanine ammonia-lyase

  • C4H: Cinnamate 4-hydroxylase

  • 4CL: 4-coumarate:CoA ligase

  • HCT: Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase

  • C3'H: p-coumaroyl shikimate 3'-hydroxylase

  • CCoAOMT: Caffeoyl-CoA O-methyltransferase

  • CCR: Cinnamoyl-CoA reductase

  • CAD: Cinnamyl alcohol dehydrogenase

Coniferyl_Alcohol_Biosynthesis Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid CL4 4CL pCou->CL4 pCouCoA p-Coumaroyl-CoA HCT1 HCT pCouCoA->HCT1 pCouShik p-Coumaroyl Shikimate C3H C3'H pCouShik->C3H CafShik Caffeoyl Shikimate HCT2 HCT CafShik->HCT2 CafCoA Caffeoyl-CoA CCoAOMT CCoAOMT CafCoA->CCoAOMT FerCoA Feruloyl-CoA CCR CCR FerCoA->CCR ConAld Coniferaldehyde CAD CAD ConAld->CAD ConAlc This compound PAL->Cin C4H->pCou CL4->pCouCoA HCT1->pCouShik C3H->CafShik HCT2->CafCoA CCoAOMT->FerCoA CCR->ConAld CAD->ConAlc

Biosynthetic pathway of this compound.

Experimental Protocols

Accurate quantification of this compound in plant tissues is critical for understanding its physiological roles. The following are generalized protocols for the extraction and analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol 1: Quantification by GC-MS

This method is suitable for the analysis of derivatized this compound.

1. Sample Preparation and Extraction: a. Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder. b. Extract the powder with 1 mL of 80% methanol (B129727) by vortexing and sonication. c. Centrifuge to pellet debris and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants. d. Evaporate the solvent under a stream of nitrogen gas. e. Re-dissolve the dried extract in a suitable solvent.

2. Derivatization: a. To the dried extract, add a derivatizing agent (e.g., BSTFA with 1% TMCS). b. Incubate at a specified temperature (e.g., 70°C) for a set time to allow for complete derivatization.

3. GC-MS Analysis: a. GC Column: Use a suitable capillary column (e.g., DB-5ms). b. Oven Program: Start at a low temperature and ramp up to a high temperature to separate the compounds. c. Mass Spectrometer: Operate in electron ionization (EI) mode and scan a relevant mass range.

4. Quantification: a. Create a calibration curve using a series of known concentrations of a derivatized this compound standard. b. Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification by HPLC-MS/MS

This method allows for the direct analysis of this compound without derivatization.

1. Sample Preparation and Extraction: a. Follow the same extraction procedure as described in Protocol 1 (steps 1a-1d). b. Reconstitute the dried extract in a solvent compatible with the HPLC mobile phase. c. Filter the extract through a 0.22 µm syringe filter.

2. HPLC-MS/MS Analysis: a. HPLC Column: Use a reverse-phase C18 column. b. Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is commonly used. c. Mass Spectrometer: Operate in a suitable ionization mode (e.g., electrospray ionization - ESI) and use Multiple Reaction Monitoring (MRM) for specific detection and quantification.

3. Quantification: a. Prepare a calibration curve using a pure this compound standard. b. Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Experimental_Workflow Start Plant Tissue Sampling Grind Grinding in Liquid Nitrogen Start->Grind Extract Solvent Extraction (e.g., 80% Methanol) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporation Supernatant->Dry Reconstitute Reconstitution Dry->Reconstitute Analysis Analytical Method Reconstitute->Analysis GCMS GC-MS Analysis (with derivatization) Analysis->GCMS Derivatization HPLCMS HPLC-MS/MS Analysis Analysis->HPLCMS Data Data Acquisition & Quantification GCMS->Data HPLCMS->Data

General experimental workflow for this compound analysis.

Signaling Pathways

Recent research has revealed that this compound is not just a building block for polymers but also acts as a signaling molecule, playing a role in the feedback regulation of the phenylpropanoid pathway.[3] Exogenous application of this compound has been shown to induce the expression of certain transcription factors, such as MYB4 and MYB7, which in turn repress the expression of key lignin biosynthetic genes, including PAL, 4CL, and CAD.[3] This feedback loop allows the plant to tightly control the flux of metabolites through the phenylpropanoid pathway, preventing the excessive accumulation of potentially toxic intermediates.

Signaling_Pathway CA This compound (Accumulation) MYB MYB4/MYB7 Transcription Factors (Expression Increased) CA->MYB Induces PPG Phenylpropanoid Pathway Genes (PAL, 4CL, CAD, etc.) MYB->PPG Represses Expression PP Phenylpropanoid Pathway PPG->PP Encodes Enzymes for PP->CA Biosynthesis

Feedback regulation of the phenylpropanoid pathway by this compound.

Conclusion

This compound is a central metabolite in plant biology, essential for the synthesis of lignin and lignans. Its natural occurrence is widespread, though its concentration as a free monomer is dynamically regulated and varies across species and tissues. Understanding the biosynthesis, distribution, and signaling functions of this compound is crucial for fields ranging from plant science to biotechnology and drug development. The methodologies and data presented in this guide provide a solid foundation for further research into this multifaceted molecule and its potential applications.

References

The Biosynthesis of Coniferyl Alcohol: A Technical Guide to the Phenylpropanoid Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferyl alcohol is a primary monolignol, a fundamental building block in the biosynthesis of lignin (B12514952) and a precursor to numerous bioactive lignans. Its synthesis from the amino acid L-phenylalanine is a critical branch of the general phenylpropanoid pathway, involving a coordinated series of enzymatic reactions. Understanding this pathway is paramount for applications ranging from agricultural engineering to the development of novel therapeutics. This technical guide provides an in-depth exploration of the core biosynthetic route to this compound, presenting detailed experimental protocols for key enzyme assays, a quantitative summary of enzyme kinetics, and visual diagrams of the pathway and experimental workflows.

The Core Biosynthetic Pathway from Phenylalanine

The conversion of L-phenylalanine to this compound is a multi-step enzymatic cascade localized primarily in the cytoplasm and on the cytoplasmic face of the endoplasmic reticulum. The pathway channels carbon from primary metabolism into the production of monolignols.[1] While often depicted as a linear sequence, the pathway is more accurately described as a metabolic grid with some substrate flexibility among enzymes.[2] However, a principal route has been well-established and is detailed below.[3]

The journey begins with the deamination of L-phenylalanine to form trans-Cinnamic acid , catalyzed by Phenylalanine Ammonia-Lyase (PAL) . This is a crucial entry point, committing phenylalanine to the phenylpropanoid pathway.[1] The subsequent reaction is the hydroxylation of cinnamic acid at the para position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to produce p-Coumaric acid .[2]

This intermediate is then activated by 4-Coumarate:CoA Ligase (4CL) , which attaches a Coenzyme A (CoA) molecule to form p-Coumaroyl-CoA . This activation step is vital for the subsequent reduction and modification reactions. From here, the pathway proceeds through a series of hydroxylation and methylation steps to form the guaiacyl (G) precursor. Caffeoyl-CoA O-Methyltransferase (CCoAOMT) catalyzes the methylation of the 3-hydroxyl group on the aromatic ring of Caffeoyl-CoA to yield Feruloyl-CoA .[4][5]

The final two steps involve the reduction of the CoA-ester side chain. First, Cinnamoyl-CoA Reductase (CCR) reduces Feruloyl-CoA to Coniferaldehyde (B117026) . Following this, Cinnamyl Alcohol Dehydrogenase (CAD) catalyzes the final reduction of coniferaldehyde to produce the target monolignol, This compound .[6]

Coniferyl_Alcohol_Biosynthesis Phe L-Phenylalanine PAL PAL Phe->PAL Cin trans-Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid CL 4CL Cou->CL CouCoA p-Coumaroyl-CoA HCT HCT / C3H CouCoA->HCT CafCoA Caffeoyl-CoA CCoAOMT CCoAOMT CafCoA->CCoAOMT FerCoA Feruloyl-CoA CCR CCR FerCoA->CCR ConAld Coniferaldehyde CAD CAD ConAld->CAD ConAlc This compound PAL->Cin C4H->Cou CL->CouCoA HCT->CafCoA CCoAOMT->FerCoA CCR->ConAld CAD->ConAlc

Caption: Core biosynthetic pathway from L-Phenylalanine to this compound.

Quantitative Analysis of Enzyme Kinetics

The efficiency and flux through the monolignol pathway are governed by the kinetic properties of its constituent enzymes. A comprehensive analysis of these enzymes has been performed in various species, with Populus trichocarpa (black cottonwood) serving as a key model for woody plants.[7] The Michaelis-Menten (Kₘ) and catalytic efficiency (kcat) values provide critical insights into substrate affinity and turnover rates, respectively.

Enzyme FamilySubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (s⁻¹µM⁻¹)Reference
PAL (Phenylalanine Ammonia-Lyase)L-Phenylalanine34.00.440.013[7]
C4H (Cinnamate 4-Hydroxylase)trans-Cinnamic acid1.10.600.545[7]
4CL (4-Coumarate:CoA Ligase)p-Coumaric acid11.01.120.102[7]
Caffeic acid7.00.810.116[7]
Ferulic acid11.00.510.046[7]
CCoAOMT (Caffeoyl-CoA O-Methyltransferase)Caffeoyl-CoA1.60.350.219[7]
CCR (Cinnamoyl-CoA Reductase)p-Coumaroyl-CoA3.34.881.479[7]
Caffeoyl-CoA2.53.251.300[7]
Feruloyl-CoA2.210.14.591[7]
CAD (Cinnamyl Alcohol Dehydrogenase)p-Coumaraldehyde12.02.620.218[7]
Coniferaldehyde15.02.950.197[7]

Table 1: Summary of Michaelis-Menten kinetic parameters for key enzymes in the this compound biosynthetic pathway from Populus trichocarpa.[7]

Experimental Protocols for Key Enzyme Assays

Accurate measurement of enzyme activity is essential for studying pathway regulation and for bioengineering efforts. The following section provides detailed methodologies for assaying the core enzymes.

Experimental_Workflow start_node Plant Tissue Collection (e.g., Differentiating Xylem) A 1. Homogenization (Liquid N₂, chilled buffer) start_node->A process_node process_node assay_node assay_node data_node data_node end_node Calculate Specific Activity (Units / mg protein) B 2. Centrifugation (e.g., 14,000 x g, 4°C, 20 min) A->B C 3. Collect Supernatant (Crude Enzyme Extract) B->C D 4. Protein Quantification (e.g., Bradford Assay) C->D E 5. Assay Reaction Setup (Buffer, Substrate, Cofactors) D->E Standardize enzyme amount F 6. Initiate Reaction (Add enzyme extract) E->F G 7. Data Acquisition (Spectrophotometer, HPLC, etc.) F->G G->end_node

Caption: Generalized experimental workflow for enzyme activity assays.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay

  • Principle: This spectrophotometric assay measures the enzymatic conversion of L-phenylalanine to trans-cinnamic acid. The formation of trans-cinnamic acid is monitored by the increase in absorbance at 290 nm, which is directly proportional to PAL activity.

  • Reagents:

    • Extraction Buffer: 0.1 M Tris-HCl (pH 8.8), 14 mM 2-mercaptoethanol.

    • Substrate Solution: 15 mM L-phenylalanine in 0.1 M Tris-HCl (pH 8.8).

    • Stop Solution: 6 M HCl.

  • Procedure:

    • Homogenize 0.5-1.0 g of frozen plant tissue in 2 mL of ice-cold Extraction Buffer.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant (crude enzyme extract).

    • Determine the protein concentration of the extract (e.g., using the Bradford method).

    • Prepare a reaction mixture containing 1.9 mL of Substrate Solution. Pre-incubate at 30°C for 5 minutes.

    • Start the reaction by adding 100 µL of the enzyme extract.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding 200 µL of 6 M HCl.

    • Read the absorbance at 290 nm against a blank (prepared by adding the stop solution before the enzyme extract).

    • Calculate activity using the molar extinction coefficient of trans-cinnamic acid (9630 M⁻¹cm⁻¹).[7]

4-Coumarate:CoA Ligase (4CL) Activity Assay
  • Principle: This assay measures the formation of p-coumaroyl-CoA from p-coumaric acid and Coenzyme A. The product, p-coumaroyl-CoA, has a distinct absorbance maximum at 333 nm, allowing for continuous monitoring of the reaction rate.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂.

    • Substrate Stock: 10 mM p-Coumaric Acid.

    • Cofactor Stocks: 50 mM ATP, 5 mM Coenzyme A (CoA).

  • Procedure:

    • Prepare a master mix in a quartz cuvette containing Assay Buffer, 20 µL of 10 mM p-Coumaric Acid (final conc. 0.2 mM), and 20 µL of 50 mM ATP (final conc. 1.0 mM).

    • Add 10-50 µL of crude enzyme extract and mix gently.

    • Start the reaction by adding 10 µL of 5 mM CoA (final conc. 0.05 mM) to a final volume of 1 mL.

    • Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 333 nm for 5-10 minutes.

    • The rate of reaction (ΔA/min) is directly proportional to the 4CL activity.

Cinnamoyl-CoA Reductase (CCR) Activity Assay
  • Principle: CCR catalyzes the NADPH-dependent reduction of cinnamoyl-CoA esters to their corresponding aldehydes. The enzyme activity is determined by monitoring the decrease in absorbance at 366 nm due to the oxidation of NADPH.[6]

  • Reagents:

    • Assay Buffer: 100 mM Sodium/Potassium Phosphate buffer (pH 6.25).

    • Substrate Stock: 1 mM Feruloyl-CoA.

    • Cofactor Stock: 10 mM NADPH.

  • Procedure:

    • Prepare a 500 µL reaction mixture in a quartz cuvette containing Assay Buffer, 15 µL of 1 mM Feruloyl-CoA (final conc. 30 µM), and 5 µL of 10 mM NADPH (final conc. 0.1 mM).

    • Equilibrate the mixture at 30°C.

    • Initiate the reaction by adding 5-10 µg of purified recombinant CCR protein or an appropriate amount of crude extract.

    • Monitor the decrease in absorbance at 366 nm for 10 minutes.

    • Calculate activity using the molar extinction coefficient of NADPH (3.4 x 10³ M⁻¹cm⁻¹ at 366 nm).[6]

Cinnamyl Alcohol Dehydrogenase (CAD) Activity Assay
  • Principle: The activity of CAD is typically measured in the reverse direction (oxidation) due to more favorable reaction equilibrium. The assay monitors the NADP⁺-dependent oxidation of this compound to coniferaldehyde. The formation of NADPH is measured by the increase in absorbance at 340 nm.[8]

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.8).

    • Substrate Stock: 10 mM this compound.

    • Cofactor Stock: 20 mM NADP⁺.

  • Procedure:

    • In a 1 mL final volume, combine Assay Buffer, 50 µL of 20 mM NADP⁺ (final conc. 1 mM), and 10-50 µL of enzyme extract.

    • Equilibrate the mixture at 30°C.

    • Start the reaction by adding 30 µL of 10 mM this compound (final conc. 0.3 mM).

    • Monitor the increase in absorbance at 340 nm.

    • Calculate the rate of NADPH formation using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

Regulation of the Pathway

The biosynthesis of this compound is tightly regulated to balance metabolic demands for growth, development, and defense. Regulation occurs at multiple levels, including transcriptional control of biosynthetic genes and post-translational modifications of enzymes.[9] Notably, the pathway is subject to feedback regulation. The end-product, this compound, can act as a signaling molecule.[10][11] Studies have shown that exogenous this compound can trigger the proteolysis of PAL, the pathway's entry-point enzyme, and also downregulate the expression of key lignin biosynthetic genes, providing a sophisticated mechanism to prevent the over-accumulation of monolignols and conserve metabolic resources.[9][10][12]

Conclusion

The biosynthetic pathway from phenylalanine to this compound represents a cornerstone of secondary plant metabolism. The enzymatic steps are well-defined, and a wealth of quantitative kinetic data allows for robust modeling of metabolic flux. The detailed protocols provided herein offer standardized methods for researchers to investigate this pathway's function and regulation. Future research, particularly in the areas of enzyme complex formation ("metabolons") and the intricate regulatory networks, will further illuminate how plants control the synthesis of this vital structural and chemical precursor.

References

The Multifaceted Role of Coniferyl Alcohol: A Core Monolignol in Lignin Biosynthesis and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferyl alcohol, a primary monolignol, is a cornerstone of plant secondary metabolism. Synthesized via the phenylpropanoid pathway, it is a fundamental building block of lignin (B12514952), a complex polymer essential for structural support and water transport in vascular plants. Beyond its structural role, recent research has unveiled a fascinating function for this compound as a signaling molecule, intricately regulating its own biosynthetic pathway. This technical guide provides a comprehensive overview of the biosynthesis, polymerization, and signaling functions of this compound. It includes detailed experimental protocols for key analytical techniques, quantitative data on monolignol composition, and a review of the burgeoning interest in this compound and its derivatives in the field of drug development.

Introduction

Lignin is a complex aromatic polymer that provides structural integrity to plant cell walls, facilitates water transport, and acts as a barrier against pathogens.[1][2] It is primarily composed of three main monolignols: p-coumaryl alcohol, this compound, and sinapyl alcohol.[2][3] These monolignols are synthesized in the cytosol and then transported to the cell wall for polymerization.[4] this compound is a particularly significant monolignol, as it is a precursor to the guaiacyl (G) lignin units found in all lignified plants.[3][5] In gymnosperms, lignin is almost entirely composed of G units derived from this compound.[4] This guide delves into the critical role of this compound, from its creation to its function as both a structural component and a regulatory molecule, and explores its potential in therapeutic applications.

Biosynthesis of this compound

This compound is synthesized through the general phenylpropanoid pathway, a complex series of enzymatic reactions that begins with the amino acid phenylalanine.[1][6] This pathway is a major sink for fixed carbon in plants, consuming up to 30% of photosynthetically fixed carbon.[1][2]

The key enzymatic steps leading to the synthesis of this compound are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway.[1][2]

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.

  • Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

  • p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety to a caffeoyl group.

  • Caffeoyl Shikimate/Quinate Esterase (CSE): Cleaves the caffeoyl ester to release caffeic acid.

  • Caffeic Acid O-Methyltransferase (COMT): Methylates caffeic acid to ferulic acid.

  • Ferulate 5-hydroxylase (F5H) and Caffeoyl-CoA O-methyltransferase (CCoAOMT): These enzymes are involved in the pathway leading to sinapyl alcohol.

  • Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde (B117026).

  • Cinnamyl Alcohol Dehydrogenase (CAD): The final step, which reduces coniferaldehyde to this compound.[1][6]

Coniferyl_Alcohol_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Feruloyl_CoA Feruloyl_CoA p_Coumaroyl_CoA->Feruloyl_CoA HCT, C3'H, CSE, COMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Alcohol Coniferyl_Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD Lignin_Polymerization cluster_cytosol Cytosol cluster_apoplast Apoplast Coniferyl_Alcohol Coniferyl_Alcohol Coniferyl_Alcohol_Radical Coniferyl_Alcohol_Radical Coniferyl_Alcohol->Coniferyl_Alcohol_Radical Peroxidases/Laccases Lignin_Polymer Lignin_Polymer Coniferyl_Alcohol_Radical->Lignin_Polymer Radical Coupling Lignin_Polymer->Lignin_Polymer Polymer Growth Coniferyl_Alcohol_Signaling Coniferyl_Alcohol Coniferyl_Alcohol KFB_Expression KFB Gene Expression Coniferyl_Alcohol->KFB_Expression induces MYB4_7_Expression MYB4/7 Gene Expression Coniferyl_Alcohol->MYB4_7_Expression induces KFB_Proteins KFB Proteins KFB_Expression->KFB_Proteins PAL_Degradation PAL Degradation KFB_Proteins->PAL_Degradation PAL_Protein PAL Protein PAL_Protein->PAL_Degradation MYB4_7_Proteins MYB4/7 Repressors MYB4_7_Expression->MYB4_7_Proteins Lignin_Genes Lignin Biosynthesis Genes (PAL1, 4CL1, etc.) MYB4_7_Proteins->Lignin_Genes represses Lignin_Biosynthesis Lignin Biosynthesis Lignin_Genes->Lignin_Biosynthesis Monolignol_Quantification_Workflow Start Plant Tissue Harvesting Grinding Grind in Liquid Nitrogen Start->Grinding Extraction Methanol Extraction Grinding->Extraction Centrifugation Centrifuge & Filter Extraction->Centrifugation LC_MS LC-MS/MS Analysis Centrifugation->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

References

A Technical Guide to the Historical Discovery and Isolation of Coniferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coniferyl alcohol, a primary monolignol, is a fundamental precursor in the biosynthesis of lignin (B12514952) and various other natural products. Its discovery and isolation in the late 19th century were pivotal moments in wood chemistry and the broader field of natural product science. This technical guide provides an in-depth exploration of the historical context, key scientific contributions, and the original experimental protocols that led to the identification and purification of this compound. Furthermore, it details the biosynthetic pathway of this important compound, presenting all information in a manner accessible to researchers, scientists, and professionals in drug development. All quantitative data is summarized for clarity, and logical and experimental workflows are visualized using diagrams.

Historical Context and Discovery

The journey to isolating this compound is intrinsically linked to the study of lignin and the quest to understand the chemical composition of wood. In the mid-19th century, chemists were beginning to unravel the complex nature of plant cell walls.

A significant breakthrough came from the work of German chemists Ferdinand Tiemann and Wilhelm Haarmann. In 1874, they successfully synthesized vanillin (B372448), the primary flavor component of vanilla, from coniferin (B30667), a glucoside found in the cambial sap of coniferous trees.[1][2][3][4][5] This work was a landmark in synthetic organic chemistry and provided the first strong evidence of a chemical link between wood components and aromatic compounds.

The following year, in 1875, Tiemann, in collaboration with B. Mendelsohn, formally announced the discovery of coniferin itself.[6] Their research indicated that coniferin was a glucoside, meaning it was a molecule composed of a sugar (glucose) bonded to a non-sugar component. The non-sugar part, the aglycone, was the as-yet-unnamed this compound. The isolation of this compound was, therefore, a direct consequence of the hydrolysis of coniferin.

Around the same period, Peter Klason, a Swedish chemist, began his extensive research on lignin. In 1897, he astutely proposed that lignin was a polymer derived from this compound.[6] This hypothesis, though debated for many years, laid the foundational theory for our modern understanding of lignin structure and biosynthesis.

Key Historical Milestones

YearDiscovery/EventKey ScientistsSignificance
1874Synthesis of vanillin from coniferinFerdinand Tiemann & Wilhelm HaarmannEstablished a chemical link between a wood-derived glucoside and an aromatic aldehyde.
1875Discovery of coniferinFerdinand Tiemann & B. MendelsohnIdentified the natural precursor to this compound.
1897Lignin theory proposedPeter KlasonPostulated that lignin is a polymer of this compound, a cornerstone of modern lignin chemistry.

Experimental Protocols: The First Isolation of this compound

The seminal 1874 paper by Tiemann and Haarmann in the Berichte der Deutschen Chemischen Gesellschaft provides the first documented method for the generation and, by extension, isolation of this compound. The process centered on the enzymatic hydrolysis of its naturally occurring glucoside, coniferin.

Source Material and Extraction of Coniferin

The starting material for the first isolation of this compound was coniferin. Tiemann and his colleagues extracted coniferin from the cambial sap of coniferous trees. While the 1874 paper focuses on the conversion to vanillin, the initial step of obtaining coniferin was a prerequisite. The general procedure for extracting glucosides like coniferin at the time involved:

  • Collection of Cambial Sap: The watery sap from the cambium of conifers was collected, typically in the spring when sap flow is most abundant.

  • Concentration: The sap was concentrated by evaporation to increase the concentration of dissolved solids, including coniferin.

  • Crystallization: Upon cooling and further concentration, coniferin would crystallize from the solution. The crystals could then be collected by filtration.

Enzymatic Hydrolysis of Coniferin

Tiemann and Haarmann employed the enzyme emulsin, an enzyme preparation derived from bitter almonds known to cleave β-glucosidic bonds, to hydrolyze coniferin. This enzymatic approach was gentle and specific, allowing for the isolation of the alcohol without significant degradation, which could occur with harsh acidic or alkaline conditions.

Protocol:

  • Dissolution of Coniferin: A known quantity of purified coniferin was dissolved in water.

  • Addition of Emulsin: A preparation of emulsin was added to the aqueous solution of coniferin.

  • Incubation: The mixture was left to stand at room temperature for a period to allow the enzymatic reaction to proceed to completion. The hydrolysis reaction cleaves the glycosidic bond, yielding D-glucose and this compound.

  • Extraction of this compound: Following hydrolysis, the resulting this compound, which is sparingly soluble in water, was extracted from the aqueous solution using a suitable organic solvent, such as diethyl ether.

  • Purification: The ether extract was then evaporated to yield crude this compound. Further purification was likely achieved through recrystallization.

Quantitative Data from Historical Records

While Tiemann and Haarmann's 1874 paper was primarily focused on the subsequent oxidation of this compound to vanillin, later characterizations provided the following physical properties for the isolated this compound:

PropertyValue
Melting Point74 °C
SolubilityFreely soluble in ether; moderately soluble in alcohol; almost insoluble in water; soluble in alkalies.
AppearancePrismatic crystals

Biosynthesis of this compound

This compound is synthesized in plants through the phenylpropanoid pathway, a complex network of enzymatic reactions that produces a wide variety of secondary metabolites. The pathway begins with the amino acid phenylalanine.

The key enzymatic steps leading to the synthesis of this compound are as follows:

  • Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is deaminated to form cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated to its corresponding thioester, p-coumaroyl-CoA.

  • p-Coumaroyl Shikimate Transferase (HCT): The p-coumaroyl group is transferred to shikimate.

  • p-Coumaroyl 5-O-Shikimate 3'-Hydroxylase (C3'H): A second hydroxyl group is introduced to form caffeoyl shikimate.

  • Caffeoyl Shikimate Esterase (CSE): Caffeoyl shikimate is hydrolyzed to release caffeic acid.

  • Caffeic Acid O-Methyltransferase (COMT): The 3-hydroxyl group of caffeic acid is methylated to yield ferulic acid.

  • Feruloyl-CoA Synthetase (FCS) / 4CL: Ferulic acid is activated to feruloyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): Feruloyl-CoA is reduced to coniferaldehyde.

  • Cinnamyl Alcohol Dehydrogenase (CAD): Coniferaldehyde is further reduced to this compound.

Visualization of the Biosynthetic Pathway

Biosynthesis_of_Coniferyl_Alcohol Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_Shikimate p-Coumaroyl Shikimate p_Coumaroyl_CoA->p_Coumaroyl_Shikimate HCT Caffeoyl_Shikimate Caffeoyl Shikimate p_Coumaroyl_Shikimate->Caffeoyl_Shikimate C3'H Caffeic_Acid Caffeic Acid Caffeoyl_Shikimate->Caffeic_Acid CSE Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA 4CL/FCS Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Alcohol This compound Coniferaldehyde->Coniferyl_Alcohol CAD

Caption: Biosynthetic pathway of this compound from phenylalanine.

Conclusion

The historical discovery and isolation of this compound were critical steps in the development of wood chemistry and our understanding of the structure of lignin. The pioneering work of Tiemann, Haarmann, and Klason in the late 19th century laid the groundwork for over a century of research into the biosynthesis, properties, and applications of this fundamental monolignol. The original experimental protocols, centered on the enzymatic hydrolysis of coniferin, highlight the ingenuity of early organic chemists in utilizing biological catalysts for gentle and specific chemical transformations. Today, a detailed understanding of both the historical context and the biosynthetic pathways of this compound continues to be of great importance for researchers in the fields of plant science, materials science, and drug development, as they seek to harness the chemical potential of this abundant and versatile natural product.

References

Coniferyl Alcohol: A Central Precursor in the Biosynthesis of Diverse Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Coniferyl alcohol, a monolignol derived from the phenylpropanoid pathway, stands as a critical branching point in the biosynthesis of a wide array of natural products with significant biological activities. Its oxidative coupling and subsequent enzymatic modifications give rise to prominent classes of compounds, including lignans (B1203133) and neolignans. Furthermore, it serves as a key intermediate in the biosynthetic pathways of other valuable natural products such as eugenol (B1671780). This technical guide provides a comprehensive overview of the role of this compound as a precursor, detailing the biosynthetic pathways, experimental protocols for in vitro synthesis, and quantitative data on product yields.

Biosynthesis of Lignans and Neolignans from this compound

Lignans and neolignans are a large group of polyphenolic compounds with diverse pharmacological properties, including anticancer, antioxidant, and anti-inflammatory activities. Their biosynthesis from this compound is a well-orchestrated process involving oxidative coupling and subsequent enzymatic modifications.

Oxidative Coupling: The Gateway to Lignans and Neolignans

The initial and pivotal step in lignan (B3055560) and neolignan biosynthesis is the oxidative coupling of two this compound molecules. This reaction is catalyzed by one-electron oxidases, primarily laccases and peroxidases, which generate resonance-stabilized phenoxy radicals from this compound. The regioselectivity and stereoselectivity of the subsequent radical-radical coupling are exquisitely controlled by a class of non-catalytic scaffolding proteins known as dirigent proteins (DIRs).[1][2]

In the absence of DIRs, the coupling of this compound radicals results in a racemic mixture of products. However, in the presence of specific DIRs, the reaction is directed to form specific stereoisomers of lignans. For instance, different dirigent proteins can direct the synthesis of either (+)-pinoresinol or (-)-pinoresinol.[3]

The diverse linkage patterns in lignans and neolignans arise from the different ways in which the this compound radicals can couple. The most common linkage in lignans is the β-β' (8-8') bond, leading to the formation of furofuran lignans like pinoresinol (B1678388).[1] Other coupling modes, such as β-5' or β-O-4', give rise to other classes of lignans and neolignans.

Biosynthetic Pathway to Key Lignans

Pinoresinol: As the primary product of the dirigent protein-mediated oxidative coupling of two this compound molecules, pinoresinol serves as the gateway to a vast array of other lignans.[1]

Lariciresinol and Secoisolariciresinol: Following its formation, pinoresinol can undergo sequential reductions catalyzed by pinoresinol-lariciresinol reductases (PLRs), NADPH-dependent enzymes. The first reduction converts pinoresinol to lariciresinol, and a subsequent reduction yields secoisolariciresinol.[4] The stereospecificity of these reductases further contributes to the diversity of lignan structures.[5]

dot

Lignan_Biosynthesis Coniferyl_Alcohol This compound Coniferyl_Alcohol_Radical This compound Radical Coniferyl_Alcohol->Coniferyl_Alcohol_Radical Laccase/Peroxidase Pinoresinol Pinoresinol Coniferyl_Alcohol_Radical->Pinoresinol Dirigent Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Pinoresinol-Lariciresinol Reductase (PLR)

Biosynthesis of key lignans from this compound.

This compound as a Precursor to Other Natural Products

Beyond lignans and neolignans, this compound is a crucial intermediate in the biosynthesis of other important natural products.

Eugenol Biosynthesis

Eugenol, a major component of clove oil, is a phenylpropene with significant medicinal and flavoring applications. Its biosynthesis involves the conversion of this compound to coniferyl acetate (B1210297), a reaction catalyzed by a this compound acyltransferase (CFAT).[2] Subsequently, eugenol synthase, a reductase, acts on coniferyl acetate to produce eugenol.[6][7]

dot

Eugenol_Biosynthesis Coniferyl_Alcohol This compound Coniferyl_Acetate Coniferyl Acetate Coniferyl_Alcohol->Coniferyl_Acetate This compound Acyltransferase (CFAT) Eugenol Eugenol Coniferyl_Acetate->Eugenol Eugenol Synthase

Biosynthetic pathway of eugenol from this compound.
Role in Stilbenoid and Coumarin (B35378) Biosynthesis

While this compound is not a direct precursor to stilbenoids and coumarins, it is an important intermediate within the overarching phenylpropanoid pathway from which these compounds are derived. The biosynthesis of stilbenes, such as resveratrol, and coumarins branches off from earlier intermediates in the phenylpropanoid pathway, namely p-coumaroyl-CoA and feruloyl-CoA.[8][9][10][11] Therefore, the metabolic flux towards this compound can influence the availability of precursors for stilbenoid and coumarin synthesis.

Quantitative Data on Product Formation

The efficiency of converting this compound to its various derivatives can be influenced by several factors, including the specific enzymes used, reaction conditions, and the presence of co-substrates. The following tables summarize available quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Enzymatic Synthesis of Pinoresinol from this compound

Enzyme SystemSubstrate ConcentrationProductYieldReference
Laccase (from Corynebacterium glutamicum)5 mM this compound(±)-Pinoresinol100 mg/L[12]
Peroxidase/H₂O₂Not specified5,5′-bromopinoresinol44.1% (NMR yield)[13]
Laccase (from Trametes versicolor)0.8 mM this compoundOxidized Products100% conversion[6][14]

Table 2: In Vitro Synthesis of Eugenol

Enzyme SystemSubstrateProductConversion/YieldReference
Eugenol Synthase (from Ocimum basilicum)Coniferyl AcetateEugenol-[6]
This compound Acyltransferase (from Schisandra chinensis)This compound, Acetyl-CoAConiferyl AcetateActivity confirmed[2]
Isolated Glandular Trichomes (basil) + Acetyl-CoA + NADPH[8,9-¹³C]this compound[8,9-¹³C]Eugenol>6% conversion in 6 hours[15]

Table 3: Kinetic Parameters of Laccase with this compound

Laccase SourceKm (mM)Vmax (U/mg)ConditionsReference
Trametes versicolor (commercial)0.0254.387Aqueous buffer, pH 6.6, 35°C[1][6][14]
Trametes versicolor (crude)0.0459.272Aqueous buffer, pH 6.6, 35°C[1][14]
Cerrena sp. RSD1978.7 µM-260 nm, 30 min oxidation[16]

Experimental Protocols

This section provides detailed methodologies for the in vitro synthesis and analysis of natural products derived from this compound.

In Vitro Enzymatic Synthesis of Pinoresinol

This protocol describes the synthesis of pinoresinol from this compound using a laccase.

Materials:

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • In a reaction vessel, combine the phosphate buffer and the this compound stock solution to achieve the desired final substrate concentration (e.g., 0.8 mM).

  • Initiate the reaction by adding a solution of laccase (e.g., 0.099 mg/mL final concentration).[14]

  • Incubate the reaction mixture at 35°C with stirring.[14]

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or UV-Vis spectrophotometry (monitoring the decrease in absorbance at 260 nm).[17]

  • After the reaction is complete (e.g., 100% conversion of this compound), stop the reaction by adding an equal volume of ethyl acetate.

  • Extract the products by partitioning the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the pinoresinol from the crude product mixture using silica gel column chromatography with a hexane-ethyl acetate gradient.[18]

dot

Pinoresinol_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Workup and Purification A Prepare this compound Stock C Combine Substrate and Buffer A->C B Prepare Phosphate Buffer (pH 6.6) B->C D Add Laccase Solution C->D E Incubate at 35°C with Stirring D->E F Monitor Reaction Progress (HPLC/UV-Vis) E->F G Quench Reaction with Ethyl Acetate F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate Organic Phase H->I J Silica Gel Column Chromatography I->J

Experimental workflow for the in vitro synthesis of pinoresinol.
In Vitro Assay for this compound Acyltransferase (CFAT) Activity

This protocol is for determining the activity of CFAT in converting this compound to coniferyl acetate.

Materials:

  • Purified recombinant CFAT enzyme or crude protein extract

  • This compound

  • Acetyl-CoA

  • Assay buffer (e.g., 50 mM citric acid, pH 6.0, 1 mM DTT)[2]

  • Methanol

  • Ethyl acetate

  • UPLC or HPLC system for product analysis

Procedure:

  • Prepare a reaction mixture containing the assay buffer, this compound (e.g., 120 µM), and acetyl-CoA (e.g., 140 µM).[2]

  • Pre-incubate the mixture at the desired temperature (e.g., 25°C).[2]

  • Initiate the reaction by adding the purified CFAT enzyme or protein extract.

  • Incubate for a specific time (e.g., 15 minutes).[2]

  • Stop the reaction by adding an equal volume of methanol.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by UPLC or HPLC to detect and quantify the formation of coniferyl acetate.

HPLC Analysis of Lignans

This protocol provides a general method for the analysis of lignans by reverse-phase HPLC.

Materials:

  • Lignan extract or purified sample

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • Acetic acid or phosphoric acid

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare the mobile phase. A common mobile phase consists of a gradient of acetonitrile in water, with a small amount of acid (e.g., 0.05-1% acetic acid or phosphoric acid) to improve peak shape.[18][19]

  • Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

  • Set up the HPLC system with a C18 column and equilibrate the column with the initial mobile phase.

  • Inject the sample onto the column.

  • Run a gradient elution program, for example, starting with a low percentage of acetonitrile and gradually increasing to a high percentage over 30-40 minutes.

  • Detect the lignans using a UV detector, typically at 280 nm.

  • Identify and quantify the lignans by comparing their retention times and peak areas to those of authentic standards.

Conclusion

This compound is a cornerstone molecule in the biosynthesis of a rich diversity of natural products. The enzymatic pathways leading to lignans and eugenol are well-characterized, offering opportunities for biotechnological production of these valuable compounds. Further research into the enzymes involved and optimization of in vitro synthesis protocols will be crucial for harnessing the full potential of this compound as a precursor for the development of novel pharmaceuticals and other valuable bio-based products. This guide provides a foundational understanding and practical methodologies for researchers embarking on the study of this fascinating area of natural product biosynthesis.

References

The Phenylpropanoid Pathway: A Technical Guide to the Biosynthesis of Coniferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylpropanoid pathway is a complex and vital network of biochemical reactions in plants, responsible for the synthesis of a vast array of secondary metabolites. These compounds, including lignin (B12514952), flavonoids, and coumarins, play crucial roles in plant development, defense, and interaction with the environment. A key product of this pathway is coniferyl alcohol, a primary building block of lignin, the second most abundant terrestrial biopolymer after cellulose. Understanding the intricacies of the phenylpropanoid pathway leading to this compound is paramount for researchers in plant biology, biotechnology, and drug development, as manipulation of this pathway can lead to improved biomass for biofuels, enhanced plant defense, and the discovery of novel therapeutic agents.

This technical guide provides an in-depth exploration of the core enzymatic steps leading to the biosynthesis of this compound. It summarizes key quantitative data, details relevant experimental protocols, and presents a visual representation of the pathway to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Biosynthetic Pathway to this compound

The biosynthesis of this compound begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions. The central pathway involves the following key enzymes and intermediates:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial and rate-limiting step, the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the para-position to yield p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A (CoA), forming p-coumaroyl-CoA.

  • Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyltransferase (HCT): HCT transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate, producing p-coumaroyl shikimate.

  • p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): Another cytochrome P450 enzyme, C3'H, hydroxylates p-coumaroyl shikimate at the 3' position to yield caffeoyl shikimate.

  • Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyltransferase (HCT): In a reverse reaction, HCT is proposed to convert caffeoyl shikimate back to caffeoyl-CoA, although an alternative pathway involving Caffeoyl Shikimate Esterase (CSE) has also been identified.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): This enzyme catalyzes the methylation of the 3'-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.[1][2]

  • Cinnamoyl-CoA Reductase (CCR): CCR reduces feruloyl-CoA to coniferaldehyde (B117026) in an NADPH-dependent reaction.[2]

  • Cinnamyl Alcohol Dehydrogenase (CAD): The final step involves the reduction of coniferaldehyde to this compound, also an NADPH-dependent reaction.

Quantitative Data

The following tables summarize key kinetic parameters for the enzymes involved in the phenylpropanoid pathway leading to this compound and metabolic flux data from select studies. It is important to note that these values can vary significantly depending on the plant species, tissue type, and experimental conditions.

Table 1: Enzyme Kinetic Parameters

EnzymePlant SpeciesSubstrateKm (µM)Vmax (units)Reference(s)
PAL Arabidopsis thalianaL-Phenylalanine18 - 10700.109 s-1 - 1117 min-1[3]
C4H ParsleyCinnamate5Not specified[4]
Sorghum bicolorCinnamic acidNot specifiedNot specified[5]
4CL Loblolly Pine4-Coumaric Acid4 - 10Not specified
Caffeic Acid4 - 10Not specified
Ferulic Acid4 - 10Not specified
Cinnamic Acid~40-100Not specified
HCT Physcomitrella patensp-Coumaroyl-CoA (acceptor: shikimate)60Not specified[4]
Shikimate (donor: p-coumaroyl-CoA)2205.1 s-1 (kcat)[4]
Artichokep-Coumaroyl-CoA (acceptor: quinate)53.0 ± 13.0Not specified[6]
Caffeoyl-CoA (acceptor: quinate)61.7 ± 0.004Not specified[6]
C3'H Ruta graveolens (CYP98A22)p-Coumaroyl quinateLower than p-coumaroyl shikimateNot specified[7]
p-Coumaroyl shikimateHigher than p-coumaroyl quinateNot specified[7]
CCoAOMT Nicotiana tabacumCaffeoyl-CoANot specifiedNot specified[1][2]
CCR Arabidopsis thaliana (AtCCR1)Feruloyl-CoANot specifiedNot specified[8]
Sinapoyl-CoANot specifiedNot specified[8]
p-Coumaroyl-CoANot specifiedNot specified[8]
Wheat (Ta-CCR1)Feruloyl-CoANot specifiedNot specified[9]
Rice (OsCCR20/21)Feruloyl-CoAPreferred substrateNot specified[6]
CAD TobaccoConiferaldehyde0.3Not specified
This compound12Not specified

Table 2: Metabolic Flux Analysis

Plant SpeciesTissueMeasured FluxFlux Rate (nmol gFW-1 h-1)Experimental MethodReference(s)
PotatoWound-healing tuberN-p-coumaroyloctopamine formation1.15Stable isotope labeling (L-phenyl-d5-alanine) and LC-MS
N-p-coumaroyloctopamine conversion0.96
Chlorogenic acid formation4.63
Chlorogenic acid conversion0.42
Arabidopsis thalianaExcised stemsPhenylalanine uptake and incorporation into ligninRapid incorporation observed13C isotope feeding ([13C6]-Phe) and LC-MS/MS[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the phenylpropanoid pathway. Below are representative protocols for key experimental procedures.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

a. Enzyme Extraction:

  • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.8, containing 14 mM 2-mercaptoethanol (B42355) and polyvinylpyrrolidone).

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C.

  • The resulting supernatant is the crude enzyme extract.

b. Assay Procedure:

  • Prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 8.8) and L-phenylalanine (e.g., 10 mM).

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known volume of the crude enzyme extract.

  • Monitor the increase in absorbance at 290 nm over time using a spectrophotometer. This wavelength corresponds to the maximum absorbance of trans-cinnamic acid.

  • The rate of change in absorbance is proportional to the PAL activity. A molar extinction coefficient for trans-cinnamic acid (e.g., 10,000 M-1 cm-1) can be used to calculate the specific activity.

4-Coumarate:CoA Ligase (4CL) Activity Assay

This assay spectrophotometrically measures the formation of the thioester bond between p-coumaric acid and CoA.

a. Enzyme Extraction:

  • Follow a similar extraction procedure as for PAL, using an appropriate extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, with protease inhibitors).

b. Assay Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), ATP, MgCl2, and p-coumaric acid.

  • Add a known amount of the enzyme extract.

  • Start the reaction by adding Coenzyme A.

  • Monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of p-coumaroyl-CoA (typically around 333 nm).

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of p-coumaroyl-CoA.

Cinnamoyl-CoA Reductase (CCR) Activity Assay

This assay monitors the NADPH-dependent reduction of a cinnamoyl-CoA ester.

a. Enzyme Extraction:

  • Extract and prepare the crude enzyme extract as described for other enzymes, ensuring the buffer is suitable for CCR activity.

b. Assay Procedure:

  • Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 6.25), NADPH, and the cinnamoyl-CoA substrate (e.g., feruloyl-CoA).

  • Initiate the reaction by adding the enzyme extract.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • The rate of decrease in absorbance is proportional to the CCR activity. The molar extinction coefficient of NADPH (6,220 M-1 cm-1) is used for activity calculation.

Cinnamyl Alcohol Dehydrogenase (CAD) Activity Assay

This assay measures the NADPH-dependent reduction of a cinnamaldehyde (B126680).

a. Enzyme Extraction:

  • Follow a similar extraction protocol as for the other enzymes.

b. Assay Procedure:

  • Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 6.5), the cinnamaldehyde substrate (e.g., coniferaldehyde), and NADPH.

  • Start the reaction by adding the enzyme extract.

  • Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH.

LC-MS Analysis of Phenylpropanoids

Liquid chromatography-mass spectrometry is a powerful technique for the separation, identification, and quantification of phenylpropanoid intermediates.

a. Sample Preparation:

  • Grind fresh or frozen plant tissue to a fine powder in liquid nitrogen.

  • Extract the metabolites using a suitable solvent, such as 80% methanol, often with sonication or heating to improve extraction efficiency.

  • Centrifuge the extract to pellet cellular debris.

  • Filter the supernatant through a syringe filter (e.g., 0.22 µm) before analysis.

b. LC-MS Conditions:

  • Column: A reversed-phase C18 column is commonly used for separation.

  • Mobile Phase: A gradient of two solvents is typically employed, for example, water with a small amount of formic acid (Solvent A) and acetonitrile (B52724) with a small amount of formic acid (Solvent B).

  • Gradient: The gradient starts with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more hydrophobic compounds.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often used for the detection of phenolic compounds. Multiple Reaction Monitoring (MRM) can be used for targeted quantification of specific intermediates.

Metabolic Flux Analysis using Stable Isotope Labeling

This technique traces the flow of atoms from a labeled precursor through the metabolic pathway.

a. Experimental Workflow:

  • Provide a stable isotope-labeled precursor, such as 13C-labeled L-phenylalanine, to the plant tissue or cell culture.

  • Harvest samples at different time points after the introduction of the label.

  • Extract the metabolites as described for LC-MS analysis.

  • Analyze the extracts using LC-MS/MS to determine the incorporation of the stable isotope into the various pathway intermediates and end products.

  • The rate of label incorporation is used to model and calculate the metabolic flux through different branches of the pathway.

Mandatory Visualizations

Phenylpropanoid Pathway to this compound

Phenylpropanoid_Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin trans-Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid CL 4CL Cou->CL CouCoA p-Coumaroyl-CoA HCT1 HCT CouCoA->HCT1 CouShik p-Coumaroyl Shikimate C3H C3'H CouShik->C3H CafShik Caffeoyl Shikimate HCT2 HCT CafShik->HCT2 CafCoA Caffeoyl-CoA CCoAOMT CCoAOMT CafCoA->CCoAOMT FerCoA Feruloyl-CoA CCR CCR FerCoA->CCR ConAld Coniferaldehyde CAD CAD ConAld->CAD ConAlc This compound PAL->Cin C4H->Cou CL->CouCoA HCT1->CouShik C3H->CafShik HCT2->CafCoA CCoAOMT->FerCoA CCR->ConAld CAD->ConAlc

Caption: The core enzymatic pathway for the biosynthesis of this compound.

Experimental Workflow for Enzyme Activity Assay

Enzyme_Assay_Workflow Start Start: Plant Tissue Homogenization Homogenization in Extraction Buffer Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant (Crude Enzyme Extract) Centrifugation->Supernatant Incubation Initiate Reaction with Enzyme Extract & Incubate Supernatant->Incubation Reaction Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Reaction->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Analysis Data Analysis & Activity Calculation Measurement->Analysis End End: Specific Activity Analysis->End

Caption: A generalized workflow for determining enzyme activity.

Logical Relationship in Metabolic Flux Analysis

Metabolic_Flux_Analysis Labeling Introduce Stable Isotope-Labeled Precursor Sampling Time-Course Sampling Labeling->Sampling Extraction Metabolite Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS IsotopeData Quantify Isotope Incorporation LCMS->IsotopeData Modeling Metabolic Modeling and Flux Calculation IsotopeData->Modeling FluxMap Generate Flux Map Modeling->FluxMap

Caption: The logical steps involved in metabolic flux analysis.

References

The Multifaceted Role of Coniferyl Alcohol in Plant Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferyl alcohol, a primary monolignol, is a cornerstone of vascular plant development. Synthesized via the phenylpropanoid pathway, its principal role is to serve as a monomer for the biosynthesis of guaiacyl (G) lignin (B12514952), a complex polymer essential for the structural integrity and hydrophobicity of the secondary cell wall. Lignification provides mechanical support, facilitates efficient water transport through the xylem, and forms a robust barrier against biotic and abiotic stresses. Beyond its structural function, emerging evidence reveals that this compound also acts as a critical signaling molecule, establishing a sophisticated feedback mechanism to regulate its own biosynthetic pathway. This guide provides an in-depth examination of the biosynthesis, polymerization, and signaling functions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and regulatory networks.

Introduction

This compound (CA) is an organic compound synthesized from the amino acid L-phenylalanine through the phenylpropanoid pathway.[1][2] As one of the three main monolignols, alongside p-coumaryl alcohol and sinapyl alcohol, it is the primary precursor to the guaiacyl (G) units in the lignin polymer.[3][4] Lignin, a major component of the secondary cell wall, is indispensable for the evolution and survival of terrestrial plants, providing the necessary rigidity for upright growth and the hydrophobicity required for water conduction in vascular tissues.[1][5][6] The biosynthesis of lignin is a metabolically expensive and irreversible process, consuming a significant portion of the plant's photosynthetically fixed carbon.[1][2] Consequently, it is under tight regulatory control. This guide explores the dual nature of this compound: first as a fundamental structural building block, and second as a signaling molecule that fine-tunes the metabolic flux through the phenylpropanoid pathway.

Biosynthesis and Polymerization of this compound

The synthesis of this compound is a multi-step enzymatic process within the broader phenylpropanoid pathway. The process begins with the deamination of L-phenylalanine by L-phenylalanine ammonia-lyase (PAL) and proceeds through a series of hydroxylations, methylations, and reductions catalyzed by enzymes such as C4H, 4CL, HCT, C3'H, CCoAOMT, CCR, and cinnamyl alcohol dehydrogenase (CAD) .[3][4]

Once synthesized in the cytosol, this compound is transported across the plasma membrane into the apoplast.[1] There, it undergoes oxidative polymerization, a process catalyzed by peroxidases and laccases, to form the complex, three-dimensional lignin polymer within the plant cell wall.[1][7]

Lignin_Biosynthesis_Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid N4CL 4CL Cou->N4CL CouCoA p-Coumaroyl-CoA HCT HCT/C3'H CouCoA->HCT CafCoA Caffeoyl-CoA CCoAOMT CCoAOMT CafCoA->CCoAOMT FerCoA Feruloyl-CoA CCR CCR FerCoA->CCR ConAld Coniferaldehyde (B117026) CAD CAD ConAld->CAD ConAlc This compound Perox Peroxidases/ Laccases ConAlc->Perox Lignin G-Lignin PAL->Cin C4H->Cou N4CL->CouCoA HCT->CafCoA CCoAOMT->FerCoA CCR->ConAld CAD->ConAlc Perox->Lignin

Caption: Simplified biosynthesis pathway of this compound and its polymerization into G-lignin.

Quantitative Data on the Roles of this compound

Effects of Exogenous this compound on Plant Growth and Gene Expression

Recent studies have demonstrated that this compound, when supplied exogenously, can inhibit plant growth and significantly alter the expression of genes within its own biosynthetic pathway, highlighting its role as a signaling molecule.[3][8][9]

Table 1: Effect of Exogenous this compound (CA) on Arabidopsis thaliana

Parameter Treatment Observation Reference
Seedling Growth 0.1 mM CA for 10 days Reduced growth phenotype compared to mock treatment. [3]
Gene Expression 0.1 mM CA for 15 min Transcript levels of transcription factors MYB4/7 are induced. [3][9]
Gene Expression 0.1 mM CA for 30 min Transcript level of KFB39 is induced by approximately 30-fold. [3]

| Gene Expression | 0.1 mM CA for 4 hours | Transcript levels of lignin biosynthetic genes (PAL1, 4CL1, HCT, CSE, F5H, COMT, CAD4) are decreased. |[3][9] |

Impact of Altered this compound Biosynthesis on Lignin Content

Genetic modification of enzymes in the this compound biosynthetic pathway, particularly cinnamyl alcohol dehydrogenase (CAD), leads to dramatic changes in lignin content and composition.

Table 2: Lignin Analysis in CAD-Deficient Mutants

Plant Species Mutant Lignin Content Change Change in Lignin Composition Reference
Pinus taeda (Loblolly Pine) cad-n1 (recessive allele) Slightly reduced Dramatic increase in incorporated coniferaldehyde and dihydrothis compound. [10][11]

| Arabidopsis thaliana | cad-c cad-d (double mutant) | Reduced by ~40% | 94% reduction in conventional β-O-4-linked G and S units; incorporation of coniferyl and sinapyl aldehydes. |[12] |

This compound as a Signaling Molecule

This compound functions as a feedback signal to regulate the phenylpropanoid pathway, preventing the over-accumulation of monolignols.[1][10][13] This regulation occurs through at least two mechanisms: the induction of transcriptional repressors and the promotion of enzyme degradation.

Exogenous application of this compound rapidly induces the expression of Kelch repeat F-box (KFB) genes, which are known to target PAL for proteasomal degradation.[3] It also induces the expression of the transcriptional repressors MYB4 and MYB7, which in turn downregulate the expression of key lignin biosynthetic genes.[3][9] This feedback loop ensures that the carbon flux into the pathway is balanced with the demand for lignin synthesis.

Signaling_Pathway CA This compound (Accumulation) MYB MYB4/7 Transcription Factors (Induced) CA->MYB Induces Expression KFB KFB01/20/39/50 (Expression Induced) CA->KFB Induces Expression LigninGenes Lignin Biosynthesis Genes (PAL1, 4CL1, HCT, etc.) MYB->LigninGenes Represses Transcription PAL_Protein PAL Enzyme KFB->PAL_Protein Targets for Degradation LigninGenes->PAL_Protein Encodes Proteasome Proteasomal Degradation PAL_Protein->Proteasome PathwayFlux Phenylpropanoid Pathway Flux PAL_Protein->PathwayFlux Catalyzes Entry Step

Caption: Feedback regulation of the phenylpropanoid pathway by this compound.

Key Experimental Protocols

Quantification of Total Lignin: Acetyl Bromide Soluble Lignin (ABSL) Method

This method is favored for its high recovery and consistency across different tissue types.[1][2][13] It relies on the complete solubilization of lignin by acetyl bromide.

Protocol Steps:

  • Sample Preparation: Prepare Alcohol Insoluble Residue (AIR) from finely ground, dried plant tissue to remove soluble components. Destarch the AIR enzymatically if necessary.

  • Digestion: Weigh approximately 20 mg of the protein-free cell wall sample into a screw-cap centrifuge tube. Add 0.5 ml of 25% (v/v) acetyl bromide in glacial acetic acid.

  • Incubation: Incubate the mixture at 70°C for 30 minutes with occasional vortexing to ensure complete digestion.

  • Neutralization: Cool the tube in an ice bath. Add 0.9 ml of 2 M NaOH, 0.1 ml of 5 M hydroxylamine-HCl, and a sufficient volume of glacial acetic acid (e.g., 4-6 ml) to fully solubilize the lignin extract.

  • Quantification: Centrifuge the sample at 1,400 x g for 5 minutes. Measure the absorbance of the supernatant at 280 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the lignin content using a specific extinction coefficient for the plant species being analyzed.

Lignin_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Acetyl Bromide Assay start Dried Plant Tissue grind Grind to Fine Powder start->grind air Prepare Alcohol Insoluble Residue (AIR) grind->air destarch Destarch AIR air->destarch digest Digest with 25% Acetyl Bromide at 70°C destarch->digest neutralize Cool and Neutralize (NaOH, Hydroxylamine-HCl) digest->neutralize measure Measure Absorbance at 280 nm neutralize->measure calculate Calculate Lignin Content measure->calculate

Caption: Experimental workflow for total lignin quantification using the acetyl bromide method.
Analysis of Lignin Monomer Composition: Thioacidolysis/GC-MS

Thioacidolysis is a chemical degradation method that cleaves β-O-4 aryl ether linkages in lignin, releasing monomeric units for quantification by Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16]

Protocol Steps:

  • Reaction Setup: Place 1-2 mg of dried cell wall material into a reaction vial. Add the thioacidolysis reagent (a mixture of ethanethiol (B150549) and boron trifluoride etherate in 1,4-dioxane) and an internal standard (e.g., bisphenol E).

  • Reaction: Seal the vial and heat at 100°C for 4 hours.

  • Work-up: Cool the reaction. Dilute with water and extract the lignin degradation products with an organic solvent like dichloromethane.

  • Derivatization: Evaporate the organic solvent under a stream of nitrogen. Silylate the dried residue using a derivatizing agent (e.g., BSTFA) to increase the volatility of the monomers.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The monomers (H, G, and S units) are separated by the gas chromatograph and identified and quantified by the mass spectrometer.

  • Data Analysis: Calculate the abundance of each monomer and the S/G ratio by comparing peak areas to the internal standard and a calibration curve.[14][16]

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the transcript levels of genes involved in this compound biosynthesis and regulation.[9][17]

Protocol Steps:

  • RNA Extraction: Isolate total RNA from the plant tissue of interest using a suitable kit or protocol, ensuring high purity and integrity.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

  • Primer Design: Design or obtain validated gene-specific primers for the target genes (e.g., PAL1, CAD, MYB4, KFB39) and one or more stable reference (housekeeping) genes (e.g., Actin-2).[18][19]

  • qRT-PCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix. Run the reaction in a real-time PCR thermal cycler.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene(s).

Conclusion

This compound holds a central and dual role in plant development. As a structural precursor, its polymerization into G-lignin is fundamental to the physical resilience and vascular function of terrestrial plants. As a signaling molecule, it provides an elegant homeostatic control mechanism, modulating the significant carbon investment required for its own synthesis. Understanding these integrated roles is crucial for fields ranging from agricultural science, where lignin content affects crop lodging and digestibility, to the bioenergy sector, where lignin's recalcitrance is a major hurdle in biofuel production. The methodologies and data presented in this guide offer a comprehensive resource for professionals seeking to investigate and manipulate the pathways governed by this vital plant metabolite.

References

coniferyl alcohol and its glucosides in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Coniferyl Alcohol and its Glucosides in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a primary monolignol, and its glucosylated derivatives are central to the structural integrity, defense mechanisms, and chemical signaling of vascular plants. This technical guide provides a comprehensive overview of the biosynthesis, transport, and multifaceted functions of these phenylpropanoids. It details their critical role in the formation of lignin (B12514952) and lignans, their involvement in plant growth regulation and defense, and their emerging significance as signaling molecules that modulate their own biosynthetic pathway. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating complex biological pathways and workflows through diagrams to support advanced research and development.

Introduction

This compound is a colorless to white solid organic compound synthesized via the phenylpropanoid pathway.[1] It is one of the three primary monolignols, alongside p-coumaryl alcohol and sinapyl alcohol, that serve as the fundamental building blocks for the complex polymer lignin.[2][3] Found in both gymnosperms and angiosperms, this compound polymerizes to form the guaiacyl (G) units within the lignin structure.[1][4] Beyond its structural role, this compound is a precursor to a wide array of secondary metabolites, including lignans, stilbenoids, and coumarins.[1][5][6]

In plants, this compound is often found in its glucosylated form, coniferin (B30667), where a glucose molecule is attached.[1] This glucosylation is a critical step for storage and transport, rendering the molecule more stable, water-soluble, and less toxic.[2][7] The dynamic interplay between this compound and its glucosides, regulated by specific enzymes, is essential for controlled lignification and other physiological processes. This guide explores the core aspects of this compound and its glucosides, from their molecular synthesis to their functional roles and the experimental methods used to study them.

Biosynthesis of this compound and its Glucosides

The formation of this compound and its subsequent glucosylation is a multi-step enzymatic process originating from the amino acid L-phenylalanine.

The Phenylpropanoid Pathway to this compound

The biosynthesis of this compound is a well-established segment of the general phenylpropanoid pathway. The process involves a series of enzymatic reactions that modify the phenylalanine molecule.

  • Deamination: The pathway begins with the deamination of L-phenylalanine by L-phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid.[8]

  • Hydroxylation & Methylation: A series of hydroxylations and O-methylations follow, catalyzed by enzymes such as Cinnamate 4-hydroxylase (C4H), 4-Coumarate:CoA ligase (4CL), p-Coumarate 3-hydroxylase (C3H), Caffeoyl-CoA O-methyltransferase (CCoAOMT), and Ferulate 5-hydroxylase (F5H).[3] These steps lead to the formation of feruloyl-CoA.

  • Reduction: The final steps involve the reduction of the CoA-thioester to an aldehyde and then to an alcohol. Cinnamoyl-CoA reductase (CCR) converts feruloyl-CoA to coniferaldehyde (B117026). Subsequently, cinnamyl alcohol dehydrogenase (CAD) reduces coniferaldehyde to this compound.[3][4]

Glucosylation: Formation of Coniferin

Once synthesized in the cytosol, this compound can be glucosylated to form coniferin. This reaction is catalyzed by the enzyme UDP-glucose:this compound glucosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the hydroxyl group of this compound.[9][10] This glucosylation is crucial for rendering the monolignol stable for transport and storage.[2][7]

Caption: Biosynthetic pathway of this compound and its glucoside, coniferin.

Transport, Storage, and Mobilization

Monolignols are synthesized in the cytosol, but their final destination for lignification is the apoplast (cell wall).[2] Glucosylation plays a key role in their transport and sequestration.

  • Storage and Transport Form: Coniferin is the primary storage and transport form of this compound, particularly in gymnosperms.[7] High concentrations of coniferin accumulate in the cambial sap and developing xylem of conifers during periods of active growth.[11][12] It is believed that monolignol glucosides are stored in the vacuole.[7]

  • Membrane Transport: The transport of monolignol glucosides across membranes is an active process. Studies have suggested the involvement of ATP-dependent transporters, such as ATP-binding cassette (ABC) transporters, in moving coniferin across the tonoplast (vacuolar membrane) and potentially the plasma membrane.[7][13]

  • Release of this compound: At the site of lignification, coniferin is hydrolyzed by β-glucosidases to release this compound and glucose.[11][14] This enzymatic release ensures that the reactive monolignol is available for polymerization precisely where and when it is needed in the cell wall.[14][15] The activity of these β-glucosidases is localized in the differentiating xylem, coinciding with lignification.[11]

Monolignol_Transport cluster_cell Plant Cell cluster_cytosol Cytosol cluster_vacuole Vacuole cluster_apoplast Apoplast (Cell Wall) CA This compound UGT UGT CA->UGT Coniferin_cyto Coniferin ABC_T ABC Transporter Coniferin_cyto->ABC_T Sequestration Coniferin_apo Coniferin Coniferin_cyto->Coniferin_apo Transport UGT->Coniferin_cyto Coniferin_vac Coniferin (Storage) ABC_T->Coniferin_vac BGLU β-glucosidase Coniferin_apo->BGLU CA_apo This compound Peroxidase Peroxidase/Laccase CA_apo->Peroxidase Lignin Lignin BGLU->CA_apo Peroxidase->Lignin

Caption: Transport, storage, and mobilization of this compound for lignification.

Functions of this compound and its Glucosides

These compounds perform a diverse array of functions critical for plant survival and development.

Lignin Biosynthesis

The most well-known function of this compound is as a monomer for lignin, a complex polymer that provides structural support, rigidity, and hydrophobicity to the secondary cell walls of vascular plants.[2][8] In the apoplast, this compound undergoes oxidative polymerization catalyzed by peroxidases and laccases.[8][16][17] This process involves the formation of phenoxy radicals that couple in a combinatorial manner to form the intricate, three-dimensional lignin polymer.[17] Lignin derived primarily from this compound is known as guaiacyl (G) lignin.[4]

Plant Defense and Allelopathy

This compound and its derivatives are integral to plant defense systems.

  • Antifungal Activity: this compound has been shown to possess antifungal properties, directly inhibiting the growth of fungal pathogens like Verticillium longisporum.[18]

  • Lignan Biosynthesis: It is the precursor for the biosynthesis of lignans, a large class of phenylpropanoid dimers with significant biological activities, including roles in plant defense.[5][6] For example, the oxidative coupling of two this compound molecules, often directed by dirigent proteins, forms pinoresinol, a key intermediate in the synthesis of many other lignans.[1][19]

  • Growth Inhibition: At higher concentrations, this compound can inhibit the growth of seedlings, suggesting a role in allelopathy.[18]

Signaling and Pathway Regulation

Recent evidence has revealed that this compound is not just a structural precursor but also a signaling molecule. It can feedback-regulate its own biosynthetic pathway.[8][20] Exogenous application of this compound has been shown to:

  • Induce PAL Proteolysis: Trigger the degradation of L-phenylalanine ammonia-lyase (PAL), the entry-point enzyme of the phenylpropanoid pathway.[8][20]

  • Regulate Gene Expression: Induce the expression of MYB transcription factors (MYB4/7) that act as repressors, leading to the downregulation of several lignin biosynthetic genes, including PAL1, 4CL1, and CAD4.[8] This feedback mechanism allows the plant to tightly control the carbon flux into the phenylpropanoid pathway, balancing the needs for lignin synthesis with other essential processes like protein synthesis.[8]

Feedback_Regulation Phenylalanine Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway Enzymes (PAL, 4CL, CAD, etc.) Phenylalanine->Phenylpropanoid_Pathway Coniferyl_Alcohol Coniferyl_Alcohol Phenylpropanoid_Pathway->Coniferyl_Alcohol PAL_Protein PAL Protein MYB4_7 MYB4/7 Transcription Factors Coniferyl_Alcohol->MYB4_7 induces KFB_Proteins KFB Proteins Coniferyl_Alcohol->KFB_Proteins induces MYB4_7->Phenylpropanoid_Pathway represses gene expression KFB_Proteins->PAL_Protein mediates proteolysis

Caption: Feedback regulation of the phenylpropanoid pathway by this compound.
Growth Regulation

Certain derivatives, specifically dehydrodithis compound glucosides (DCGs), have been identified as plant growth factors.[21][22] These compounds, formed by the dimerization of this compound followed by glycosylation, can substitute for the cytokinin requirement for the growth of tobacco cells in culture.[22][23] Their synthesis is elevated in the presence of cytokinins, suggesting a link to the control of cell division.[21][22]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and biological activity of this compound and its glucosides.

Table 1: Kinetic Parameters of Enzymes Involved in this compound Glucosylation

Enzyme Source Organism Substrate Km (µM) Reference
UDPG:this compound Glucosyltransferase (CAGT) Picea abies (Spruce) This compound 250 [9]
UDPG:this compound Glucosyltransferase (CAGT) Picea abies (Spruce) UDP-glucose 220 [9]

| UDPG:this compound Glucosyltransferase (CAGT) | Pinus strobus (Pine) | this compound | 120 |[24] |

Table 2: Biological Activity of this compound

Activity Organism/System Concentration Effect Reference
Antifungal Verticillium longisporum 10 µM ~20% growth inhibition [18]
Antifungal Verticillium longisporum 100 µM ~30% growth inhibition [18]
Growth Inhibition Tobacco BY-2 cells 0.5 - 2 mM Concentration-dependent growth reduction [18]
Growth Inhibition Nicotiana benthamiana seedlings 0.5 - 5 mM Dose-dependent growth reduction [18]

| Gene Regulation | Arabidopsis thaliana seedlings | 0.1 mM (30 min) | ~30-fold increase in KFB39 expression |[8] |

Experimental Protocols

This section outlines common methodologies for the study of this compound and its glucosides.

Extraction and Quantification

Objective: To extract and measure the concentration of this compound and its glucosides from plant tissue.

Methodology:

  • Tissue Homogenization: Plant tissues (e.g., xylem, cambium) are flash-frozen in liquid nitrogen and ground to a fine powder.[25]

  • Extraction: The powder is extracted with a suitable solvent, often a buffered aqueous methanol (B129727) or ethanol (B145695) solution (e.g., 80% methanol). For quantitative analysis, a known amount of an internal standard (e.g., ¹³C₆-coniferyl alcohol) is added during extraction.[25]

  • Purification (Optional): The crude extract may be purified using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering compounds.

  • Analysis: The final extract is analyzed using:

    • High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector (monitoring at ~260-280 nm) or a mass spectrometer (LC-MS). A C18 reverse-phase column is typically used with a gradient of acidified water and methanol or acetonitrile.[21]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization (e.g., silylation) of the hydroxyl groups to make the compounds volatile.

UDP-Glucosyltransferase (UGT) Enzyme Assay

Objective: To measure the activity of UGTs that catalyze the formation of coniferin.

Methodology:

  • Protein Extraction: Soluble proteins are extracted from plant tissues using an appropriate extraction buffer (e.g., Tris-HCl or phosphate (B84403) buffer) containing protease inhibitors and reducing agents (e.g., DTT).

  • Enzyme Purification (Optional): The enzyme can be purified from the crude extract using techniques like ammonium (B1175870) sulfate (B86663) precipitation followed by column chromatography (e.g., dye-ligand, ion exchange, size exclusion).[9]

  • Reaction Mixture: The assay is typically conducted in a buffered solution containing:

    • The protein extract or purified enzyme.

    • This compound (the acceptor substrate).

    • UDP-glucose (the sugar donor), often radiolabeled (e.g., UDP-[¹⁴C]glucose) for sensitive detection.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Termination and Analysis: The reaction is stopped (e.g., by adding acid or boiling). The product (coniferin) is then separated from the substrates using techniques like HPLC, thin-layer chromatography (TLC), or by selective extraction. The amount of product formed is quantified by measuring radioactivity (if a radiolabeled substrate is used) or by chromatography with a standard curve.

β-Glucosidase Enzyme Assay

Objective: To measure the activity of β-glucosidases that hydrolyze coniferin.

Methodology:

  • Protein Extraction: Similar to the UGT assay, proteins are extracted from the target tissue. Cell wall-bound β-glucosidases may require harsher extraction conditions.

  • Reaction Mixture: The assay mixture contains the protein extract in a suitable buffer (e.g., phosphate or citrate (B86180) buffer, pH 5.0-6.0) and the substrate.

  • Substrate:

    • Natural Substrate: Coniferin. The reaction is monitored by measuring the appearance of this compound via HPLC.

    • Synthetic Chromogenic/Fluorogenic Substrates: Substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG) are often used for high-throughput assays. The enzyme's activity releases p-nitrophenol, which is yellow and can be quantified spectrophotometrically at ~405 nm after stopping the reaction with a basic solution (e.g., Na₂CO₃).

  • Incubation and Quantification: The reaction is incubated, and the rate of product formation is measured over time to determine enzyme activity.

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation Plant_Tissue Plant Tissue (e.g., Xylem) Grinding Grind in Liquid N₂ Plant_Tissue->Grinding Extraction Solvent Extraction (e.g., 80% MeOH) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Metabolite_Analysis Metabolite Analysis (this compound, Coniferin) HPLC_MS HPLC-MS / GC-MS Quantification Metabolite_Analysis->HPLC_MS Enzyme_Assay Enzyme Activity Assay (UGT, β-Glucosidase) Spectrophotometry Spectrophotometric Measurement Enzyme_Assay->Spectrophotometry Crude_Extract->Metabolite_Analysis Crude_Extract->Enzyme_Assay Quant_Data Quantitative Data (Concentrations, Activity) HPLC_MS->Quant_Data Spectrophotometry->Quant_Data Conclusion Biological Conclusion Quant_Data->Conclusion

Caption: General experimental workflow for analyzing this compound and related enzymes.

Pharmacological Relevance

Beyond their roles in plants, this compound and its derivatives have attracted interest in pharmacology.

  • Cardioprotective Effects: this compound has been shown to improve cardiac dysfunction in models of renovascular hypertension. It can reduce blood pressure and alleviate cardiac inflammation and hypertrophy.[18][26][27]

  • Mechanism of Action: Its cardioprotective effects may be linked to the inhibition of inflammatory signaling pathways, such as the IL-17 and TNF signaling pathways, and the reduction of proteins like MMP9 and COX2.[26][27]

  • Precursor for Drug Synthesis: this compound serves as a precursor for the synthesis of other pharmacologically active compounds, including ferulic acid and silybin, which are known for their antihypertensive and vasodilatory properties.[26]

Conclusion

This compound and its glucosides are far more than simple structural components. They are dynamic molecules central to a plant's ability to grow, defend itself, and manage its metabolic resources. The biosynthesis of this compound, its conversion to the transport-form coniferin, and its ultimate release and polymerization are tightly regulated processes. The discovery of this compound as a feedback regulator of its own pathway highlights the sophisticated control mechanisms that govern plant secondary metabolism. For researchers in plant science and drug development, a deep understanding of these pathways provides opportunities to engineer plants with modified lignin content for biofuel applications, to harness their defensive properties for agriculture, and to explore their therapeutic potential for human health. Future research will likely focus on elucidating the specific transporters involved in monolignol glucoside movement and further unraveling the complex signaling networks they influence.

References

A Technical Guide to the Spectroscopic Properties of Coniferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for coniferyl alcohol, a key monolignol in lignin (B12514952) biosynthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, including data summaries and experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

The chemical shifts (δ) for this compound are summarized in the tables below. Data is typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Table 1: ¹H-NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
26.89d1.8
56.91d8.2
66.78dd8.2, 1.8
76.53d15.9
86.22dt15.9, 5.7
9-CH₂4.29dd5.7, 1.4
OCH₃3.87s-
4-OH5.60s-
9-OH1.70t5.7

Solvent: Acetone-d₆. Data sourced from multiple concurring literature reports.

Table 2: ¹³C-NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ, ppm)
1131.5
2110.1
3148.8
4146.2
5115.8
6121.5
7129.5
8128.8
963.8
OCH₃56.4

Solvent: Acetone-d₆. Data sourced from multiple concurring literature reports.

A general procedure for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d, or DMSO-d₆) in a clean, dry NMR tube.

    • For ¹³C NMR, a higher concentration (10-20 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field. For reactions not in a deuterated solvent, shimming can be performed on a similar sample containing a deuterated solvent or by shimming on the FID.[2]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

    • For unambiguous signal assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3200Strong, BroadO-H stretching (phenolic and alcoholic)
~3000 - 2800MediumC-H stretching (aromatic and aliphatic)
~1650MediumC=C stretching (alkene)
~1600, ~1515StrongC=C stretching (aromatic ring)
~1265StrongC-O stretching (aryl ether)
~1132StrongC-C stretching of the aldehyde group (in coniferyl aldehyde, a related compound)[3]
~1030MediumC-O stretching (primary alcohol)
~904MediumSymmetric C-O-C stretch of the methoxy (B1213986) group[3]
~858MediumRing lone-H-wag[3]
~812MediumRing umbrella mode[3]

Note: The exact peak positions and intensities can vary depending on the sample preparation method (e.g., KBr pellet, thin film, or solution).

A common method for obtaining the IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) FT-IR spectrometer:

  • Sample Preparation:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample onto the crystal.

  • Instrument Setup:

    • Use an FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound.

The absorption maxima (λ_max) of this compound are dependent on the solvent and pH.

Table 4: UV-Vis Absorption Maxima for this compound

Conditionλ_max1 (nm)λ_max2 (nm)Shoulder (nm)
pH 4.5228258-260295
Basic (KOH)228294-296-

Data sourced from[4]. In alkaline solutions, the phenolic hydroxyl group is ionized, causing a red-shift (bathochromic shift) in the absorption spectrum.[4][5]

The following protocol outlines the steps to obtain a UV-Vis spectrum of this compound:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

    • Dilute the stock solution to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-30 minutes.

    • Select the desired wavelength range for scanning (e.g., 200-400 nm).

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent (blank) and place it in the spectrophotometer.

    • Zero the instrument with the blank.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy cluster_results Data Interpretation & Reporting Sample Purified this compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR_Acquisition 1D (¹H, ¹³C) & 2D (COSY, HSQC) Data Acquisition Dissolution->NMR_Acquisition IR_Acquisition ATR-FTIR Data Acquisition Dissolution->IR_Acquisition UV_Acquisition UV-Vis Absorbance Scan Dissolution->UV_Acquisition NMR_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Peak Integration, Chemical Shift Assignment) NMR_Processing->NMR_Analysis Structure_Elucidation Structure Elucidation & Confirmation NMR_Analysis->Structure_Elucidation IR_Processing Background Subtraction IR_Acquisition->IR_Processing IR_Analysis Functional Group Identification IR_Processing->IR_Analysis IR_Analysis->Structure_Elucidation UV_Processing Blank Subtraction UV_Acquisition->UV_Processing UV_Analysis Determination of λ_max UV_Processing->UV_Analysis UV_Analysis->Structure_Elucidation Report Technical Report Generation Structure_Elucidation->Report

Caption: General Workflow for Spectroscopic Analysis of this compound.

References

Methodological & Application

Application Note & Protocol: Enzymatic Polymerization of Coniferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl alcohol is a primary monolignol, a key building block in the biosynthesis of lignin (B12514952) in vascular plants.[1][2] The enzymatic polymerization of this compound in vitro allows for the synthesis of Dehydrogenation Polymers (DHPs), which serve as valuable synthetic analogues to natural lignin. These DHPs are instrumental in elucidating lignin structure, understanding lignification processes, and developing novel biomaterials. The controlled synthesis of these polymers is of significant interest in fields ranging from biomass conversion and biofuel production to the development of new drug delivery systems and antibacterial agents.[3][4]

The polymerization is an oxidative process catalyzed by enzymes such as peroxidases (e.g., Horseradish Peroxidase, HRP) or laccases.[5][6][7][8] These enzymes generate phenoxy radicals from the this compound monomer. These radicals then couple in a non-enzymatic, combinatorial fashion to form a complex, branched polymer characterized by various intermolecular linkages, including the prominent β-O-4, β-5, and β-β structures.[5][8][9] This document provides detailed protocols for the enzymatic polymerization of this compound using both peroxidase and laccase systems and summarizes the key reaction parameters that influence polymer yield and structure.

Reaction Mechanism Overview

The enzymatic polymerization of this compound begins with a one-electron oxidation of the phenolic hydroxyl group, catalyzed by either a peroxidase in the presence of hydrogen peroxide (H₂O₂) or a laccase with oxygen as the oxidant. This generates a phenoxy radical that is stabilized by resonance, with electron density delocalized across the aromatic ring and the β-carbon of the side chain. These resonance-stabilized radicals can then couple with each other or with the growing polymer chain to form various dimers and higher oligomers, leading to the final DHP structure. The formation of different linkages is a key factor determining the polymer's properties.

G Figure 1. General Mechanism of this compound Polymerization cluster_start Initiation cluster_propagation Propagation cluster_products Products CA This compound Enzyme Enzyme (Peroxidase/H₂O₂ or Laccase/O₂) CA->Enzyme Oxidation Radical This compound Radical (Resonance Stabilized) Enzyme->Radical 1e⁻ Transfer Coupling Radical Coupling Radical->Coupling Dimers Dimers & Oligomers (β-O-4, β-5, β-β linkages) Coupling->Dimers Dimerization DHP Dehydrogenation Polymer (DHP) Coupling->DHP Termination Dimers->Coupling Polymer Growth

Caption: Figure 1. General Mechanism of this compound Polymerization.

Data Presentation: Influence of Reaction Conditions

The yield and structural characteristics of the synthesized DHP are highly dependent on the reaction conditions. Parameters such as pH, enzyme type, and oxidant concentration have a profound impact on the polymerization process.

Table 1: Effect of pH and Oxidant Ratio on Polymerization Yield

This table summarizes the polymerization yield of this compound using a versatile peroxidase, highlighting the importance of pH and the hydrogen peroxide to this compound (H₂O₂:CA) ratio. Optimal yields are typically achieved in slightly acidic aqueous solutions.[10][11]

Enzyme SystempHH₂O₂:CA RatioSolventPolymer Yield (%)Reference
Versatile Peroxidase3.00.75 - 1.0Aqueous84.2 ± 9.3[10]
Versatile Peroxidase4.50.75 - 1.0Aqueous91.7 ± 10.4[10]
Versatile Peroxidase6.00.75 - 1.0Aqueous~90[10][11]
Versatile Peroxidase7.50.75 - 1.0Aqueous77.5 ± 19.3[10]
Table 2: Effect of pH and Laccase Type on DHP Substructure Proportions

The type of enzyme and the reaction pH significantly alter the relative abundance of different intermolecular linkages within the DHP. Fungal laccases generally have a lower optimal pH than plant laccases.[8][12] The reaction pH has been shown to be more critical than the origin of the laccase in determining the final chemical structure.[8]

EnzymepHβ-5 Linkage (%)β-β Linkage (%)β-O-4/α-O-4 Linkage (%)β-O-4 Linkage (%)Reference
Laccase (T. versicolor)4.545.436.118.50.0[8]
Laccase (T. versicolor)6.545.025.129.90.0[8]
Laccase (R. vernicifera)6.546.627.126.41.9[8]

Experimental Protocols

The following are detailed protocols for the synthesis of DHPs from this compound using either a peroxidase/H₂O₂ system or a laccase/O₂ system. The "end-wise" or "Zutropf" method, which involves the slow addition of the monomer and/or oxidant, is commonly employed to generate polymers with structures more closely resembling natural lignin.[13][14][15]

Protocol 1: Peroxidase-Catalyzed Polymerization

This protocol is based on a versatile peroxidase system, which has been shown to efficiently polymerize this compound.[11]

Materials and Reagents:

  • This compound (CA)

  • Versatile Peroxidase (VP) or Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂) solution (e.g., 30%)

  • Manganese (II) Sulfate (MnSO₄) (optional, acts as a mediator)

  • Sodium malonate buffer (or other suitable buffer like phosphate)

  • 1,4-Dioxane (B91453) (optional, for dissolving CA)

  • Deionized water

  • Nitrogen gas

Equipment:

  • 25 mL Erlenmeyer flask or reaction vessel

  • Magnetic stirrer and stir bar

  • Two syringe pumps with 5 mL syringes

  • pH meter

  • Centrifuge and centrifuge tubes

  • Lyophilizer or vacuum oven

Procedure:

  • Reaction Setup: In a 25 mL Erlenmeyer flask, add 10 mL of aqueous sodium malonate buffer (e.g., 50 mM). The optimal pH is typically between 4.5 and 6.0.[10][11] Add the peroxidase enzyme to the buffer to a final activity of approximately 200 U/L.[11] Place the flask on a magnetic stirrer and begin gentle stirring.

  • Prepare Reactant Solutions:

    • Syringe 1 (Monomer): Dissolve 20 mg of this compound in 5 mL of a suitable solvent. While aqueous solutions are preferred for yield, a 20% mixture of 1,4-dioxane in the same buffer can be used to ensure complete dissolution.[11]

    • Syringe 2 (Oxidant): Prepare a 5 mL solution containing H₂O₂ and MnSO₄ in buffer. The final concentration should be calculated to achieve a H₂O₂:CA molar ratio between 0.75 and 1.0.[11]

  • Initiate Polymerization: Using two separate syringe pumps, add the contents of both syringes dropwise to the stirring enzyme solution in the Erlenmeyer flask over a period of 4 hours.[11] A slow addition rate is crucial for forming a polymer with a more natural structure.

  • Reaction Completion: After the addition is complete, leave the reaction mixture stirring overnight at room temperature to ensure complete polymerization.[11]

  • Polymer Isolation:

    • Terminate the reaction by adding a few drops of catalase or by heat inactivation.

    • Transfer the reaction mixture to centrifuge tubes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the precipitated DHP.

    • Carefully decant and discard the supernatant.

  • Washing and Drying:

    • Wash the DHP pellet by resuspending it in deionized water and centrifuging again. Repeat this step two more times to remove residual buffer salts and unreacted monomer.

    • Freeze the final pellet and dry using a lyophilizer (freeze-dryer) or dry in a vacuum oven at 40°C until a constant weight is achieved.

    • Store the purified DHP in a desiccator.

Protocol 2: Laccase-Catalyzed Polymerization

This protocol utilizes a laccase enzyme, which uses molecular oxygen as the oxidant, eliminating the need for hydrogen peroxide.

Materials and Reagents:

  • This compound (CA)

  • Laccase (e.g., from Trametes versicolor or Rhus vernicifera)

  • Phosphate (B84403) buffer or Acetate buffer (depending on the optimal pH of the laccase)

  • Deionized water

Equipment:

  • Reaction vessel with loose-fitting cap to allow air exchange

  • Magnetic stirrer and stir bar

  • pH meter

  • Centrifuge and centrifuge tubes

  • Lyophilizer or vacuum oven

Procedure:

  • Reaction Setup: Dissolve this compound in the appropriate buffer (e.g., 100 mM phosphate buffer) to a desired concentration (e.g., 5 mM). The choice of pH is critical: use a pH of 4.0-5.0 for fungal laccases like from T. versicolor or a pH of 6.0-7.0 for plant laccases like from R. vernicifera.[8][12]

  • Initiate Polymerization: Add the laccase enzyme to the this compound solution to initiate the reaction. The final enzyme concentration will depend on its specific activity. The vessel should be stirred vigorously at room temperature to ensure sufficient oxygen from the air is dissolved in the medium for the reaction.

  • Reaction Monitoring: Monitor the consumption of this compound using UV-spectrophotometry or HPLC. The reaction is typically complete within 24 hours. A visible precipitate of DHP will form as the polymerization proceeds.

  • Polymer Isolation: Once the reaction is complete (i.e., monomer is consumed), transfer the mixture to centrifuge tubes.[12]

  • Centrifugation: Pellet the DHP by centrifugation (e.g., 10,000 x g for 15 minutes). Decant and discard the supernatant.

  • Washing and Drying: Wash the DHP pellet three times with deionized water, with a centrifugation step in between each wash.

  • Drying: Lyophilize or vacuum-dry the purified DHP pellet to a constant weight and store in a desiccator.

Experimental Workflow and Visualization

The general workflow for producing and analyzing DHPs is a multi-step process that requires careful control over the reaction followed by robust analytical characterization.

G Figure 2. General Experimental Workflow for DHP Synthesis cluster_prep 1. Preparation cluster_react 2. Polymerization cluster_iso 3. Isolation & Purification cluster_char 4. Characterization Prep_Buffer Prepare Buffer (e.g., Malonate, Phosphate) Setup Setup Reactor (Stirring, Temp Control) Prep_Buffer->Setup Prep_CA Prepare this compound Solution Addition Slow Dropwise Addition (Zutropf Method) Prep_CA->Addition Prep_Enz Prepare Enzyme & Oxidant Solutions Prep_Enz->Addition Setup->Addition Reaction Overnight Reaction Addition->Reaction Centrifuge Centrifugation to Pellet DHP Reaction->Centrifuge Wash Wash Pellet with Deionized Water (3x) Centrifuge->Wash Dry Lyophilize or Vacuum Dry Wash->Dry DHP Purified DHP Dry->DHP Analysis Structural & MW Analysis DHP->Analysis NMR NMR Spectroscopy (HSQC, ¹³C) Analysis->NMR SEC Size Exclusion Chromatography (SEC) Analysis->SEC

Caption: Figure 2. General Experimental Workflow for DHP Synthesis.

Characterization of Dehydrogenation Polymer (DHP)

To ensure the successful synthesis of the desired polymer, characterization is essential.

  • Size Exclusion Chromatography (SEC): This technique is used to determine the molecular weight distribution (Mw, Mn) and polydispersity of the DHP.[13][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D Heteronuclear Single Quantum Coherence (HSQC) NMR is a powerful tool for identifying and semi-quantifying the different types of intermolecular linkages (β-O-4, β-5, β-β, etc.) within the polymer structure.[10][12]

  • Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This method provides information on the monomeric composition and linkage types by analyzing the fragments produced upon thermal degradation of the polymer.[10]

References

Synthesis of Artificial Lignin from Coniferyl Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of artificial lignin (B12514952), also known as dehydrogenation polymer (DHP), from coniferyl alcohol. The methodologies outlined below are based on established enzymatic polymerization techniques, offering reproducible methods for generating lignin model compounds for various research applications, including studies on lignin structure, biodegradation, and the development of lignin-based biomaterials and drug delivery systems.

Introduction

Lignin, a complex aromatic polymer, is a major component of plant cell walls. Its intricate and irregular structure makes it challenging to study. Artificial lignins, or DHPs, synthesized in vitro from monolignols like this compound, provide simplified and more controlled models to investigate the fundamental properties of native lignin.[1] This document details two primary enzymatic methods for DHP synthesis: laccase-mediated polymerization and horseradish peroxidase (HRP)-mediated polymerization.

Data Presentation: Quantitative Analysis of aDHP Synthesis

The properties of synthesized artificial Dehydrogenation Polymer (aDHP), such as molecular weight and polydispersity, are highly dependent on the synthesis method and reaction conditions. The following table summarizes typical quantitative data obtained from the characterization of aDHP synthesized from this compound using different enzymatic approaches.

Synthesis MethodEnzymepHWeight Average Molecular Weight (Mw) ( g/mol )Number Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)Yield (%)Predominant LinkagesReference
Bulk Polymerization (Zulauf)Laccase (Trametes versicolor)4.51197~9211.3-β-O-4, β-5, β-β[2]
Bulk Polymerization (Zulauf)Laccase (Trametes versicolor)6.5~558 (trimer)~4291.3-β-5, β-β[2]
Bulk Polymerization (Zulauf)Laccase (Rhus vernicifera)6.5~558 (trimer)~4651.2-β-5, β-β[2]
Peroxidase-mediatedHorseradish Peroxidase (HRP)----86β-O-4, β-5, β-β[3]
Laccase-mediatedLaccase / β-glucosidase (from coniferin)----33-70β-O-4, β-5, β-1, β-β, 5-5[4][5]

Note: '-' indicates data not specified in the cited sources. Molecular weights and yields can vary significantly based on specific reaction conditions.

Experimental Protocols

Protocol 1: Laccase-Mediated Synthesis of Artificial Lignin (DHP)

This protocol describes the synthesis of DHP from this compound using laccase from Trametes versicolor. This method is effective for generating oligomers and polymers with varying linkage types depending on the reaction pH.[2][6]

Materials:

Procedure:

  • Dissolve this compound (e.g., 3.0 g, 16.6 mmol) in ethyl acetate (170 mL) at room temperature.

  • Add an equal volume of citrate/phosphate buffer (170 mL, pH 4.5) to the this compound solution.

  • Stir the biphasic mixture vigorously (e.g., 1000 rpm).

  • Prepare a solution of laccase (e.g., 21 mg, 16.3 U/mmol) in the same pH 4.5 buffer (50 mL).

  • Add the laccase solution to the reaction mixture at a slow, controlled rate (e.g., 10 mL/h).[7]

  • Upon completion of the addition, separate the organic and aqueous layers.

  • Extract the aqueous layer twice with ethyl acetate (75 mL each).

  • Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate it to dryness to obtain the crude DHP.[7]

Protocol 2: Horseradish Peroxidase (HRP)-Mediated Synthesis of Artificial Lignin (DHP)

This protocol utilizes horseradish peroxidase and hydrogen peroxide to initiate the polymerization of this compound. This method is known to produce DHPs containing β-O-4, β-5, and β-β linkages, closely mimicking some structural aspects of native lignin.[3]

Materials:

  • This compound

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 6.0)

  • Solvents for purification (e.g., acetone-water)

Procedure:

  • Dissolve this compound in a warm phosphate buffer (pH 6.0). A high volume of buffer is typically used (e.g., 5000 mg of this compound in 5 L of buffer).[5]

  • Add HRP to the solution.

  • Slowly add H₂O₂ to the reaction mixture to initiate the polymerization. The rate of H₂O₂ addition can control the polymerization process.

  • Allow the reaction to proceed for a set period (e.g., several hours to days) at room temperature with gentle stirring.

  • The resulting DHP will precipitate out of the solution.

  • Collect the precipitate by centrifugation.

  • Wash the DHP pellet multiple times with deionized water to remove unreacted monomer and other reagents.

  • Dry the purified DHP, for instance, in a vacuum oven.

Visualizations

Lignin Polymerization Signaling Pathway

The enzymatic polymerization of this compound is initiated by the generation of phenoxy radicals. These radicals then undergo a variety of coupling reactions to form dimers, oligomers, and eventually the DHP. The relative abundance of the different linkage types (β-O-4, β-5, β-β, etc.) is influenced by the reaction conditions and the specific enzyme used.

Lignin_Polymerization ConiferylAlcohol This compound Radical Phenoxy Radical ConiferylAlcohol->Radical Oxidation Enzyme Laccase or Peroxidase/H2O2 Enzyme->Radical Dimer Dimers (β-O-4, β-5, β-β) Radical->Dimer Radical Coupling Oligomer Oligomers Dimer->Oligomer Further Coupling DHP Artificial Lignin (DHP) Oligomer->DHP Polymerization

Caption: Enzymatic Polymerization of this compound.

Experimental Workflow for Laccase-Mediated DHP Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of artificial lignin using the laccase-mediated method.

Laccase_Workflow Start Start Dissolve Dissolve this compound in Ethyl Acetate & Buffer Start->Dissolve Reaction Slowly Add Laccase to Reaction Mixture (Vigorous Stirring) Dissolve->Reaction PrepareLaccase Prepare Laccase Solution PrepareLaccase->Reaction Separate Separate Organic and Aqueous Layers Reaction->Separate Extract Extract Aqueous Layer with Ethyl Acetate Separate->Extract Combine Combine Organic Layers Extract->Combine WashDry Wash with Brine and Dry over MgSO4 Combine->WashDry FilterConcentrate Filter and Concentrate to Dryness WashDry->FilterConcentrate End Purified DHP FilterConcentrate->End

Caption: Laccase-Mediated DHP Synthesis Workflow.

Experimental Workflow for HRP-Mediated DHP Synthesis

This diagram outlines the key steps for synthesizing artificial lignin using the horseradish peroxidase-mediated approach.

HRP_Workflow Start Start Dissolve Dissolve this compound in Phosphate Buffer Start->Dissolve AddHRP Add Horseradish Peroxidase (HRP) Dissolve->AddHRP Initiate Slowly Add H2O2 to Initiate Polymerization AddHRP->Initiate Precipitate Collect DHP Precipitate (Centrifugation) Initiate->Precipitate Wash Wash Precipitate with Deionized Water Precipitate->Wash Dry Dry Purified DHP Wash->Dry End Purified DHP Dry->End

Caption: HRP-Mediated DHP Synthesis Workflow.

References

Synthesis of Coniferyl Alcohol: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of coniferyl alcohol, a key monolignol in lignin (B12514952) biosynthesis and a valuable building block in synthetic chemistry. The methods outlined below offer distinct advantages in terms of starting materials, reaction complexity, and scale, catering to the diverse needs of the research community.

Introduction

This compound is a crucial precursor in the biosynthesis of lignin and various bioactive natural products.[1][2][3] Its availability is essential for studies in plant biology, materials science, and drug discovery. Several synthetic routes to this compound have been developed, each with its own set of advantages and disadvantages.[1][4] This guide details three reliable methods for its preparation in a laboratory setting, ranging from a multi-step synthesis from ferulic acid to more direct reductions of coniferaldehyde (B117026).

Data Presentation: Comparison of Synthesis Methods

Method Starting Material Key Reagents Overall Yield Reaction Time Key Advantages Reference
Method 1: From Ferulic Acid Ferulic AcidAcetic Anhydride (B1165640), Thionyl Chloride, Sodium Borohydride (B1222165), Sodium Hydroxide (B78521)~78%Multi-dayUtilizes a readily available and inexpensive starting material.[1]
Method 2: NaBH₄ Reduction ConiferaldehydeSodium BorohydrideUp to 99%~1 hourHigh yield, rapid reaction, and simple work-up.[5]
Method 3: Borohydride Exchange Resin ConiferaldehydeBorohydride Exchange Resin (BER)~72-73%1-3 hoursExceptionally simple work-up, ideal for non-chemists.[6][7]

Experimental Protocols

Method 1: Synthesis from Ferulic Acid via an Acid Chloride Intermediate

This multi-step synthesis provides a cost-effective route to this compound from the abundant starting material, ferulic acid.[1]

Step 1: Acetylation of Ferulic Acid to 4-Acetoxyferulic Acid

  • Suspend ferulic acid in a mixture of acetic anhydride and a catalytic amount of pyridine.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Perform a standard aqueous work-up.

  • Crystallize the product from ethanol (B145695) to obtain 4-acetoxyferulic acid.

    • Yield: 96%[1]

Step 2: Formation of 4-Acetoxyferuloyl Chloride

  • Suspend 4-acetoxyferulic acid (5 g) in toluene (B28343) (120 ml).

  • Add thionyl chloride (5 ml) and heat the mixture to 80°C for 20 minutes.

  • Add a catalytic amount of pyridine. A clear solution should form within 10 minutes.

  • Transfer the supernatant and co-evaporate with toluene multiple times to obtain the pure acid chloride as a light yellow solid.

    • Yield: 96%[1]

Step 3: Reduction to 4-Acetoxythis compound

  • Dissolve 4-acetoxyferuloyl chloride (1 mmol) in distilled ethyl acetate (B1210297) (10 ml).

  • Add sodium borohydride (4.5 equivalents).

  • Stir the mixture at room temperature for approximately 1.5 hours, monitoring completion by TLC.

  • Perform a standard aqueous work-up to obtain 4-acetoxythis compound.

    • Yield: 95%[1]

Step 4: Deacetylation to this compound

  • Dissolve 4-acetoxythis compound (1 mmol) in ethanol (15 ml).

  • Add 2 N sodium hydroxide (2 ml) and stir the solution at room temperature for 2 hours under a nitrogen atmosphere.

  • Acidify the solution with 3% HCl and extract with ethyl acetate.

  • Perform a standard work-up to yield this compound as an oil, which can be crystallized from ethyl acetate/petroleum ether.

    • Yield: 90%[1]

Method 2: Direct Reduction of Coniferaldehyde with Sodium Borohydride

This method offers a quick and high-yielding synthesis of this compound from commercially available coniferaldehyde.[5]

  • Dissolve coniferaldehyde (50 mg, 0.28 mmol) in ethyl acetate (10 mL).

  • Add sodium borohydride (21 mg, 0.56 mmol, 2 equivalents).

  • Stir the solution at room temperature for 1 hour. A yellow precipitate may form.

  • Pour the reaction mixture into water (50 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure to yield this compound as a white to pale yellow solid or oil.

    • Yield: 99%[5]

    • For larger scale preparations (e.g., 5 g), the reaction time may need to be extended to 6.5 hours.[5]

Method 3: Simplified Reduction of Coniferaldehyde using Borohydride Exchange Resin

This protocol is highly regioselective and features an exceptionally simple work-up, making it accessible to researchers with limited synthetic chemistry experience.[6][7]

  • Dissolve coniferaldehyde (e.g., 5 g, 28 mmol) in methanol (B129727).

  • Add borohydride exchange resin (BER) (2 equivalents).

  • Stir the mixture at room temperature for 1 hour. The completion of the reaction can be monitored by the discharge of the yellow color of the solution and by TLC.

  • Filter the resin from the solution.

  • Evaporate the methanol from the filtrate to obtain this compound. The product is often pure enough for direct use without further purification.

    • Yield: 72% (for a large-scale preparation)[7]

Mandatory Visualizations

Coniferyl_Alcohol_Synthesis_Workflows cluster_method1 Method 1: From Ferulic Acid cluster_method2 Method 2: Direct Reduction (NaBH₄) cluster_method3 Method 3: Direct Reduction (BER) FA Ferulic Acid AFA 4-Acetoxyferulic Acid FA->AFA Acetylation (Ac₂O, Py) AFAC 4-Acetoxyferuloyl Chloride AFA->AFAC Acid Chloride Formation (SOCl₂) ACA 4-Acetoxythis compound AFAC->ACA Reduction (NaBH₄) CA1 This compound ACA->CA1 Deacetylation (NaOH) CALD2 Coniferaldehyde CA2 This compound CALD2->CA2 Reduction (NaBH₄) CALD3 Coniferaldehyde CA3 This compound CALD3->CA3 Reduction (Borohydride Exchange Resin)

Caption: Synthetic pathways for this compound.

Experimental_Workflow start Start: Select Synthesis Method reagents Prepare Starting Materials & Reagents start->reagents reaction Perform Chemical Reaction reagents->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up & Extraction monitoring->workup Complete purification Purification (e.g., Crystallization, Chromatography) workup->purification analysis Product Analysis (e.g., NMR, MP) purification->analysis end_product Pure this compound analysis->end_product

Caption: General experimental workflow for synthesis.

References

Application Note: Quantification of Coniferyl Alcohol in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coniferyl alcohol is a key phenylpropanoid and a primary monomer in the biosynthesis of lignin, a complex polymer essential for structural integrity in terrestrial plants.[1] As a precursor to various bioactive lignans (B1203133) and other natural products, its quantification in plant extracts is crucial for phytochemical research, quality control of herbal medicines, and applications in the drug development sector.[2] High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust, precise, and widely adopted analytical technique for the separation and quantification of this compound from complex plant matrices.[2][3] This document provides a comprehensive protocol for the analysis of this compound in plant extracts using a reversed-phase HPLC method.

Principle of the Method

The methodology is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In this technique, the sample is injected into the HPLC system where it passes through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. This compound, being a moderately polar compound, partitions between the stationary and mobile phases. Its separation from other components in the plant extract is achieved based on these differential interactions. A gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with a range of polarities.[3] The eluted this compound is then detected by a UV detector at its specific maximum absorbance wavelength, and the resulting signal is used for quantification.[3]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

This protocol describes the preparation of a stock solution and subsequent working standards of this compound, which are necessary for creating a calibration curve for quantification.

  • Apparatus and Materials:

    • Analytical balance

    • Volumetric flasks (10 mL, 50 mL)

    • Pipettes

    • This compound analytical standard (purity ≥98%)

    • Methanol (HPLC grade)

    • Deionized water (HPLC grade)

  • Procedure:

    • Stock Solution (e.g., 0.16 mg/mL): Accurately weigh 1.6 mg of the this compound standard and transfer it to a 10 mL volumetric flask.[2] Dissolve the standard in a methanol/water mixture (30:70, v/v) and sonicate for 5 minutes to ensure complete dissolution.[2] Make up the volume to the mark with the same solvent mixture.[2] This stock solution should be stored in a dark flask to prevent degradation.[2]

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 0.01, 0.02, 0.04, 0.08 mg/mL).[2] These solutions will be used to construct the calibration curve.

Protocol 2: Preparation of Plant Extract Samples

This protocol details the extraction of this compound from a dried, powdered plant sample.

  • Apparatus and Materials:

    • Dried and powdered plant material

    • Analytical balance

    • Ultrasonic bath

    • Centrifuge

    • Syringes and 0.45 µm syringe filters

    • Methanol/water solution (30:70, v/v)[2]

  • Procedure:

    • Accurately weigh approximately 0.5 g of the powdered plant material into a suitable flask.[2]

    • Add 10 mL of the extraction solvent (methanol/water, 30:70, v/v).[2]

    • Sonicate the mixture for 40 minutes to facilitate the extraction of this compound.[2]

    • After extraction, centrifuge the sample at 12,000 rpm for 5 minutes to pellet the solid plant debris.[2]

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter directly into an HPLC vial for analysis.[2]

Protocol 3: HPLC Analysis and Quantification

This protocol outlines the chromatographic conditions and data analysis steps for the quantification of this compound.

  • Instrumentation and Conditions:

    • An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

    • Data acquisition and processing software.

  • Procedure:

    • Chromatographic Separation: Inject 10-20 µL of the filtered standard and sample solutions into the HPLC system.[4][5] Perform the separation using the parameters outlined in Table 1 .

    • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the authentic standard.[3]

    • Calibration Curve: Construct a calibration curve by plotting the peak area of each working standard solution against its known concentration.[2] Calculate the regression equation and the correlation coefficient (r²), which should ideally be >0.999 to demonstrate linearity.[2][6]

    • Quantification: Use the peak area of this compound from the sample chromatogram and the regression equation from the calibration curve to determine its concentration in the extract.[7] The final content in the original plant material (in mg/g) can be calculated based on the initial weight of the plant material and the extraction volume.[7]

Data Presentation

Quantitative data and methodological parameters are summarized in the tables below for clarity and easy reference.

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Condition Reference
Column C18, 250 mm x 4.6 mm, 5 µm [3][4][5]
Mobile Phase A: Acetonitrile; B: Water with 0.1% formic acid [2]
Gradient Elution 0-10 min: 25% A; 10-30 min: 65% A; 30-40 min: 85% A [5]
Flow Rate 1.0 mL/min [2]
Column Temperature 35 °C [2]
Injection Volume 10 µL [2][5]

| Detection Wavelength | 285 nm |[5] |

Table 2: Representative Method Validation Data

Parameter Value Reference
Linearity Range 0.01 - 0.16 mg/mL [2]
Correlation Coefficient (r²) >0.999 [6]
Limit of Detection (LOD) 2.0 µg/mL [6]
Limit of Quantification (LOQ) 5.0 µg/mL [6]
Recovery 96.5% - 102.9% [2]

| Precision (RSD%) | < 2% |[2] |

Table 3: Example Content of this compound in Plant Material

Plant Species Part Used This compound Content (mg/g) Reference

| Stachyurus chinensis Franeh | Formula Granule | 0.091 - 0.163 |[2] |

Visualizations

Diagrams are provided to illustrate key workflows and relationships relevant to the analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification plant 1. Powdered Plant Material extract 2. Ultrasonic Extraction (Methanol/Water) plant->extract Add Solvent centrifuge 3. Centrifugation extract->centrifuge Separate Solids filter 4. Filtration (0.45 µm Filter) centrifuge->filter Clarify Supernatant hplc 5. HPLC Injection & Separation filter->hplc data 6. Data Acquisition (Chromatogram) hplc->data quant 7. Quantification (vs. Standards) data->quant result 8. Final Result (mg/g) quant->result

Caption: Workflow for HPLC analysis of this compound in plant extracts.

G Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Fer Ferulic Acid Cou->Fer C3H, CCoAOMT ConAld Coniferaldehyde Fer->ConAld 4CL, CCR ConAlc This compound ConAld->ConAlc CAD Lig Lignin (G-Unit) ConAlc->Lig Polymerization

References

Application Note: Quantitative Analysis of Coniferyl Alcohol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl alcohol is a key monolignol, a primary building block in the biosynthesis of lignin (B12514952) and lignans. Its quantification is crucial in various research fields, including plant biochemistry, biofuel development, and pharmacology, due to its antioxidant, anti-inflammatory, and anti-fungal properties. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) following a two-step derivatization process.

Principle

Due to its low volatility, this compound requires chemical derivatization prior to GC-MS analysis. This method employs a two-step process involving methoximation followed by silylation. Methoximation protects the aldehyde and ketone groups, preventing tautomerization, while silylation of the hydroxyl groups increases the volatility and thermal stability of the analyte, enabling its separation and detection by GC-MS.

Experimental Protocols

Sample Preparation (General Protocol for Plant Material)
  • Homogenization: Freeze the plant material in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • To approximately 100 mg of the homogenized powder, add 1 mL of 80% ethanol (B145695).

    • Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

    • Centrifuge the sample at 10,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the pellet with another 1 mL of 80% ethanol to ensure complete extraction.

    • Combine the supernatants.

  • Drying: Evaporate the combined supernatant to complete dryness under a gentle stream of nitrogen gas at 40°C.

Derivatization
  • Methoximation:

    • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).

    • Vortex for 1 minute to ensure complete dissolution.

    • Incubate the mixture at 37°C for 90 minutes with gentle agitation.

  • Silylation:

    • Following methoximation, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Vortex the mixture for 1 minute.

    • Incubate at 37°C for 30 minutes with gentle agitation.

    • After incubation, cool the sample to room temperature. Transfer the derivatized sample to a GC vial with a micro-insert for analysis.

GC-MS Analysis

The following table outlines the recommended GC-MS parameters for the analysis of the trimethylsilyl (B98337) (TMS) derivative of this compound.

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Column5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[1]
Oven Program- Initial Temperature: 70°C, hold for 2 minutes- Ramp 1: 5°C/min to 150°C- Ramp 2: 10°C/min to 300°C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Mass Scan Rangem/z 50-500 (Full Scan)
Selective Ion Monitoring (SIM) Ions for this compound-TMS Derivative m/z (relative abundance) - to be determined from a standard injection of the derivatized compound. Expected prominent ions for the di-TMS derivative would be analyzed.

Data Presentation

The following table summarizes the expected quantitative performance of the GC-MS method for this compound, based on validated methods for similar phenolic compounds. For comparison, data from a validated LC-MS/MS method for this compound is also included.

ParameterExpected GC-MS Performance (based on similar phenolic compounds)Validated LC-MS/MS Performance for this compound[2]
Linearity Range 0.5 - 150 µg/L2.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.5 µg/LNot explicitly stated
Limit of Quantification (LOQ) 0.05 - 1.5 µg/L2.5 ng/mL
Accuracy (% Recovery) 85 - 115%Within FDA guidelines
Precision (% RSD) < 15%Within FDA guidelines

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis homogenization Homogenization (e.g., Plant Tissue) extraction Solvent Extraction (e.g., 80% Ethanol) homogenization->extraction drying Evaporation to Dryness (Nitrogen Stream) extraction->drying methoximation Methoximation (Methoxyamine HCl in Pyridine) drying->methoximation silylation Silylation (MSTFA + 1% TMCS) methoximation->silylation gcms_analysis GC-MS Analysis silylation->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Experimental workflow for GC-MS quantification of this compound.

logical_relationship coniferyl_alcohol This compound (Non-volatile) derivatization Derivatization (Methoximation + Silylation) coniferyl_alcohol->derivatization tms_derivative This compound-TMS (Volatile & Thermally Stable) derivatization->tms_derivative gc_separation Gas Chromatographic Separation tms_derivative->gc_separation ms_detection Mass Spectrometric Detection & Quantification gc_separation->ms_detection

Caption: Logical relationship of the analytical process.

References

Application Notes & Protocols: Spectrophotometric Determination of Coniferyl Alcohol Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl alcohol is a primary monolignol, a key precursor in the biosynthesis of lignin (B12514952) and various other phytochemicals.[1][2] Its quantification is crucial in diverse research areas, including biofuel development, plant biochemistry, and pharmacology. Spectrophotometry offers a rapid, accessible, and high-throughput method for determining this compound concentration. This document provides detailed protocols for the accurate spectrophotometric quantification of this compound.

The principle of this method is based on the intrinsic ultraviolet (UV) absorbance of this compound. The concentration of this compound in a solution is directly proportional to its absorbance at a specific wavelength, as described by the Beer-Lambert Law. This relationship allows for quantitative analysis by comparing the absorbance of a sample to a standard curve generated from known concentrations of this compound.

Spectroscopic Properties of this compound

This compound exhibits characteristic UV absorbance that is dependent on the pH of the solution.

  • Acidic/Neutral Conditions (pH 4.5–7.0): In an acidic to neutral environment, this compound has a primary absorption maximum (λmax) around 260-266 nm and a shoulder at approximately 295 nm.[1][3] Another absorption maximum is observed at 228 nm.[1]

  • Basic Conditions (e.g., 250 mM KOH): Under basic conditions, the phenolic hydroxyl group of this compound is deprotonated, resulting in a bathochromic (red) shift of the absorption maximum to approximately 295 nm.[1] The peak at 228 nm remains relatively unchanged.[1]

This pH-dependent shift can be utilized to enhance measurement specificity and sensitivity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric determination of this compound.

Table 1: Optimal Wavelengths for this compound Quantification

ConditionWavelength (nm)DescriptionReference
Acidic (pH 4.5)228Absorption Maximum[1]
260Absorption Maximum[1]
295Absorption Shoulder[1]
Basic (250 mM KOH)228Absorption Maximum[1]
295Absorption Maximum[1]

Table 2: Performance Characteristics of the Spectrophotometric Assay

ParameterValueConditionsReference
Limit of Detection (LOD)2.4 µM (average)Acidic and Basic Conditions[1]
Limit of Quantitation (LOQ)7.1 µM (average)Acidic and Basic Conditions[1]
Linearity RangeUp to 10,000 µM295 nm at pH 4.5[1]

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Ethanol, Dimethyl sulfoxide (B87167) (DMSO), or Dimethylformamide (DMF) for stock solution preparation

  • Citrate buffer (pH 4.5)

  • Potassium hydroxide (B78521) (KOH) solution (250 mM)

  • UV-transparent cuvettes or microplates

  • Spectrophotometer capable of UV measurements

Preparation of Stock and Standard Solutions

Note: this compound is sensitive to air and light. Prepare fresh solutions and protect them from light.

  • This compound Stock Solution (e.g., 10 mM):

    • Accurately weigh a known amount of this compound solid.

    • Dissolve the solid in a minimal amount of a suitable organic solvent like ethanol, DMSO, or DMF to create a concentrated stock solution. For example, to prepare a 10 mM stock solution, dissolve 1.802 mg of this compound in 1 mL of solvent.

    • Store the stock solution at -20°C, protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the appropriate assay buffer (citrate buffer pH 4.5 or 250 mM KOH).

    • A typical concentration range for the calibration curve is 5 µM to 500 µM.

Spectrophotometric Measurement Protocol
  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the desired wavelength for measurement based on the chosen buffer system (see Table 1).

  • Blank Measurement:

    • Fill a cuvette with the assay buffer (citrate buffer pH 4.5 or 250 mM KOH) to be used for the samples.

    • Place the cuvette in the spectrophotometer and zero the absorbance.

  • Standard Curve Measurement:

    • Measure the absorbance of each working standard solution, starting from the lowest concentration.

    • Rinse the cuvette with the next standard solution before taking the measurement.

    • Record the absorbance values for each standard.

  • Sample Measurement:

    • Prepare the unknown sample(s) in the same assay buffer as the standards.

    • Measure the absorbance of the unknown sample(s).

  • Data Analysis:

    • Create a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

    • Use the equation of the line to calculate the concentration of this compound in the unknown sample(s) from their absorbance values.

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Analysis cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 10 mM in Ethanol) standards Prepare Working Standards (Dilution Series) stock->standards blank Measure Blank (Assay Buffer) standards->blank std_curve Measure Standards (Generate Calibration Curve) blank->std_curve sample_measure Measure Sample (Unknown Concentration) std_curve->sample_measure plot Plot Absorbance vs. Concentration sample_measure->plot regression Linear Regression (y = mx + c) plot->regression calculate Calculate Sample Concentration regression->calculate

Caption: Experimental workflow for spectrophotometric determination.

coniferyl_alcohol_structure cluster_structure This compound (C₁₀H₁₂O₃) C1 C C2 C C1->C2 C1_sub =CH-CH₂OH C1->C1_sub C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C4_sub OH C4->C4_sub C6 C C5->C6 C5_sub OCH₃ C5->C5_sub C6->C1

Caption: Chemical structure of this compound.

References

Application Notes and Protocols for the Derivatization of Coniferyl Alcohol for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl alcohol is a key monolignol involved in the biosynthesis of lignin (B12514952) and lignans, compounds of significant interest in the fields of plant biology, biofuels, and pharmacology. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. However, due to the presence of polar hydroxyl groups, direct GC analysis of this compound is challenging, often resulting in poor chromatographic peak shape, low sensitivity, and thermal degradation.[1]

Derivatization is a chemical modification process that converts polar functional groups into less polar and more volatile derivatives, making them amenable to GC analysis.[1][2] This document provides detailed application notes and protocols for the two most common derivatization methods for this compound: silylation and acetylation .

Derivatization Strategies: Silylation vs. Acetylation

Both silylation and acetylation effectively mask the polar hydroxyl groups of this compound, increasing its volatility and thermal stability for GC analysis. The choice between the two methods often depends on the specific requirements of the analysis, such as the desired stability of the derivative and the potential for interference from reagents or byproducts.

Silylation involves the replacement of the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[3] It is a widely used technique for the derivatization of a broad range of compounds, including phenols.[2][4]

Acetylation converts the hydroxyl groups into ester groups.[5] Acetylated derivatives are often more stable than their silylated counterparts, which can be an advantage for analyses requiring sample storage or longer analytical run times.

Quantitative Data Summary

ParameterSilylation (TMS Derivative)Acetylation (Acetate Derivative)References
Derivative Stability Less stable, sensitive to moisture. Analysis is recommended shortly after derivatization. Can degrade in the autosampler.More stable than TMS derivatives, suitable for storage.[6]
Reaction Conditions Typically rapid (15-60 min) at moderate temperatures (60-80 °C).Can require longer reaction times or higher temperatures for complete derivatization.[4][7]
Byproducts Volatile and generally do not interfere with GC analysis.Acidic byproducts may need to be removed prior to analysis to prevent column damage.[1]
Reagent Handling Reagents are sensitive to moisture and require an anhydrous environment.Reagents can be corrosive and require careful handling.[4][7]
GC Elution Generally results in shorter retention times compared to acetylated derivatives.Generally results in longer retention times compared to silylated derivatives.[4]
Detection Limits (LOD/LOQ) for Phenols Generally low, in the µg/L to ng/L range, depending on the specific compound and instrumentation.Also provides low detection limits, comparable to silylation for many phenols.[8][9][10]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA and TMCS

This protocol describes the formation of the di-trimethylsilyl (di-TMS) derivative of this compound.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) (as a catalyst and solvent)

  • Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)

  • GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for solvent evaporation (optional)

Procedure:

  • Sample Preparation: Accurately weigh or pipette the this compound standard or dried sample extract into a clean, dry GC vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Heating: Place the vial in a heating block or oven set to 70°C for 60 minutes to facilitate the derivatization reaction.

  • Cooling: After heating, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.

Protocol 2: Acetylation of this compound using Acetic Anhydride (B1165640) and Pyridine

This protocol describes the formation of the di-acetylated derivative of this compound.

Materials:

  • This compound standard or sample extract

  • Acetic Anhydride

  • Anhydrous Pyridine

  • Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)

  • GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for solvent evaporation (optional)

Procedure:

  • Sample Preparation: Prepare the sample as described in the silylation protocol.

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride.

  • Reaction: Tightly cap the vial and vortex for 30 seconds.

  • Heating: Heat the vial at 60°C for 30 minutes.

  • Reagent Removal (Optional but Recommended): After cooling, the excess pyridine and acetic anhydride can be removed by evaporating the sample to dryness under a gentle stream of nitrogen. Re-dissolve the residue in a suitable solvent like ethyl acetate (B1210297) for GC analysis. This step helps to prolong the life of the GC column.

  • Analysis: The derivatized sample is ready for injection into the GC-MS.

Mandatory Visualizations

Derivatization_Workflow Experimental Workflow for this compound Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_silylation Silylation cluster_acetylation Acetylation cluster_analysis Analysis start Start: this compound Sample dry_sample Dry Sample (if in solution) start->dry_sample add_silylation_reagents Add Pyridine & BSTFA + 1% TMCS dry_sample->add_silylation_reagents add_acetylation_reagents Add Pyridine & Acetic Anhydride dry_sample->add_acetylation_reagents vortex_silylation Vortex add_silylation_reagents->vortex_silylation heat_silylation Heat at 70°C for 60 min vortex_silylation->heat_silylation cool_silylation Cool to Room Temperature heat_silylation->cool_silylation gc_ms_analysis GC-MS Analysis cool_silylation->gc_ms_analysis vortex_acetylation Vortex add_acetylation_reagents->vortex_acetylation heat_acetylation Heat at 60°C for 30 min vortex_acetylation->heat_acetylation cool_acetylation Cool to Room Temperature heat_acetylation->cool_acetylation cool_acetylation->gc_ms_analysis

Caption: Workflow for silylation and acetylation of this compound.

Derivatization_Reactions Derivatization Reactions of this compound cluster_silylation Silylation cluster_acetylation Acetylation coniferyl_alcohol This compound (with -OH groups) silylation_reagent BSTFA + TMCS coniferyl_alcohol->silylation_reagent acetylation_reagent Acetic Anhydride + Pyridine coniferyl_alcohol->acetylation_reagent silylated_product Di-TMS-Coniferyl Alcohol (more volatile, less polar) silylation_reagent->silylated_product replaces -OH with -O-Si(CH3)3 acetylated_product Di-acetyl-Coniferyl Alcohol (more volatile, less polar) acetylation_reagent->acetylated_product replaces -OH with -O-C(O)CH3

Caption: Chemical transformation in derivatization of this compound.

References

Application Notes and Protocols: The Use of Coniferyl Alcohol in Plant Cell Wall Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl alcohol is a pivotal organic compound and one of the three primary monolignols, alongside p-coumaryl alcohol and sinapyl alcohol, that serve as the fundamental building blocks of lignin (B12514952).[1][2][3][4] Lignin, a complex phenolic polymer, is a major component of the secondary cell wall in vascular plants, providing structural integrity, hydrophobicity, and a defense barrier against pathogens.[5][6][7] this compound polymerizes to form the guaiacyl (G) units of the lignin polymer.[1][8] Due to its central role, this compound is an indispensable tool in plant cell wall research, enabling studies on lignin biosynthesis, polymer structure, and the development of strategies to modify biomass for industrial applications, such as biofuel production and pulping.[9][10] Recent studies have also revealed its function as a signaling molecule, adding another layer to its biological significance.[5][6][7]

Application Notes

A. Elucidating Lignin Biosynthesis and Its Regulation

This compound is at the heart of the phenylpropanoid pathway, which synthesizes monolignols from phenylalanine.[1][3] Its production and subsequent polymerization are tightly controlled. Research has shown that this compound itself can act as a signaling molecule, triggering a feedback mechanism that regulates the expression of key biosynthetic genes and the stability of enzymes like L-phenylalanine ammonia-lyase (PAL), the entry-point enzyme of the pathway.[5][6][7][11] This regulatory role helps plants balance the significant carbon investment required for lignin synthesis with other metabolic needs.[5][7]

Data Presentation: Effect of Exogenous this compound on Gene Expression in Arabidopsis

The following table summarizes data from studies where Arabidopsis seedlings were treated with this compound (CA), demonstrating its regulatory effect on the phenylpropanoid pathway.

Gene TargetTreatmentTimeChange in Transcript LevelReference
KFB39 0.1 mM CA30 min~30-fold increase[5][7]
MYB4/7 0.1 mM CA15 minSignificant induction[11]
PAL1 0.1 mM CA4 hDecrease[11]
4CL1 0.1 mM CA4 hDecrease[11]
HCT 0.1 mM CA4 hDecrease[11]
CAD4 0.1 mM CA4 hDecrease[11]

Visualizations: Biosynthesis and Regulation

Lignin_Biosynthesis Simplified Lignin Biosynthesis Pathway to this compound cluster_enzymes Enzymes Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CafCoA Caffeoyl-CoA pCouCoA->CafCoA HCT/C3H FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT ConAld Coniferaldehyde FerCoA->ConAld CCR ConAlc This compound ConAld->ConAlc CAD Lignin Guaiacyl (G) Lignin ConAlc->Lignin Peroxidases/Laccases PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase _4CL 4CL: 4-Coumarate:CoA Ligase HCT HCT: Hydroxycinnamoyl-CoA Transferase C3H C3H: p-Coumarate 3-Hydroxylase CCoAOMT CCoAOMT: Caffeoyl-CoA O-Methyltransferase CCR CCR: Cinnamoyl-CoA Reductase CAD CAD: Cinnamyl Alcohol Dehydrogenase

Simplified Lignin Biosynthesis Pathway to this compound.

CA_Signaling This compound (CA) as a Signaling Molecule cluster_feedback Negative Feedback Loop CA This compound (CA) (Apoplastic Pool) KFB KFB E3 Ligases (e.g., KFB39) CA->KFB Upregulates Expression MYB MYB Repressors (e.g., MYB4/7) CA->MYB Induces Expression PAL PAL Enzyme KFB->PAL Targets for Proteolysis Degradation PAL Degradation KFB->Degradation Promotes Proteasome 26S Proteasome Proteasome->Degradation Mediates Biosynthesis Lignin Biosynthesis Genes (PAL1, 4CL1, etc.) MYB->Biosynthesis Represses Transcription

This compound (CA) as a Signaling Molecule.
B. Modifying Lignin for Enhanced Biomass Valorization

The inherent recalcitrance of lignin hinders the enzymatic breakdown of cellulose (B213188) and hemicellulose into fermentable sugars. One innovative strategy is to alter lignin structure by introducing monomers with cleavable linkages. Research has shown that partially substituting this compound with coniferyl ferulate, an ester conjugate, can be achieved in model systems.[9][10] The incorporation of these ester linkages into the lignin backbone facilitates its depolymerization during alkaline pretreatments, improving the efficiency of delignification and subsequent enzymatic hydrolysis of polysaccharides.[9][10]

Data Presentation: Impact of Coniferyl Ferulate on Lignin and Cell Wall Properties

This table shows data from a study where maize cell walls were artificially lignified with varying proportions of this compound (CA) and coniferyl ferulate (CF).

Monomer CompositionLignin Extractability (%) (1 M NaOH, 90°C)Enzymatic Hydrolysis (%) (Post-Alkaline Pretreatment)Reference
100% CA 3555[9]
80% CA + 20% CF 5268[9]
60% CA + 40% CF 6879[9]

Experimental Protocols

Protocol 1: Convenient Synthesis of this compound

This protocol is adapted from a method involving the reduction of an acid chloride, which is efficient and uses common laboratory reagents.[12]

Materials:

Procedure:

  • Acetylation of Ferulic Acid: Acetylate ferulic acid to produce 4-acetoxyferulic acid using acetic anhydride and pyridine. This protects the phenolic hydroxyl group.

  • Formation of Acid Chloride: Suspend the 4-acetoxyferulic acid in toluene with thionyl chloride at 80°C. Add a catalytic amount of pyridine. After the reaction is complete (solution becomes clear), co-evaporate with toluene to obtain the 4-acetylferuloyl chloride as a solid (yield ~96%).[12]

  • Reduction to Alcohol: Dissolve the acid chloride in distilled ethyl acetate. Add sodium borohydride (4.5 equivalents) and stir at room temperature. Monitor the reaction by TLC (approx. 1.5 hours). Perform a standard aqueous work-up to obtain 4-acetoxythis compound (yield ~95%).[12]

  • Deprotection: Dissolve the 4-acetoxythis compound in ethanol and add 2 N NaOH. Stir for 2 hours at room temperature.

  • Purification: Acidify the solution with 3% HCl and extract the product with ethyl acetate. After a normal work-up, this compound is obtained as an oil, which can be crystallized from ethyl acetate/petroleum ether.[12]

Protocol 2: Quantification of this compound in Plant Tissues by LC-MS/MS

This protocol is based on methods used to quantify monolignols and related metabolites in Arabidopsis.[5][7]

Materials:

  • Plant tissue (e.g., seedlings, stems)

  • Extraction solvent (e.g., 80% methanol)

  • 0.45 µm minifilter

  • LC-MS/MS system (e.g., Agilent 1290 Infinity II coupled to an AB Sciex Triple Quadrupole 6500+)

  • Reverse-phase C18 column

Procedure:

  • Extraction: Freeze plant tissue in liquid nitrogen and grind to a fine powder. Extract the metabolites with a suitable volume of extraction solvent. Pool material from multiple plants for each biological replicate.

  • Clarification: Centrifuge the extract at 13,000 x g for 10 minutes. Pass the supernatant through a 0.45 µm minifilter before analysis.[5][7]

  • LC Separation:

    • Column: Reverse phase C18 Symmetry column (e.g., 4.6 × 75 mm; 3.5 µm).[7]

    • Mobile Phase A: 0.1% (v/v) acetic acid in acetonitrile.

    • Mobile Phase B: 0.1% (v/v) acetic acid in water.

    • Gradient: Apply a suitable gradient to separate the phenolic compounds (e.g., a 15-minute run with varying percentages of B).[7]

    • Flow Rate: 800 µL/min.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source. This compound is typically detected in positive ionization mode.

    • Set up a Multiple Reaction Monitoring (MRM) method. For this compound, the precursor ion/product ion pair is m/z 163 > 131.[5][7]

    • Quantify by comparing the peak area to a standard curve generated with pure this compound.

Protocol 3: Analysis of Lignin Composition by Thioacidolysis

Thioacidolysis is a chemical degradation method that cleaves β-O-4 ether linkages, which are the most abundant in lignin.[13] This allows for the quantification of the main H, G, and S lignin units.

Materials:

  • Isolated lignin or cell wall residue

  • Thioacidolysis reagent (2.5% boron trifluoride etherate and 10% ethanethiol (B150549) in dioxane)

  • Methanol, Dichloromethane (B109758)

  • Internal standard (e.g., tetracosane)

  • Silylating reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • GC-MS system

Procedure:

  • Reaction: Place the dried sample in a reaction vial. Add the internal standard and the thioacidolysis reagent. Seal the vial and heat at 100°C for 4 hours.

  • Work-up: Cool the reaction mixture on ice. Add water and adjust the pH to 3-4 with sodium bicarbonate. Extract the released monomers with dichloromethane.

  • Derivatization: Evaporate the organic solvent under nitrogen. Redissolve the residue in a small volume of dichloromethane and derivatize the hydroxyl groups by adding a silylating reagent (e.g., BSTFA) and pyridine, then heating at 60°C for 30 minutes.

  • Analysis: Analyze the resulting trimethylsilyl-derivatized monomers by GC-MS. Identify and quantify the peaks corresponding to the H, G, and S units relative to the internal standard.

Visualization: Experimental Workflow

DHP_Synthesis_Workflow Workflow for In Vitro Lignification and Analysis start Start monomers Prepare Monomer Solution (e.g., this compound +/- Analogs) start->monomers matrix Prepare Cell Wall Matrix (e.g., Maize cell walls) start->matrix reaction Initiate Polymerization (Add Peroxidase + H₂O₂) monomers->reaction matrix->reaction incubation Incubate (Controlled conditions) reaction->incubation stop Stop Reaction & Wash incubation->stop analysis Analyze Modified Cell Walls stop->analysis thio Lignin Composition (Thioacidolysis, NMR) analysis->thio Structural sacch Saccharification Assay (Enzymatic Hydrolysis) analysis->sacch Functional end End thio->end sacch->end

Workflow for In Vitro Lignification and Analysis.

References

Application Notes: Coniferyl Alcohol as a Substrate for Peroxidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxidases (EC 1.11.1.7) are a large family of enzymes that catalyze the oxidation of a wide variety of substrates using hydrogen peroxide (H₂O₂) as the electron acceptor. They play crucial roles in a diverse range of biological processes, including lignin (B12514952) and suberin biosynthesis in plants, host defense mechanisms, and hormone metabolism. The activity of peroxidases is a key area of study in plant biology, biochemistry, and for applications in biotechnology and drug development. Coniferyl alcohol, a primary monomer in the biosynthesis of lignin, serves as a natural and effective substrate for assaying the activity of many peroxidases, particularly those involved in lignification.[1][2] This document provides detailed application notes and protocols for the use of this compound in peroxidase assays.

Principle of the Assay

The peroxidase-catalyzed oxidation of this compound in the presence of hydrogen peroxide results in the formation of phenoxy radicals. These radicals can then undergo non-enzymatic coupling to form various dimers and oligomers, leading to the polymerization into a lignin-like polymer.[3][4][5] The reaction can be monitored spectrophotometrically by measuring the decrease in absorbance of this compound or the increase in absorbance of the oxidation products at specific wavelengths.[6][7] The initial rate of the reaction is directly proportional to the peroxidase activity under defined conditions of substrate concentration, pH, and temperature.

The overall reaction can be summarized as follows:

2 this compound + H₂O₂ → (Peroxidase) → Oxidized Products + 2 H₂O

Materials and Reagents

  • This compound (MW: 180.20 g/mol )

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Sodium phosphate (B84403) buffer or sodium acetate (B1210297) buffer

  • Peroxidase enzyme solution (e.g., Horseradish Peroxidase, plant extracts)

  • Spectrophotometer (UV-Vis)

  • Cuvettes or 96-well microplates

  • Dimethylsulfoxide (DMSO) for dissolving this compound if needed[8]

Data Presentation

Table 1: Kinetic Parameters of Various Peroxidases with this compound as a Substrate

Peroxidase SourceApparent K_m (µM)k_cat (s⁻¹)k_cat/K_m (µM⁻¹s⁻¹)Optimal pHReference
Zinnia elegans (ZePrx)83-1.20-[1][2]
Physcomitrium patens (PpaPrx19)16.711.70.705.0[1][2]
Picea abies (Basic Peroxidases)16.7 and 23.2---[2]
Selaginella (Basic Peroxidases)--3.55 and 28.63-[1][2]
Ginkgo biloba (GbPrx09)--4.91-[1][2]
Panicum virgatum (PviPRX9)--1.60-[1]

Note: "-" indicates data not available in the cited sources. Kinetic parameters can vary depending on assay conditions.

Experimental Protocols

Protocol 1: Standard Spectrophotometric Peroxidase Assay

This protocol describes a standard endpoint or kinetic assay for measuring peroxidase activity using this compound.

1. Preparation of Reagents:

  • Sodium Phosphate Buffer (50 mM, pH 6.0): Prepare by mixing appropriate volumes of 50 mM monobasic sodium phosphate and 50 mM dibasic sodium phosphate to achieve the desired pH.

  • This compound Stock Solution (10 mM): Dissolve 18.02 mg of this compound in 10 mL of ethanol (B145695) or DMSO. Store at -20°C in the dark. Note: this compound is sparingly soluble in water.[9]

  • Hydrogen Peroxide Solution (10 mM): Prepare fresh daily by diluting a 30% H₂O₂ stock solution in distilled water. The concentration of the stock solution should be verified spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).

  • Enzyme Extract: Prepare the enzyme solution by extracting the protein from the source material in a suitable buffer and clarifying by centrifugation.

2. Assay Procedure:

  • Set up the reaction mixture in a 1 mL cuvette or a 200 µL volume in a 96-well microplate.

  • To the cuvette/well, add the following in order:

    • 880 µL of 50 mM Sodium Phosphate Buffer (pH 6.0)

    • 50 µL of 10 mM this compound (final concentration: 0.5 mM)

    • 50 µL of Enzyme Extract

  • Incubate the mixture at 25°C for 3 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding:

    • 20 µL of 10 mM Hydrogen Peroxide (final concentration: 0.2 mM)

  • Mix immediately and start monitoring the decrease in absorbance at 260 nm or 262 nm over time (for a kinetic assay) or read the absorbance after a fixed time period (e.g., 5 minutes) for an endpoint assay.[2][6]

  • A blank reaction should be run without the enzyme extract to account for any non-enzymatic oxidation of this compound.

3. Calculation of Enzyme Activity:

The peroxidase activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * (V_total / V_enzyme) * 10⁶

Where:

  • ΔA/min = The initial rate of change in absorbance per minute.

  • ε = Molar extinction coefficient of this compound (ε₂₆₂ = 9.75 mM⁻¹cm⁻¹)[2]

  • l = Path length of the cuvette (typically 1 cm).

  • V_total = Total volume of the assay mixture (in mL).

  • V_enzyme = Volume of the enzyme extract used (in mL).

Protocol 2: High-Throughput Microplate Assay

This protocol is adapted for screening multiple samples in a 96-well plate format.[6]

1. Reagent Preparation:

  • Prepare reagents as described in Protocol 1.

2. Assay Procedure:

  • Add 176 µL of 50 mM Sodium Phosphate Buffer (pH 6.0) to each well of a 96-well microplate.

  • Add 10 µL of 10 mM this compound to each well.

  • Add 10 µL of each enzyme sample to its respective well.

  • Incubate the plate at 25°C for 3 minutes.

  • Initiate the reaction by adding 4 µL of 10 mM Hydrogen Peroxide to each well using a multichannel pipette.

  • Immediately place the plate in a microplate reader and monitor the absorbance at 260 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

3. Data Analysis:

  • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Enzyme activity can then be calculated as described in Protocol 1, adjusting for the smaller volumes and path length of the microplate reader.

Visualizations

Peroxidase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Prepare Buffer (e.g., 50mM Phosphate, pH 6.0) Mix Combine Buffer, This compound, & Enzyme Buffer->Mix Substrate Prepare this compound Stock Solution (10mM) Substrate->Mix H2O2 Prepare H2O2 Solution (10mM) Initiate Initiate Reaction with H2O2 H2O2->Initiate Enzyme Prepare Enzyme Extract Enzyme->Mix Incubate Incubate (e.g., 3 min at 25°C) Mix->Incubate Incubate->Initiate Measure Monitor Absorbance (e.g., at 260 nm) Initiate->Measure Calculate Calculate Initial Rate (ΔA/min) Measure->Calculate Activity Determine Enzyme Activity Calculate->Activity

Caption: Experimental workflow for a peroxidase assay using this compound.

Peroxidase_Catalytic_Cycle cluster_products Non-enzymatic Coupling Peroxidase Peroxidase (Fe³⁺) CompoundI Compound I (Fe⁴⁺=O Por•⁺) Peroxidase->CompoundI + H₂O₂ CA_radical This compound Radical CompoundII Compound II (Fe⁴⁺=O) CompoundI->CompoundII + this compound H2O H₂O CompoundII->Peroxidase + this compound H2O2 H₂O₂ CA This compound Products Oxidized Products (Dimers, Oligomers) CA_radical->Products

Caption: Catalytic cycle of peroxidase with this compound as a substrate.

References

Biotransformation of Coniferyl Alcohol by Microorganisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biotransformation of coniferyl alcohol using various microorganisms. This document is intended to guide researchers in harnessing microbial metabolic pathways for the production of valuable compounds derived from this compound, a key intermediate in the phenylpropanoid pathway.

Introduction to Microbial Biotransformation of this compound

This compound is a monolignol that serves as a primary building block in the biosynthesis of lignin (B12514952) and lignans (B1203133) in plants.[1] Its chemical structure presents a versatile scaffold for the microbial synthesis of a range of valuable aromatic compounds, including ferulic acid, vanillin (B372448), and coniferyl aldehyde. The biotransformation of this compound by microorganisms offers a green and sustainable alternative to chemical synthesis routes, meeting the increasing demand for natural products in the food, fragrance, and pharmaceutical industries.

This document details the biotransformation of this compound by three distinct microbial systems:

  • Fungal Biotransformation: Utilizing the fungus Byssochlamys fulva for the production of this compound from eugenol (B1671780), a process where this compound is a key intermediate.

  • Bacterial Biotransformation: Employing the bacterium Pseudomonas sp. for the conversion of this compound into ferulic acid and subsequently vanillin.

  • Anaerobic Biodegradation: Leveraging methanogenic consortia for the complete mineralization of this compound, a process relevant to bioremediation and understanding the fate of lignin-derived compounds in anaerobic environments.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the biotransformation of this compound and related compounds by different microorganisms.

Table 1: Biotransformation of Eugenol to this compound by Byssochlamys fulva V107 [2][3]

ParameterValueReference
MicroorganismByssochlamys fulva V107[2][3]
SubstrateEugenol[2][3]
ProductThis compound[2][3]
Bioconversion TypeFed-batch with resting cells[2][3]
Yield94.6% (molar)[2][3]
Final Product Concentration123 mM (21.9 g/L)[2][3]
Reaction Time36 hours[2][3]

Table 2: Biotransformation of Eugenol to Vanillin via this compound by Pseudomonas sp. HR199 (mutant strain) [4][5]

ParameterValueReference
MicroorganismPseudomonas sp. HR199 (vdh omega Km mutant)[4][5]
SubstrateEugenol[4][5]
Key IntermediateThis compound, Coniferyl Aldehyde, Ferulic Acid[4][5]
Final ProductVanillin[4][5]
Vanillin Accumulationup to 2.9 mM[4][5]
Initial Eugenol Concentration6.5 mM[4][5]
CultivationIncubation in mineral medium with gluconate pre-grown cells[4][5]

Table 3: Anaerobic Biodegradation of this compound by Methanogenic Consortia [6][7]

ParameterValueReference
Microbial SystemAcclimated ferulic acid-degrading methanogenic consortia[6][7]
SubstrateThis compound[6][7]
Initial Substrate Concentration300 mg/L[6][7]
Key IntermediatesFerulic Acid, Phenylpropionic Acid[6][7]
Final ProductsCarbon Dioxide (CO2), Methane (B114726) (CH4)[6][7]
OutcomeComplete mineralization[6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this document.

Fungal Biotransformation of Eugenol to this compound using Byssochlamys fulva V107

This protocol is adapted from the work of Furukawa et al. (1999) on the synthesis of this compound from eugenol.[2][3]

3.1.1. Cultivation of Byssochlamys fulva V107

  • Media Preparation: Prepare a suitable medium for fungal growth, such as Malt (B15192052) Extract Agar (MEA) or Potato Dextrose Agar (PDA).[8][9] For liquid culture, a broth medium containing a primary carbohydrate source like sucrose (B13894) is used.[1] A suggested medium composition is 5% malt extract broth with the pH adjusted to 2.0-3.0.[10]

  • Inoculation: Inoculate the medium with spores or mycelia of Byssochlamys fulva V107.

  • Incubation: Incubate the culture at 30°C for 7-14 days to allow for sufficient biomass production and sporulation.[10]

3.1.2. Preparation of Resting Cells

  • Harvesting: After incubation, harvest the fungal biomass by filtration or centrifugation.

  • Washing: Wash the collected biomass twice with a suitable buffer (e.g., saline phosphate (B84403) buffer) to remove residual medium components.[2]

  • Resuspension: Resuspend the washed biomass in the same buffer to the desired cell concentration for the biotransformation reaction.

3.1.3. Fed-Batch Bioconversion

  • Reaction Setup: In a bioreactor, add the resting cell suspension.

  • Initial Substrate Addition: Add an initial concentration of eugenol to the reactor.

  • Fed-Batch Operation: After a set period (e.g., 9 hours), start a continuous or intermittent feed of eugenol to the bioreactor. Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation.

  • Monitoring: Monitor the concentrations of eugenol, this compound, and any byproducts over the course of the 36-hour reaction using HPLC.

3.1.4. Extraction and Analysis of this compound

  • Sample Preparation: Centrifuge the reaction mixture to separate the biomass.

  • Extraction: Extract the supernatant with an organic solvent such as ethyl acetate.

  • Analysis: Analyze the extracted compounds by HPLC. A C18 column is suitable for separation, with a mobile phase of acetonitrile (B52724) and water.[11] Detection can be performed using a UV detector at a wavelength of around 260 nm or 275 nm.[12][13]

Bacterial Biotransformation of this compound by Pseudomonas sp. HR199

This protocol is based on studies of eugenol and ferulic acid metabolism in Pseudomonas sp. HR199.[4][5][12]

3.2.1. Cultivation of Pseudomonas sp. HR199

  • Media Preparation: Prepare a mineral salt medium (MSM). A typical composition includes (per liter): K₂HPO₄ (1.73 g), KH₂PO₄ (0.68 g), MgSO₄·7H₂O (0.1 g), NaCl (4 g), FeSO₄·7H₂O (0.03 g), NH₄NO₃ (1 g), and CaCl₂·2H₂O (0.02 g).[14][15][16] As a carbon source, gluconate can be used for pre-culturing cells.[4][5]

  • Inoculation: Inoculate the medium with a starter culture of Pseudomonas sp. HR199.

  • Incubation: Incubate the culture at 30°C with shaking until the desired cell density is reached.

3.2.2. Resting Cell Biotransformation

  • Cell Preparation: Harvest the cells from the culture by centrifugation and wash them twice with a saline phosphate buffer.[2] Resuspend the cells in the same buffer.

  • Reaction: In a flask, add the resting cell suspension and this compound as the substrate.

  • Incubation: Incubate the reaction mixture at 30°C with shaking.

  • Sampling and Analysis: Periodically take samples from the reaction mixture. Centrifuge the samples to remove cells and analyze the supernatant for this compound, ferulic acid, vanillin, and other potential metabolites using HPLC.[4]

3.2.3. Analytical Method for Ferulic Acid and Vanillin

  • HPLC System: Use a C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol (B129727) and water, both acidified with a small amount of acetic acid (e.g., 1%), can be used for separation.[4]

  • Detection: Monitor the eluent using a UV detector at wavelengths suitable for the compounds of interest (e.g., 320 nm for ferulic acid and 280 nm for vanillin).[17]

Anaerobic Biodegradation of this compound by Methanogenic Consortia

This protocol is a generalized procedure based on studies of anaerobic degradation of aromatic compounds.[6][7][14]

3.3.1. Enrichment of this compound-Degrading Consortia

  • Inoculum Source: Use an inoculum from an anaerobic environment, such as sewage sludge or sediment from a contaminated site.[6][7]

  • Medium Preparation: Prepare a strictly anaerobic basal medium. This medium should contain essential minerals, trace elements, a buffering system (e.g., bicarbonate-CO₂), and a reducing agent (e.g., sodium sulfide) to maintain a low redox potential.[18]

  • Enrichment: In an anaerobic chamber or using anaerobic techniques, add the inoculum to the basal medium supplemented with this compound as the sole carbon and energy source.

  • Incubation: Incubate the enrichment cultures in the dark at a controlled temperature (e.g., 35-37°C).

  • Subculturing: Periodically transfer a portion of the culture to a fresh medium to enrich for the desired microorganisms.

3.3.2. Biodegradation Experiment

  • Setup: In serum bottles sealed with butyl rubber stoppers, add the enriched anaerobic consortium and the anaerobic medium containing a known concentration of this compound (e.g., 300 mg/L).[6][7]

  • Incubation: Incubate the bottles under static conditions in the dark at the optimal temperature.

  • Monitoring: At regular intervals, analyze the headspace for methane production using a gas chromatograph (GC).[19] Analyze the liquid phase for the disappearance of this compound and the appearance of intermediates like ferulic acid and phenylpropionic acid using HPLC.[6][7]

3.3.3. Quantification of Methane and Intermediates

  • Methane Analysis: Use a GC equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID) to quantify methane in the headspace of the culture bottles.

  • Intermediate Analysis: Acidify the liquid samples and extract them with an organic solvent. Analyze the extracts by HPLC using a C18 column and a UV detector.

Visualization of Pathways and Workflows

Biotransformation Pathways

Biotransformation_Pathways cluster_Byssochlamys Byssochlamys fulva cluster_Pseudomonas Pseudomonas sp. cluster_Anaerobic Anaerobic Consortia Eugenol_B Eugenol Coniferyl_Alcohol_B This compound Eugenol_B->Coniferyl_Alcohol_B Vanillyl-alcohol oxidase Coniferyl_Aldehyde_B Coniferyl Aldehyde (minor) Coniferyl_Alcohol_B->Coniferyl_Aldehyde_B minor oxidation Coniferyl_Alcohol_P This compound Coniferyl_Aldehyde_P Coniferyl Aldehyde Coniferyl_Alcohol_P->Coniferyl_Aldehyde_P This compound dehydrogenase Ferulic_Acid_P Ferulic Acid Coniferyl_Aldehyde_P->Ferulic_Acid_P Coniferyl aldehyde dehydrogenase Vanillin_P Vanillin Ferulic_Acid_P->Vanillin_P Coniferyl_Alcohol_A This compound Ferulic_Acid_A Ferulic Acid Coniferyl_Alcohol_A->Ferulic_Acid_A Phenylpropionic_Acid_A Phenylpropionic Acid Ferulic_Acid_A->Phenylpropionic_Acid_A CO2_CH4 CO2 + CH4 Phenylpropionic_Acid_A->CO2_CH4 Ring cleavage & mineralization

Caption: Biotransformation pathways of this compound by different microorganisms.

Experimental Workflow for Microbial Biotransformation

Experimental_Workflow cluster_workflow General Experimental Workflow start Start cultivation Microorganism Cultivation start->cultivation cell_prep Cell Preparation (e.g., resting cells) cultivation->cell_prep biotransformation Biotransformation (Substrate Addition) cell_prep->biotransformation sampling Sampling over Time biotransformation->sampling extraction Product Extraction sampling->extraction analysis Analytical Quantification (HPLC, GC) extraction->analysis end End analysis->end

Caption: A generalized workflow for studying microbial biotransformation.

Logic of Product Formation from this compound

Product_Formation_Logic cluster_oxidation Oxidation Products cluster_further Further Transformation Coniferyl_Alcohol This compound Coniferyl_Aldehyde Coniferyl Aldehyde Coniferyl_Alcohol->Coniferyl_Aldehyde Oxidation Ferulic_Acid Ferulic Acid Coniferyl_Aldehyde->Ferulic_Acid Oxidation Vanillin Vanillin Ferulic_Acid->Vanillin Side-chain cleavage Mineralization Complete Mineralization (CO2 + CH4) Ferulic_Acid->Mineralization Anaerobic degradation

Caption: Logical relationships in the formation of products from this compound.

References

Applications of Coniferyl Alcohol in Biofuel Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl alcohol, a primary monolignol, is a fundamental building block of lignin (B12514952), a complex aromatic polymer that provides structural integrity to plant cell walls. The inherent recalcitrance of lignin presents a significant challenge in the production of biofuels from lignocellulosic biomass. Consequently, research focused on understanding and manipulating this compound and its polymerization is pivotal for developing efficient and economically viable biorefinery processes. These application notes provide an overview of the key applications of this compound in biofuel research, accompanied by detailed experimental protocols for relevant methodologies.

I. Genetic Engineering of Lignin Biosynthesis

Altering the composition of lignin by genetically modifying the monolignol biosynthesis pathway is a primary strategy to reduce biomass recalcitrance. Downregulating the expression of genes involved in this compound metabolism can change the ratio of syringyl (S) to guaiacyl (G) lignin units, making the biomass more amenable to enzymatic degradation.

Application Note: Downregulation of Caffeic Acid O-Methyltransferase (COMT) in Switchgrass for Improved Ethanol (B145695) Yield

Downregulating the COMT gene in switchgrass (Panicum virgatum), a dedicated bioenergy crop, has been shown to decrease the G lignin content derived from this compound. This modification leads to a significant increase in the efficiency of enzymatic saccharification and subsequent fermentation, resulting in higher ethanol yields.

Table 1: Impact of COMT Downregulation on Switchgrass Lignin Content and Ethanol Yield

Plant LineLignin Content (% of control)S/G RatioEthanol Yield (% increase over control)Reference
COMT-RNAi Line 194.20.5538[1]
COMT-RNAi Line 292.80.5230[1]
Experimental Protocol: RNAi-Mediated Silencing of the COMT Gene in Switchgrass

This protocol outlines the key steps for creating transgenic switchgrass with downregulated COMT expression using RNA interference (RNAi).

1. Vector Construction: a. Isolate a partial cDNA sequence of the target COMT gene from switchgrass. b. Design an RNAi construct by cloning the partial COMT sequence in both sense and antisense orientations, separated by an intron, into a plant transformation vector. This vector should also contain a plant-selectable marker gene (e.g., hygromycin resistance).

2. Agrobacterium tumefaciens-Mediated Transformation: a. Introduce the RNAi construct into a suitable Agrobacterium tumefaciens strain (e.g., EHA105). b. Induce embryogenic calli from mature switchgrass seeds or inflorescences on a callus induction medium. c. Co-cultivate the embryogenic calli with the transformed Agrobacterium strain. d. Transfer the calli to a selection medium containing an appropriate antibiotic (e.g., hygromycin) to select for transformed cells. e. Regenerate putative transgenic plantlets from the resistant calli on a regeneration medium.

3. Molecular Analysis of Transgenic Plants: a. Confirm the presence of the transgene via PCR analysis of genomic DNA. b. Quantify the downregulation of COMT expression using quantitative real-time PCR (qRT-PCR). c. Analyze the lignin content and S/G ratio of the transgenic plants using methods such as Klason lignin analysis and thioacidolysis.

RNAi_Workflow cluster_0 Vector Construction cluster_1 Transformation cluster_2 Analysis Isolate COMT cDNA Isolate COMT cDNA Design RNAi construct Design RNAi construct Isolate COMT cDNA->Design RNAi construct Clone into vector Clone into vector Design RNAi construct->Clone into vector Transform Agrobacterium Transform Agrobacterium Clone into vector->Transform Agrobacterium Induce calli Induce calli Transform Agrobacterium->Induce calli Co-cultivate Co-cultivate Induce calli->Co-cultivate Select transformed cells Select transformed cells Co-cultivate->Select transformed cells Regenerate plantlets Regenerate plantlets Select transformed cells->Regenerate plantlets PCR analysis PCR analysis Regenerate plantlets->PCR analysis qRT-PCR qRT-PCR PCR analysis->qRT-PCR Lignin analysis Lignin analysis qRT-PCR->Lignin analysis

Workflow for RNAi-mediated gene silencing in switchgrass.

II. Enzymatic Degradation of Lignin

Laccases and peroxidases are key enzymes involved in the oxidative degradation of lignin. Understanding their activity on this compound is crucial for developing enzymatic pretreatment strategies for lignocellulosic biomass.

Application Note: Laccase-Mediator Systems for Lignin Depolymerization

Laccases, in the presence of small redox-active molecules known as mediators (e.g., ABTS), can oxidize the non-phenolic units of lignin, which are otherwise unreactive. This process enhances the delignification of biomass, making the polysaccharides more accessible for enzymatic hydrolysis.

Table 2: Kinetic Parameters of Laccase-Catalyzed Oxidation of this compound

Enzyme SourceMediatorKm (µM)Vmax (µmol/min/mg)Optimal pHReference
Trametes versicolorNone978.7Not Reported4.5[2]
Trametes versicolorABTS--3.0[3][4][5]
Experimental Protocol: Spectrophotometric Assay for Laccase Activity on this compound

This protocol describes a method to determine the kinetic parameters of laccase using this compound as a substrate.

1. Reagents: a. This compound stock solution (10 mM in ethanol). b. Citrate (B86180) buffer (100 mM, pH 4.5). c. Laccase solution (e.g., from Trametes versicolor, concentration to be determined).

2. Assay Procedure: a. In a 96-well UV-transparent microplate, prepare a reaction mixture containing citrate buffer and varying concentrations of this compound (final concentrations ranging from 10 µM to 1000 µM). b. Initiate the reaction by adding a fixed amount of laccase solution to each well. c. Immediately monitor the decrease in absorbance at 260 nm over time using a microplate reader at 25°C. d. Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves. e. Determine the Km and Vmax values by fitting the initial rate data to the Michaelis-Menten equation.

Laccase_Assay_Workflow Prepare reagents Prepare reagents Set up reaction mixture Set up reaction mixture Prepare reagents->Set up reaction mixture Initiate reaction Initiate reaction Set up reaction mixture->Initiate reaction Monitor absorbance Monitor absorbance Initiate reaction->Monitor absorbance Calculate rates Calculate rates Monitor absorbance->Calculate rates Determine kinetic parameters Determine kinetic parameters Calculate rates->Determine kinetic parameters

Workflow for the spectrophotometric assay of laccase activity.

III. Microbial Conversion for Biofuel Precursors

Microorganisms can be engineered or utilized for their natural metabolic pathways to convert various substrates into valuable biofuel precursors, including this compound.

Application Note: Bioconversion of Eugenol (B1671780) to this compound

Certain microorganisms, such as strains of Pseudomonas and fungi, can convert eugenol, a readily available compound from clove oil, into this compound. This biotransformation provides a potential route for the sustainable production of this important monolignol.

Table 3: Microbial Production of this compound from Eugenol

MicroorganismTiter (g/L)Molar Yield (%)Fermentation Time (h)Reference
Pseudomonas sp. HR199Not Reported43.5Not Reported[6]
Penicillium simplicissimum (PsVAO) with catalase22.978.746[7]
Experimental Protocol: Fermentation of Eugenol to this compound using Pseudomonas putida

This protocol provides a general framework for the microbial conversion of eugenol.

1. Inoculum Preparation: a. Grow a culture of Pseudomonas putida in a suitable rich medium (e.g., LB broth) overnight at 30°C with shaking. b. Harvest the cells by centrifugation and wash them with a minimal salt medium.

2. Fermentation: a. Resuspend the washed cells in a minimal salt medium containing a carbon source (e.g., glucose) and eugenol as the substrate (e.g., 1 g/L). b. Incubate the culture at 30°C with vigorous shaking to ensure adequate aeration. c. Monitor the conversion of eugenol and the production of this compound over time by taking samples periodically.

3. Product Analysis: a. Extract the culture broth with an organic solvent (e.g., ethyl acetate). b. Analyze the extracted compounds using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify eugenol and this compound.

Microbial_Conversion_Pathway Eugenol Eugenol This compound This compound Eugenol->this compound Eugenol hydroxylase / Vanillyl alcohol oxidase Coniferyl aldehyde Coniferyl aldehyde This compound->Coniferyl aldehyde This compound dehydrogenase Ferulic acid Ferulic acid Coniferyl aldehyde->Ferulic acid Coniferyl aldehyde dehydrogenase

Simplified metabolic pathway for the bioconversion of eugenol.

IV. Catalytic Upgrading to Hydrocarbon Biofuels

This compound, as a model lignin-derived compound, is used to study catalytic processes for converting biomass into liquid hydrocarbon fuels. Hydrodeoxygenation (HDO) is a key process for removing oxygen atoms from biomass-derived molecules.

Application Note: Hydrodeoxygenation of this compound

The catalytic hydrodeoxygenation of this compound can yield a mixture of hydrocarbons, including propyl-guaiacol and other aromatic and cyclic compounds suitable for use as drop-in biofuels.

Table 4: Products from the Hydrodeoxygenation of Guaiacol (a related model compound)

CatalystMajor ProductsConversion (%)Reference
Pt/HY ZeoliteCyclohexane, Alkylated cyclohexanes>90[8]
Ni/BEA ZeoliteCyclohexane, Methyl-cyclopentane100[9]
Experimental Protocol: Hydrodeoxygenation of this compound

This protocol describes a typical setup for the HDO of this compound in a batch reactor.

1. Catalyst Preparation: a. Prepare a supported metal catalyst, for example, by impregnating a support material (e.g., activated carbon, zeolite) with a solution of a metal salt (e.g., nickel nitrate, palladium chloride). b. Calcine and reduce the catalyst under a hydrogen atmosphere at an elevated temperature.

2. Hydrodeoxygenation Reaction: a. Load the prepared catalyst, this compound, and a solvent (e.g., dodecane) into a high-pressure batch reactor. b. Seal the reactor, purge with hydrogen, and then pressurize to the desired initial hydrogen pressure (e.g., 30 bar). c. Heat the reactor to the reaction temperature (e.g., 300°C) and maintain for a set duration with stirring. d. After the reaction, cool the reactor to room temperature and collect the liquid and gas products.

3. Product Analysis: a. Analyze the liquid product using GC-MS to identify and quantify the hydrocarbon products. b. Analyze the gaseous products using a gas chromatograph equipped with a thermal conductivity detector (GC-TCD) to determine the composition of the gas phase.

HDO_Workflow Catalyst preparation Catalyst preparation Reactor loading Reactor loading Catalyst preparation->Reactor loading Pressurize with H2 Pressurize with H2 Reactor loading->Pressurize with H2 Heat to reaction temp Heat to reaction temp Pressurize with H2->Heat to reaction temp Reaction Reaction Heat to reaction temp->Reaction Cooling and product collection Cooling and product collection Reaction->Cooling and product collection Product analysis (GC-MS, GC-TCD) Product analysis (GC-MS, GC-TCD) Cooling and product collection->Product analysis (GC-MS, GC-TCD)

Experimental workflow for hydrodeoxygenation of this compound.

V. Lignin Analysis in Transgenic Biomass

Accurate quantification of lignin content and composition is essential for evaluating the success of genetic modification strategies.

Experimental Protocol: Klason Lignin Determination

This method determines the acid-insoluble lignin content in biomass.

1. Sample Preparation: a. Grind the biomass sample to a fine powder. b. Perform sequential extraction with water and ethanol to remove extractives.

2. Acid Hydrolysis: a. Treat the extractive-free biomass with 72% sulfuric acid at 30°C for 1 hour. b. Dilute the acid to 4% and autoclave at 121°C for 1 hour.

3. Gravimetric Analysis: a. Filter the hydrolyzed slurry through a pre-weighed filtering crucible. b. Wash the residue with deionized water until neutral. c. Dry the crucible and residue at 105°C to a constant weight. d. The weight of the residue represents the acid-insoluble (Klason) lignin.

Experimental Protocol: Thioacidolysis for S/G Ratio Determination

This method is used to determine the relative abundance of S and G lignin units.

1. Thioacidolysis Reaction: a. Heat the extractive-free biomass in a solution of ethanethiol (B150549) and boron trifluoride etherate in dioxane at 100°C for 4 hours.

2. Product Derivatization and Analysis: a. After cooling, add an internal standard and extract the reaction products. b. Silylate the products to make them volatile. c. Analyze the derivatized monomers by GC-MS to determine the relative amounts of S and G units.[10][11][12]

Conclusion

This compound is a central molecule in biofuel research, with its role in lignin structure directly impacting the efficiency of biomass conversion. The applications and protocols detailed in these notes highlight the key areas of research, from genetic engineering of feedstocks to the catalytic upgrading of lignin-derived compounds. A thorough understanding and application of these methodologies are crucial for advancing the development of sustainable and economically viable biofuels.

References

Application Notes: The Role of Coniferyl Alcohol in Plant Defense Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl alcohol, a key monolignol, plays a pivotal role in plant defense mechanisms.[1][2][3] It is a fundamental precursor in the biosynthesis of lignin (B12514952) and lignans (B1203133), two classes of polymers crucial for structural integrity and defense against a wide array of biotic and abiotic stresses.[1][2][4] Understanding the multifaceted functions of this compound is essential for developing novel strategies for crop protection and for the discovery of new bioactive compounds with pharmaceutical potential. These application notes provide an overview of the role of this compound in plant defense, summarize key quantitative data, and serve as a reference for experimental protocols.

Key Functions of this compound in Plant Defense

This compound contributes to plant defense through several interconnected mechanisms:

  • Lignin Formation for Physical Defense: As a primary monomer of lignin, this compound is integral to the lignification process, which reinforces plant cell walls.[1][2][5] This creates a physical barrier that is highly resistant to degradation by most microbial enzymes, thereby preventing pathogen invasion.[1][5] Lignification is a common defense response to mechanical wounding and pathogen attack.[6][7]

  • Biosynthesis of Defensive Lignans: this compound is a direct precursor for the synthesis of various lignans, which are phenylpropanoid dimers with demonstrated antimicrobial and insecticidal properties.[1][8] Dirigent proteins are known to mediate the stereoselective coupling of this compound monomers to form specific lignans like (+)-pinoresinol, which can restrict fungal hyphal growth.[8][9]

  • Direct Antimicrobial Activity: this compound and its derivatives can exhibit direct antimicrobial activity. For instance, dehydrogenation polymers (DHPs) of this compound have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Chlamydia trachomatis.[10][11][12]

  • Signaling and Regulation of Defense Responses: Recent studies indicate that this compound can act as a signaling molecule.[13][14][15] It can feedback-regulate the phenylpropanoid pathway, influencing the expression of genes involved in its own biosynthesis and the production of other defense-related compounds.[13][14][16] For example, exogenous application of this compound can induce the expression of transcriptional repressors of lignin biosynthesis, suggesting a complex regulatory network.[13][14][16]

Data Presentation: Quantitative Insights into this compound's Role

The following tables summarize quantitative data related to the involvement of this compound in plant defense, providing a basis for experimental design and interpretation.

Table 1: Endogenous Levels of this compound and Related Metabolites in Plants

Plant SpeciesTissueCompoundConcentration (nmol/g fresh weight)Reference
Arabidopsis thalianaStemThis compound~7[13]
Arabidopsis thalianaStemp-Coumaryl alcoholSignificant levels[13]
Arabidopsis thalianaStemSinapyl alcoholLower levels[13]
Pinus taeda (mutant)XylemDihydrothis compound (in lignin)~30% of lignin units (tenfold increase over wild-type)[17]
Stachyurus chinensisFormula granuleThis compound0.091-0.163 mg/g[18]

Table 2: Antimicrobial Activity of this compound and its Derivatives

CompoundTarget OrganismConcentrationEffectReference
This compoundVerticillium longisporum10 µMUp to 20% growth inhibition[19]
This compoundVerticillium longisporum100 µMUp to 30% growth inhibition[19]
Dehydrogenation polymer of this compound in alginate hydrogel (DHP/Alg)Chlamydia trachomatis75 µg/mLMost effective dose for reducing infection in vitro[10][11][12]
Dehydrogenation polymer of this compound in alginate hydrogel (DHP/Alg)A2EN genital epithelial cells1-100 µg/mLNo significant cytotoxic effects[11]

Table 3: Transcriptional Regulation in Response to this compound Treatment

Plant SpeciesTreatmentGene(s)Time PointFold Change in ExpressionReference
Arabidopsis thaliana0.1 mM this compoundMYB4/7 (repressors)15 minInduced[13][14][16]
Arabidopsis thaliana0.1 mM this compoundLignin biosynthetic genes (PAL1, 4CL1, HCT, CSE, F5H, COMT, CAD4)4 hSignificantly decreased[13][14][16]
Arabidopsis thaliana0.1 mM this compoundKFB39 (regulates PAL stability)30 min~30-fold induction[13][14]
SweetpotatoCold (4°C)IbCAD1 promoter activity (cotyledons)-2.2- to 13.2-fold increase[6]
SweetpotatoCold (4°C)IbCAD1 promoter activity (roots)-1.2- to 3.8-fold increase[6]

Mandatory Visualizations

cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_monolignol Monolignol-Specific Pathway cluster_products Defense Polymers/Compounds Phe L-Phenylalanine CA trans-Cinnamic Acid Phe->CA PAL pCoumaric p-Coumaric Acid CA->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL CaffeoylShikimate Caffeoyl Shikimate pCoumaroylCoA->CaffeoylShikimate HCT CaffeicAcid Caffeic Acid CaffeoylShikimate->CaffeicAcid CSE FerulicAcid Ferulic Acid CaffeicAcid->FerulicAcid COMT Coniferaldehyde Coniferaldehyde FerulicAcid->Coniferaldehyde CCR ConiferylAlcohol This compound Coniferaldehyde->ConiferylAlcohol CAD Lignin Lignin (G-unit) ConiferylAlcohol->Lignin Peroxidases/Laccases Lignans Lignans (e.g., Pinoresinol) ConiferylAlcohol->Lignans Dirigent Proteins

Caption: Simplified biosynthetic pathway of this compound and its role as a precursor to lignin and lignans.

Pathogen Pathogen Attack / Wounding ROS ROS Production Pathogen->ROS PAL PAL Activity Increase ROS->PAL Phenylpropanoid Phenylpropanoid Pathway Upregulation PAL->Phenylpropanoid CAD CAD Gene Expression Phenylpropanoid->CAD ConiferylAlcohol This compound Synthesis CAD->ConiferylAlcohol Lignification Cell Wall Lignification ConiferylAlcohol->Lignification Physical Barrier Lignans Defensive Lignans ConiferylAlcohol->Lignans Antimicrobial Feedback Feedback Regulation ConiferylAlcohol->Feedback Feedback->Phenylpropanoid down-regulation

Caption: Signaling pathway of this compound in plant defense response.

PlantMaterial Plant Material (e.g., leaves, stems) Extraction Extraction with 80% Methanol (B129727) PlantMaterial->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm filter) Centrifugation->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Quantification Quantification using Standard Curve LCMS->Quantification

Caption: Experimental workflow for the quantification of this compound in plant tissues.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Plant Tissues by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of monolignols.[13]

1. Materials and Reagents

  • Plant tissue (e.g., stems, leaves)

  • Liquid nitrogen

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • This compound standard (for calibration curve)

  • 1.5 mL or 2 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge for microcentrifuge tubes

  • 0.45 µm syringe filters

  • LC-MS/MS system

2. Sample Preparation and Extraction

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Accurately weigh approximately 100-120 mg of the frozen powder into a pre-weighed microcentrifuge tube.

  • Add 500 µL of 100% methanol to each tube.

  • Vortex the samples briefly and then extract in a cold room for 1 hour, followed by another hour at room temperature.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Store the samples at -20°C until analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other metabolites.

    • Flow Rate: As recommended for the column.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 25-40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI), positive mode for this compound.

    • Multiple Reaction Monitoring (MRM):

      • Precursor ion (m/z): 181.08 (for [M+H]⁺)

      • Product ion (m/z): 131 (This transition may need optimization on the specific instrument used).[13][14]

    • Optimize other MS parameters such as capillary voltage, desolvation temperature, and gas flows for maximum sensitivity.

4. Quantification

  • Prepare a series of standard solutions of this compound of known concentrations in methanol.

  • Inject the standards into the LC-MS/MS system to generate a calibration curve by plotting peak area against concentration.

  • Inject the extracted plant samples.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

  • Calculate the amount of this compound in the original plant tissue (e.g., in nmol/g fresh weight).

Protocol 2: In Vitro Antifungal Assay of this compound

This protocol provides a general method to assess the direct antifungal activity of this compound.

1. Materials and Reagents

  • This compound

  • Fungal strain of interest (e.g., Verticillium longisporum)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Agar (B569324) (PDA) for plates, Potato Dextrose Broth (PDB) for liquid cultures)

  • Solvent for this compound (e.g., DMSO or ethanol)

  • Sterile petri dishes or microplates

  • Spectrophotometer (for liquid culture assays)

2. Agar Diffusion Method

  • Prepare PDA plates.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Inoculate the PDA plates with a lawn of the test fungus.

  • Apply a known amount of the this compound solution to sterile filter paper discs and place them on the inoculated agar surface.

  • Use a solvent-only disc as a negative control.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the diameter of the zone of inhibition around the discs after a suitable incubation period.

3. Broth Microdilution Method

  • Prepare a serial dilution of this compound in PDB in a 96-well microplate.

  • Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.

  • Include a positive control (fungus with medium only) and a negative control (medium only).

  • Incubate the microplate at the optimal growth temperature.

  • Determine the minimum inhibitory concentration (MIC) by observing the lowest concentration of this compound that prevents visible fungal growth.

  • Alternatively, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to quantify fungal growth inhibition.[19]

Protocol 3: Analysis of Gene Expression by qRT-PCR

This protocol outlines the steps to analyze the expression of genes involved in the this compound biosynthetic pathway in response to a stimulus (e.g., pathogen infection, elicitor treatment).

1. Materials and Reagents

  • Plant tissue from control and treated plants

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for target genes (e.g., PAL, CAD) and a reference gene (e.g., Actin, Ubiquitin)

  • qRT-PCR instrument

2. Experimental Procedure

  • Treatment and Sampling: Expose plants to the desired stress condition. Collect tissue samples from both control and treated plants at various time points, and immediately freeze them in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the plant tissues using a commercial kit or a standard protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

    • Calculate the relative gene expression using the ΔΔCt method or a similar analysis method.

    • Normalize the expression of the target genes to the expression of the reference gene.

    • Present the results as fold change in gene expression in the treated samples compared to the control samples.[13][14]

References

Synthesis of Coniferyl Alcohol Derivatives for Bioactivity Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl alcohol is a primary monolignol, a fundamental building block in the biosynthesis of lignin (B12514952) and lignans (B1203133) in plants.[1][2] Its core structure, a phenylpropanoid, serves as a versatile scaffold for the synthesis of numerous derivatives with significant therapeutic potential. These derivatives have garnered substantial interest in drug discovery due to their diverse pharmacological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This document provides detailed protocols for the synthesis of this compound and its derivatives, methodologies for screening their biological activities, and a summary of reported bioactivity data.

Section 1: Synthesis of this compound and Derivatives

Several synthetic routes have been developed to produce this compound and its derivatives, starting from readily available precursors like ferulic acid. These methods range from chemical reductions to catalytic hydrogenations.

Protocol 1: Synthesis of this compound from Ferulic Acid

This protocol outlines a high-yield, four-step synthesis of this compound from ferulic acid using a sodium borohydride (B1222165) reduction of an acid chloride intermediate.[6]

Step A: Acetylation of Ferulic Acid

Step B: Formation of the Acid Chloride

  • Suspend 4-acetoxyferulic acid (e.g., 5 g) in toluene (B28343) (120 ml).

  • Add thionyl chloride (5 ml) and a catalytic amount of pyridine.

  • Heat the mixture to 80°C for approximately 20 minutes until a clear solution is formed.[6]

  • Transfer the supernatant and co-evaporate with toluene multiple times to obtain the pure 4-acetylferuloyl chloride as a light yellow solid (yield: ~96%).[6]

Step C: Reduction to 4-Acetoxythis compound

  • Dissolve the 4-acetylferuloyl chloride (1 mmol) in distilled ethyl acetate (B1210297) (10 ml).

  • Add sodium borohydride (4.5 equivalents) to the solution.

  • Stir the mixture at room temperature for about 1.5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[6]

  • Perform a standard aqueous work-up to obtain 4-acetoxythis compound (yield: ~95%).[6]

Step D: Deacetylation to this compound

  • Dissolve the 4-acetoxythis compound (1 mmol) in ethanol (B145695) (15 ml).

  • Add 2 N sodium hydroxide (B78521) (2 ml) and stir for 2 hours at room temperature under a nitrogen atmosphere.[6]

  • Acidify the solution with 3% HCl and extract with ethyl acetate.

  • A normal work-up yields this compound, which can be crystallized from ethyl acetate/petroleum ether (yield: ~90%).[6]

G A Ferulic Acid B 4-Acetoxyferulic Acid A->B Acetic Anhydride / Pyridine C 4-Acetylferuloyl Chloride B->C SOCl₂ / Toluene D 4-Acetoxythis compound C->D NaBH₄ / Ethyl Acetate E This compound D->E NaOH / Ethanol G cluster_0 LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage LPS->Macrophage activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Macrophage->Cytokines releases Leptomeningeal_Cell Leptomeningeal Cell Cytokines->Leptomeningeal_Cell stimulates JAK2 JAK2 Leptomeningeal_Cell->JAK2 pJAK2 p-JAK2 (Active) JAK2->pJAK2 phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 phosphorylation Inflammation Neuroinflammation pSTAT3->Inflammation leads to CA Coniferyl Aldehyde CA->pJAK2 inhibits G Start Start: Precursor Selection Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification Screening Bioactivity Screening (Anticancer, Antioxidant, etc.) Purification->Screening Analysis Data Analysis (IC₅₀ / EC₅₀ Determination) Screening->Analysis Lead_ID Lead Compound Identification Analysis->Lead_ID End End: Further Development Lead_ID->End

References

Application Notes and Protocols for the Electrochemical Detection of Coniferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of electrochemical methods for the detection and quantification of coniferyl alcohol, a key lignin (B12514952) monomer with significance in biofuels, pulp and paper production, and as a potential biomarker. The following sections detail the principles of various electrochemical techniques, provide specific experimental protocols, and summarize key performance data.

Introduction to Electrochemical Detection Methods

Electrochemical techniques offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic methods for the analysis of electroactive compounds like this compound. The phenolic hydroxyl group in this compound is readily oxidized at an electrode surface, providing a measurable electrical signal that is proportional to its concentration. The primary methods explored for this compound detection include:

  • Cyclic Voltammetry (CV): A fundamental electrochemical technique used to probe the redox behavior of a substance. It provides information on the oxidation potential and reversibility of the electrochemical reaction.

  • Differential Pulse Voltammetry (DPV): A more sensitive technique than CV, often used for quantitative analysis due to its effective discrimination against background charging current, resulting in well-defined peaks.

  • Amperometry: A technique where a constant potential is applied to the working electrode, and the resulting current is measured as a function of time. It is particularly useful for continuous monitoring and in biosensor applications.

  • Electrochemical Impedance Spectroscopy (EIS): A powerful method for characterizing the electrode-solution interface. Changes in the impedance upon interaction with the analyte can be used for sensing purposes.

Quantitative Data Summary

The following table summarizes the quantitative performance data for various electrochemical methods used in the detection of this compound.

Detection MethodElectrodeLinear RangeLimit of Detection (LOD)SensitivityReference
AmperometryLaccase-immobilized graphite (B72142) electrodeNot Specified0.1 - 0.4 µMNot Specified[1]

Note: Specific quantitative data for direct electrochemical detection of this compound using CV, DPV, and EIS is not extensively available in the reviewed literature. The data presented for amperometry is based on a laccase-based biosensor where this compound is a substrate.

Experimental Protocols

General Electrochemical Setup

All electrochemical experiments should be performed using a standard three-electrode system connected to a potentiostat.

  • Working Electrode (WE): The electrode at which the electrochemical reaction of interest occurs (e.g., Glassy Carbon Electrode (GCE), modified electrodes).

  • Reference Electrode (RE): Provides a stable potential against which the potential of the working electrode is controlled (e.g., Ag/AgCl).

  • Counter Electrode (CE): Completes the electrical circuit (e.g., Platinum wire).

The electrolyte solution should be deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to and during the experiment to remove dissolved oxygen, which can interfere with the measurements.

Protocol for Cyclic Voltammetry (CV) of this compound

This protocol is designed to investigate the fundamental electrochemical behavior of this compound.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Ag/AgCl Reference Electrode

  • Platinum Wire Counter Electrode

  • Electrochemical Cell

  • Potentiostat

  • This compound standard solution

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0

  • Polishing materials (alumina slurry, polishing pads)

Procedure:

  • Electrode Preparation:

    • Polish the GCE surface with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.

    • Rinse the electrode thoroughly with deionized water.

    • Soncate the electrode in ethanol (B145695) and then deionized water for 5 minutes each to remove any residual polishing material.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the polished GCE, Ag/AgCl reference electrode, and platinum wire counter electrode in the supporting electrolyte (0.1 M PBS, pH 7.0).

    • Purge the electrolyte with nitrogen gas for 15 minutes.

    • Record a blank CV of the supporting electrolyte by scanning the potential from -0.2 V to +1.0 V at a scan rate of 50 mV/s.

    • Add a known concentration of this compound to the electrochemical cell.

    • Record the CV of the this compound solution under the same conditions. An oxidation peak corresponding to the oxidation of the phenolic hydroxyl group of this compound should be observed.

    • Vary the scan rate (e.g., 10, 25, 50, 100, 200 mV/s) to study the kinetics of the electrode reaction.

Protocol for Differential Pulse Voltammetry (DPV) for Quantitative Analysis

This protocol provides a more sensitive method for the quantification of this compound.

Materials:

  • Same as for CV protocol.

Procedure:

  • Electrode Preparation and Cell Setup:

    • Follow the same procedure as described in the CV protocol.

  • DPV Measurement:

    • Set the DPV parameters on the potentiostat. Typical parameters include:

      • Initial Potential: 0.0 V

      • Final Potential: +0.8 V

      • Pulse Amplitude: 50 mV

      • Pulse Width: 50 ms

      • Scan Increment: 4 mV

    • Record a blank DPV of the supporting electrolyte.

    • Prepare a series of standard solutions of this compound with varying concentrations in the supporting electrolyte.

    • Record the DPV for each standard solution.

    • Construct a calibration curve by plotting the peak current against the concentration of this compound.

    • Determine the concentration of an unknown sample by measuring its DPV response and interpolating from the calibration curve.

Protocol for Amperometric Detection using a Laccase-Based Biosensor

This protocol describes the fabrication and use of a laccase-based biosensor for the detection of this compound. Laccase catalyzes the oxidation of this compound, and the electrochemical reduction of the enzymatic product at the electrode surface generates the analytical signal.

Materials:

Procedure:

  • Biosensor Fabrication (Laccase Immobilization):

    • Clean the graphite electrode surface as described in the CV protocol.

    • Drop-cast a small volume (e.g., 5 µL) of chitosan solution onto the electrode surface and let it dry at room temperature to form a film.

    • Activate the chitosan film by immersing the electrode in glutaraldehyde solution for 1 hour.

    • Rinse the electrode with deionized water to remove excess glutaraldehyde.

    • Drop-cast a solution of laccase onto the activated chitosan film and allow it to immobilize for several hours at 4°C.

    • Rinse the biosensor gently with acetate buffer to remove any unbound enzyme.

  • Amperometric Measurement:

    • Assemble the three-electrode cell with the laccase biosensor as the working electrode in 0.1 M acetate buffer (pH 5.0).

    • Apply a constant potential of -0.2 V (vs. Ag/AgCl) to the working electrode and allow the background current to stabilize.

    • Add successive aliquots of this compound standard solution to the cell under constant stirring.

    • Record the steady-state current response after each addition.

    • Construct a calibration curve by plotting the change in current against the concentration of this compound.

Visualizations

Signaling Pathway and Detection Mechanism

cluster_electrode Electrode Surface cluster_measurement Measurement Coniferyl_Alcohol This compound Oxidized_Product Oxidized Product Coniferyl_Alcohol->Oxidized_Product Electrochemical Oxidation Electron e- Oxidized_Product->Electron Current Current Signal Electron->Current Proportional to Concentration prep Electrode Preparation (Polishing, Cleaning) setup Three-Electrode Cell Setup prep->setup purge Deoxygenation (N2 Purge) setup->purge blank Record Blank Voltammogram (Supporting Electrolyte) purge->blank add_analyte Add this compound blank->add_analyte record_sample Record Sample Voltammogram add_analyte->record_sample analysis Data Analysis (Peak Current vs. Concentration) record_sample->analysis cluster_fab Biosensor Fabrication cluster_det Amperometric Detection clean_electrode Clean Electrode chitosan_film Cast Chitosan Film clean_electrode->chitosan_film glutaraldehyde_activation Activate with Glutaraldehyde chitosan_film->glutaraldehyde_activation laccase_immobilization Immobilize Laccase glutaraldehyde_activation->laccase_immobilization apply_potential Apply Constant Potential laccase_immobilization->apply_potential Use as Working Electrode stabilize_current Stabilize Background Current apply_potential->stabilize_current add_coniferyl_alcohol Add this compound stabilize_current->add_coniferyl_alcohol measure_current Measure Steady-State Current add_coniferyl_alcohol->measure_current

References

Application Notes and Protocols for Studying Lignan Biosynthesis Using Coniferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lignans (B1203133) are a diverse class of phenolic compounds found in plants, many of which exhibit promising biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The biosynthesis of most lignans begins with the oxidative dimerization of two coniferyl alcohol molecules to form pinoresinol (B1678388). This initial step is a critical control point and is mediated by oxidases (laccases or peroxidases) and dirigent proteins (DIRs), the latter of which impart stereoselectivity to the reaction. Subsequent enzymatic modifications of the pinoresinol backbone lead to the vast array of lignan (B3055560) structures observed in nature. The study of this biosynthetic pathway is crucial for understanding plant secondary metabolism and for the potential biotechnological production of valuable lignans.

This compound serves as an essential precursor and substrate in these studies. These application notes provide detailed protocols for the use of this compound in in vitro and in vivo studies of lignan biosynthesis, including methods for enzymatic synthesis of lignans, heterologous expression of key enzymes, and analytical techniques for the identification and quantification of reaction products.

I. Quantitative Data in Lignan Biosynthesis Studies

The following tables summarize key quantitative data from studies on lignan biosynthesis using this compound.

Table 1: In Vitro and In Vivo Pinoresinol Production from this compound

SystemOxidizing AgentDirigent ProteinProductYield/TiterReference
In vitro enzymatic synthesisPeroxidase/H₂O₂Not specifiedRacemic PinoresinolUp to 13%[1][2]
In vitro enzymatic synthesisLaccaseFiDIR1(+)-PinoresinolNot specified[3]
In vitro enzymatic synthesisPeroxidase/H₂O₂Not specified5,5′-bromopinoresinol44.1% (by NMR)[2]
Growing E. coli cellsLaccase (from C. glutamicum)Not applicableRacemic Pinoresinol100 mg/L[4]

Table 2: Michaelis-Menten Constants (Km) of Enzymes Involved in Lignan Biosynthesis

EnzymeSubstrateKm (µM)Source OrganismReference
AtPrR1(+)-Pinoresinol1.8 ± 0.2Arabidopsis thaliana[5]
AtPrR1(-)-Pinoresinol3.1 ± 0.4Arabidopsis thaliana[5]
AtPrR2(-)-Pinoresinol2.1 ± 0.2Arabidopsis thaliana[5]

II. Experimental Protocols

Protocol 1: In Vitro Synthesis of Pinoresinol from this compound

This protocol describes the enzymatic synthesis of pinoresinol from this compound using a laccase and a dirigent protein to achieve stereoselective coupling.

Materials:

  • This compound

  • Recombinant dirigent protein (e.g., FiDIR1 for (+)-pinoresinol)

  • Laccase (e.g., from Trametes versicolor)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • HPLC-grade solvents (acetonitrile, water, methanol)

  • HPLC or LC-MS system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • 50 mM Sodium acetate buffer (pH 5.0)

      • 1 mM this compound (prepare a stock solution in methanol)

      • 10-50 µg of purified recombinant dirigent protein

      • 1-5 units of laccase

    • The final reaction volume can be adjusted as needed (e.g., 200 µL to 1 mL).

    • Include a control reaction without the dirigent protein to observe the formation of a racemic mixture of products.

  • Incubation:

    • Incubate the reaction mixture at room temperature (or a specified temperature for the enzyme, e.g., 25-30°C) for 1-4 hours with gentle shaking.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex vigorously for 1 minute to extract the lignans.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to separate the phases.

    • Carefully transfer the upper ethyl acetate layer to a new tube.

    • Repeat the extraction of the aqueous phase with another volume of ethyl acetate and combine the organic layers.

    • Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

  • Sample Preparation for Analysis:

    • Evaporate the dried ethyl acetate extract to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the residue in a known volume of methanol (B129727) or a suitable mobile phase for HPLC or LC-MS analysis.

  • Analysis:

    • Analyze the sample using a validated HPLC or LC-MS method to identify and quantify pinoresinol and other lignans.[6][7][8][9]

Protocol 2: Heterologous Expression and Purification of Dirigent Protein in E. coli

This protocol provides a general method for the expression and purification of a dirigent protein in E. coli, which can then be used in in vitro assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a suitable tag (e.g., pET vector with a His-tag)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, protease inhibitors)

  • Ni-NTA affinity chromatography column and buffers (wash and elution buffers with increasing imidazole concentrations)

  • Dialysis tubing and dialysis buffer

Procedure:

  • Transformation and Culture:

    • Transform the E. coli expression strain with the expression vector containing the dirigent protein gene.[10][11]

    • Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Protein Expression:

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and incubate on ice.

    • Lyse the cells by sonication.

    • Centrifuge the lysate at high speed to pellet cell debris.

  • Protein Purification:

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged dirigent protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

    • Collect the elution fractions and analyze by SDS-PAGE to check for purity.

  • Buffer Exchange:

    • Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., Tris-HCl or phosphate (B84403) buffer without imidazole) using dialysis or a desalting column.

    • Concentrate the purified protein if necessary and store at -80°C.

Protocol 3: Isotopic Labeling Study of Lignan Biosynthesis

This protocol outlines a general approach for using isotopically labeled this compound to trace the biosynthesis of lignans in plant tissues.

Materials:

  • Isotopically labeled this compound (e.g., ¹³C or ¹⁴C labeled)

  • Plant material (e.g., seedlings, cell cultures)

  • Feeding solution (e.g., sterile water or plant culture medium)

  • Extraction solvents (e.g., methanol, ethanol)[12][13]

  • Analytical instruments for detecting the isotopic label (e.g., LC-MS for ¹³C, liquid scintillation counter for ¹⁴C, NMR for ¹³C)[14][15]

Procedure:

  • Preparation of Labeled Precursor:

    • Synthesize or procure isotopically labeled this compound.[16]

    • Dissolve the labeled this compound in a small amount of a compatible solvent (e.g., DMSO) and then dilute in the feeding solution to the desired final concentration.

  • In Vivo Feeding:

    • Administer the labeled this compound solution to the plant material. This can be done by:

      • Adding it to the liquid culture medium of plant cell suspensions.

      • Watering the soil of whole plants.

      • Applying it to the surface of leaves.

      • Feeding it through the cut stem of seedlings.

    • Incubate the plant material for a specific period (e.g., 24-72 hours) under controlled growth conditions.

  • Harvesting and Extraction:

    • Harvest the plant tissue and flash-freeze in liquid nitrogen to quench metabolism.

    • Grind the frozen tissue to a fine powder.

    • Extract the metabolites using a suitable solvent system (e.g., 80% methanol).

  • Analysis of Labeled Lignans:

    • Separate the lignans from the plant extract using HPLC or other chromatographic techniques.

    • Analyze the fractions for the incorporation of the isotopic label using the appropriate detection method. For ¹³C-labeled compounds, LC-MS can be used to detect the mass shift, and NMR can provide information on the position of the label.[14][15] For ¹⁴C-labeled compounds, liquid scintillation counting can be used to quantify the radioactivity in each fraction.

III. Visualizations

Lignan_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid Coumaric_acid Coumaric_acid Cinnamic_acid->Coumaric_acid Caffeic_acid Caffeic_acid Coumaric_acid->Caffeic_acid Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid Coniferyl_alcohol Coniferyl_alcohol Ferulic_acid->Coniferyl_alcohol Multiple steps Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol Laccase/Peroxidase + Dirigent Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Matairesinol Matairesinol Secoisolariciresinol->Matairesinol Secoisolariciresinol Dehydrogenase (SDH) Other Lignans Other Lignans Matairesinol->Other Lignans Further modifications

Caption: Biosynthetic pathway of lignans from this compound.

In_Vitro_Lignan_Synthesis_Workflow cluster_reaction Reaction Setup cluster_processing Sample Processing cluster_analysis Analysis Coniferyl_Alcohol This compound Reaction_Mixture Combine Reactants Laccase Laccase Dirigent_Protein Dirigent Protein Buffer Buffer (pH 5.0) Incubation Incubate (1-4h) Reaction_Mixture->Incubation Extraction Ethyl Acetate Extraction Incubation->Extraction Drying Dry & Reconstitute Extraction->Drying HPLC_LCMS HPLC or LC-MS Analysis Drying->HPLC_LCMS Data_Analysis Quantification & Identification HPLC_LCMS->Data_Analysis

Caption: Workflow for in vitro enzymatic synthesis of lignans.

References

Troubleshooting & Optimization

troubleshooting low yield in coniferyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for coniferyl alcohol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that can lead to low yields and other undesired outcomes during the synthesis of this compound.

Question: My overall yield of this compound is significantly lower than reported in the literature. What are the common causes?

Answer: Low yield is a frequent issue and can stem from several factors throughout the synthesis process. The most common culprits are:

  • Degradation of Starting Materials or Product: this compound and its precursors are sensitive to oxidation, heat, and light.[1][2] Exposure to air and elevated temperatures can lead to polymerization and the formation of colored impurities.

    • Solution: Always perform reactions under an inert atmosphere, such as nitrogen or argon.[2] Use solvents that have been degassed and protect the reaction vessel from light by wrapping it in aluminum foil. Avoid excessive heating during reaction and purification steps.[2]

  • Inefficient Reduction Step: The choice and handling of the reducing agent are critical. Whether you are reducing an acid chloride, an ester, or an aldehyde, the potency and amount of the reducing agent will directly impact the yield.

    • Solution: Use fresh, properly stored reducing agents like sodium borohydride (B1222165) (NaBH4) or diisobutylaluminum hydride (DIBAL-H). Ensure you are using the correct stoichiometric equivalents. For the reduction of 4-acetylferuloyl chloride, for instance, 4.5 equivalents of NaBH4 are recommended.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.[3]

  • Side Reactions from Unprotected Phenols: The phenolic hydroxyl group on ferulic acid or vanillin (B372448) is nucleophilic and can participate in side reactions, leading to the formation of dimers or oligomers, especially if you are activating the carboxylic acid.[2]

    • Solution: Protect the phenolic hydroxyl group before activating the carboxylic acid. Acetylation is a common and effective strategy.[3] This protecting group can be removed in a final deprotection step.

  • Incomplete Reactions: If any step in a multi-step synthesis does not go to completion, the overall yield will be significantly reduced.

    • Solution: Monitor each step by TLC. This allows you to determine when the starting material has been fully consumed. If a reaction stalls, consider adding more reagent or extending the reaction time, but be mindful of potential product degradation.

Question: I am observing the formation of a significant amount of polymeric/tar-like byproduct. How can I prevent this?

Answer: Polymerization is a major cause of low yield, particularly due to the reactivity of the phenolic groups and the double bond in the allyl side chain.

  • Cause: Oxidative coupling of phenolic compounds is a common side reaction.[1] This can be initiated by trace amounts of oxygen or other oxidizing agents.

  • Solution: Rigorous exclusion of air is crucial. Purge all glassware with an inert gas (N2 or Ar) and maintain a positive pressure of that gas throughout the reaction. Using an antioxidant or radical scavenger can sometimes be beneficial, but this should be tested on a small scale first.

Question: My final product is a persistent oil that I cannot crystallize. How can I purify it effectively?

Answer: this compound can sometimes be obtained as an oil, which can be challenging to purify.[3]

  • Solution 1: Crystallization Technique: Try crystallizing from a mixed solvent system. A common method is dissolving the oil in a minimal amount of a good solvent (like ethyl acetate) and then slowly adding a poor solvent (like petroleum ether or hexane) until turbidity persists.[3] Cooling the mixture can then induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help initiate crystal growth.

  • Solution 2: Column Chromatography: If crystallization fails, column chromatography is the most effective method for purification. A silica (B1680970) gel column with a solvent system such as ethyl acetate (B1210297)/hexane or dichloromethane (B109758)/methanol can separate the desired product from impurities.

Question: I am using the DIBAL-H reduction method and my yields are inconsistent. Why might this be?

Answer: DIBAL-H is a powerful and sensitive reagent. Inconsistency often arises from its handling and the reaction conditions.

  • Cause 1: Reagent Potency: DIBAL-H reacts readily with moisture. If it has been improperly stored, its effective concentration will be lower than stated.

  • Solution 1: Use a freshly opened bottle or titrate an older bottle to determine its molarity. Handle DIBAL-H under strictly anhydrous and inert conditions.

  • Cause 2: Temperature Control: DIBAL-H reductions are typically performed at low temperatures (e.g., -78 °C) to control reactivity and prevent over-reduction or side reactions.[4]

  • Solution 2: Use a dry ice/acetone bath to maintain a consistent low temperature during the addition of DIBAL-H. Allow the reaction to warm to room temperature slowly only after the addition is complete, if the protocol requires it.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes quantitative data from several common synthetic routes to this compound, allowing for a comparison of yields.

Starting MaterialKey ReagentsIntermediate ProductIntermediate YieldFinal ProductOverall YieldReference
Ferulic AcidAcetic Anhydride, SOCl₂, NaBH₄ , NaOH4-Acetoxythis compound95%This compound~85%[3]
Ethyl FerulateDIBAL-H N/AN/AThis compound65-70%[5]
VanillinWittig Reagent, DIBAL-H Ethyl Ferulate derivativeGoodThis compound82%[4]
IsoeugenolChloromethyl methyl ether, DDQ, NaBH₄ Coniferyl AldehydeGoodThis compoundQuantitative (final step)[1]

Yields are as reported in the cited literature and may vary based on experimental conditions.

Experimental Protocols

Below are detailed methodologies for key synthesis routes.

Protocol 1: Synthesis from Ferulic Acid via Acid Chloride Reduction

This protocol is adapted from a high-yield, four-step synthesis.[3]

Step 1: Acetylation of Ferulic Acid (Protection)

  • Suspend ferulic acid in acetic anhydride.

  • Add a catalytic amount of pyridine.

  • Heat the mixture until a clear solution is obtained and the reaction is complete (monitor by TLC).

  • Work up the reaction to isolate 4-acetylferulic acid.

Step 2: Formation of 4-Acetylferuloyl Chloride (Activation)

  • Suspend 4-acetylferulic acid in toluene (B28343).

  • Add thionyl chloride (SOCl₂) and a catalytic amount of pyridine.

  • Heat the mixture at 80°C for approximately 20 minutes until a clear solution forms.[3]

  • The product, 4-acetylferuloyl chloride, is obtained as a solid after co-evaporation with toluene and can be used directly.[3] The reported yield is 96%.[3]

Step 3: Reduction to 4-Acetoxythis compound

  • Dissolve the 4-acetylferuloyl chloride in anhydrous ethyl acetate under an inert atmosphere.

  • Add sodium borohydride (NaBH₄) (4.5 equivalents) portion-wise.

  • Stir the mixture at room temperature for ~1.5 hours, monitoring by TLC until the reaction is complete.[3]

  • Perform a standard aqueous work-up and extract with ethyl acetate.

  • Evaporate the solvent to obtain 4-acetoxythis compound. The reported yield is 95%.[3]

Step 4: Deprotection to this compound

  • Dissolve the 4-acetoxythis compound in ethanol (B145695) under an inert atmosphere.

  • Add 2 N sodium hydroxide (B78521) (NaOH) and stir at room temperature for 2 hours.[3]

  • Acidify the solution with dilute HCl and extract with ethyl acetate.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.[3] The reported yield is 90%.[3]

Protocol 2: Synthesis from Ethyl Ferulate via DIBAL-H Reduction

This protocol describes a direct reduction of a ferulate ester.[5]

  • Dissolve ethyl ferulate in an anhydrous solvent like toluene or dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes) via syringe over 1 hour.

  • After the addition is complete, allow the reaction to proceed at low temperature, monitoring by TLC.

  • Quench the reaction carefully by slowly adding ethanol or methanol, followed by an aqueous work-up (e.g., with Rochelle's salt or dilute acid).

  • Filter the resulting aluminum salts and wash them thoroughly with ethyl acetate.[5]

  • Combine the filtrate and washings, dry the organic layer, and evaporate the solvent.

  • Purify the crude product by column chromatography or crystallization to obtain this compound. Reported yields are in the 65-70% range.[5]

Visualizations

Synthesis Pathway Diagram

G cluster_0 Route 1: From Ferulic Acid cluster_1 Route 2: From Vanillin FA Ferulic Acid AFA 4-Acetylferulic Acid (Protected) FA->AFA Ac₂O/Py AFC 4-Acetylferuloyl Chloride (Activated) AFA->AFC SOCl₂ ACA 4-Acetoxythis compound AFC->ACA NaBH₄ CA This compound ACA->CA NaOH (Deprotection) Van Vanillin Ester Ferulate Ester Van->Ester Wittig Rxn Ester->CA DIBAL-H (Reduction)

Caption: Key synthetic routes to this compound.

Experimental Workflow Diagram

G start Start: 4-Acetylferuloyl Chloride in Anhydrous Ethyl Acetate inert Establish Inert Atmosphere (N₂ or Ar) start->inert add_nabh4 Add NaBH₄ (4.5 eq) portion-wise at RT inert->add_nabh4 stir Stir for 1.5h (or until complete) add_nabh4->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Work-up & Extract with EtOAc monitor->workup Complete dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry evap Evaporate Solvent under reduced pressure dry->evap product Product: Crude 4-Acetoxythis compound evap->product

Caption: Workflow for the reduction of 4-acetylferuloyl chloride.

Troubleshooting Logic Diagram

G cluster_side_reactions Problem: Side Reactions / Degradation cluster_incomplete_reaction Problem: Incomplete Reaction start Low Yield of This compound cause1 Check TLC of Crude Product: Multiple Spots or Streaking? start->cause1 cause2 Check TLC of Reaction: Starting Material Remains? cause1->cause2 No (Clean Product) sol1a Solution: - Run under inert gas (N₂/Ar) - Use degassed solvents - Protect from light cause1->sol1a Yes sol1b Solution: - Ensure phenol (B47542) group is protected - Check for oxidizing agents cause1->sol1b Yes sol2a Solution: - Use fresh/titrated reagents - Check stoichiometry - Extend reaction time cause2->sol2a Yes sol2b Solution: - Optimize temperature - Ensure proper mixing cause2->sol2b Yes end Problem Likely Resolved cause2->end No

Caption: Decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Purification of Coniferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of coniferyl alcohol from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: this compound's structure presents several purification challenges. It is susceptible to oxidation and polymerization due to its phenolic hydroxyl group and conjugated double bond, especially when exposed to air, light, or high temperatures.[1][2] Its moderately polar nature can lead to difficulties in chromatographic separation from structurally similar byproducts. Furthermore, this compound can degrade on acidic stationary phases like standard silica (B1680970) gel.[1][3]

Q2: What are the most common byproducts and impurities encountered during this compound synthesis and purification?

A2: Common impurities depend on the synthetic route but often include:

  • Oxidation Products: Coniferaldehyde, ferulic acid, and vanillin (B372448) can form from the oxidation of the alcohol functional group.[1] Quinone-type compounds may also arise from the oxidation of the phenolic ring.

  • Polymerization Products: this compound can self-polymerize, especially in the presence of acids or oxidizing agents, leading to dimers and oligomers that can be difficult to remove.[4][5][6]

  • Unreacted Starting Materials: Depending on the synthesis method, residual precursors like ferulic acid, 4-acetylferuloyl chloride, or vanillin may be present.[7][8]

  • Isomers: Geometric isomers may be present, which often have very similar chromatographic behavior to the desired product.[1]

  • Reduction Byproducts: If synthesized via reduction of coniferaldehyde, incomplete reaction can leave the starting aldehyde, while over-reduction could potentially affect the aromatic ring under harsh conditions.[4]

Q3: Which purification techniques are most effective for this compound?

A3: A multi-step approach is often necessary to achieve high purity (≥98%).[9]

  • Column Chromatography: This is a standard initial step to separate this compound from less polar and more polar impurities. Using deactivated silica gel or neutral alumina (B75360) is recommended to prevent degradation.[1][4]

  • Crystallization: This is an effective final purification step to obtain high-purity, crystalline this compound. A common solvent system is ethyl acetate (B1210297)/petroleum ether or ethyl acetate/hexane.[3][7]

  • High-Performance Liquid Chromatography (HPLC): Preparative reversed-phase HPLC (RP-HPLC) using a C18 column can be used for high-resolution separation, especially for removing impurities with very similar polarities.[1][10]

Q4: How should I store purified this compound to prevent degradation?

A4: Solid this compound should be stored at -20°C in a tightly sealed, amber vial to protect it from light.[9][11] To minimize oxidation, the container should be flushed with an inert gas like argon or nitrogen before sealing.[11] Stock solutions should be prepared fresh in a high-purity, anhydrous solvent like ethanol (B145695) or DMSO.[9][11] If short-term storage of a solution is necessary, it should be kept at -20°C. Aqueous solutions are not recommended for storage for more than one day.[9]

Troubleshooting Guides

Issue 1: Low Yield or Product Loss During Column Chromatography
Potential Cause Recommended Solution
Degradation on Acidic Silica Gel The acidic nature of silica gel can cause this compound to polymerize or degrade.[1][6]
Irreversible Adsorption The phenolic hydroxyl group can interact strongly with the silica gel, leading to poor recovery.
Improper Fraction Collection The product may have eluted in fractions that were not identified correctly.
Issue 2: Persistent Impurities After Purification
Potential Cause Recommended Solution
Co-elution of Impurities Byproducts with similar polarity (e.g., isomers, certain dimers) are difficult to separate using standard column chromatography.[1][5]
Oxidation During Purification This compound can oxidize when exposed to air for extended periods on the column or during solvent evaporation.[1]
Product is a Mixture of Isomers Geometric isomers of this compound can be very difficult to separate.
Issue 3: Difficulty with Crystallization
Potential Cause Recommended Solution
Compound "Oils Out" Instead of Crystallizing The solution is too supersaturated, or the chosen solvent is too effective even at low temperatures.[3]
Crystals Do Not Form The presence of impurities can inhibit crystal formation.[3] The compound may have low solubility in the chosen solvent system.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Technique Typical Purity Yield Advantages Disadvantages
Flash Column Chromatography (Deactivated Silica) 90-98%Moderate to HighGood for initial large-scale cleanup, relatively fast.Risk of degradation if silica is not properly deactivated, may not separate close-eluting impurities.[1]
Crystallization >98%Moderate to HighExcellent for final purification, yields high-purity solid material, cost-effective.Requires a relatively pure starting material (>90%), yield can be reduced by solubility in the mother liquor.[3][7]
Preparative HPLC (RP-C18) >99%ModerateHighest resolution for separating very similar impurities and isomers.[1]More expensive, time-consuming for large quantities, requires removal of HPLC solvents.

Experimental Protocols

Protocol 1: Purification by Deactivated Silica Gel Flash Column Chromatography
  • Preparation of Deactivated Silica Gel:

    • Create a slurry of silica gel (e.g., 230-400 mesh) in your initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

    • Add 0.5-1% triethylamine (B128534) (v/v) to the slurry and stir for 15-20 minutes to neutralize the acidic sites on the silica.[1]

  • Column Packing:

    • Pour the slurry into a glass column and use gentle air pressure to pack the column evenly, avoiding cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the mobile phase.

    • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

    • Gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3, etc.). A typical elution for this compound occurs around 7:3 to 6:4 Hexane:Ethyl Acetate.

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC (staining with vanillin/sulfuric acid or using a UV lamp).

    • Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.

Protocol 2: Crystallization of this compound
  • Solvent Selection:

    • Place a small amount of the purified (but still oily or amorphous) this compound into a test tube.

    • Add a small amount of a solvent mixture like ethyl acetate/petroleum ether (or hexane) dropwise while gently heating until the solid just dissolves.

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the bulk of the this compound in a minimal amount of the hot solvent system (e.g., ethyl acetate).[7]

  • Crystallization:

    • Slowly add the anti-solvent (e.g., petroleum ether or hexane) until the solution becomes slightly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator or ice bath to maximize crystal formation.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

    • Dry the pale yellow crystals under a high vacuum to remove all residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Crude Crude Reaction Mixture Workup Aqueous Workup / Solvent Extraction Crude->Workup Remove Salts & Water-Soluble Impurities Column Flash Column Chromatography (Deactivated Silica) Workup->Column Remove Major Byproducts Crystallization Crystallization (e.g., EtOAc/Hexane) Column->Crystallization Final Polishing Pure Pure this compound (>98%) Crystallization->Pure Analysis Purity Analysis (HPLC, NMR, GC-MS) Pure->Analysis Verify Purity Storage Store at -20°C (Inert Atmosphere, Dark) Analysis->Storage Store for Use

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Problem: Low Purity After Column Chromatography Q1 Are there many new spots on TLC (compared to crude)? Start->Q1 A1_Yes Product is degrading on the column. Q1->A1_Yes Yes Q2 Are impurities co-eluting with the product? Q1->Q2 No S1 Solution: - Use deactivated silica/alumina - Reduce purification time A1_Yes->S1 Success High Purity Achieved S1->Success A2_Yes Impurities have similar polarity. Q2->A2_Yes Yes S2 Solution: - Use shallower gradient - Use preparative HPLC A2_Yes->S2 S2->Success

Caption: Troubleshooting decision tree for low purity issues.

References

Coniferyl Alcohol Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of coniferyl alcohol solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound is sensitive to light and air. For long-term storage, it is recommended to store it at -20°C in a tightly sealed container, protected from light.[1] The container can be flushed with an inert gas, such as argon or nitrogen, to minimize oxidation.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in a high-purity, anhydrous solvent in which this compound is readily soluble, such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[2] To minimize degradation, it is advisable to prepare fresh solutions for immediate use.[3] If short-term storage is necessary, store the solution at -20°C in a tightly sealed, light-protecting vial. For longer-term storage, aliquoting the stock solution into single-use vials is recommended to prevent degradation from repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month.[4]

Q3: What are the initial signs of this compound degradation?

A3: Visual signs of degradation can include a change in color of the solid material or solution, typically yellowing or browning. The appearance of particulate matter or precipitate can also indicate degradation. However, significant degradation can occur without any visible changes. Therefore, periodic analytical assessment, for instance by HPLC, is the most reliable method to monitor the purity and stability of the compound.

Q4: Is this compound sensitive to pH?

A4: Yes, the stability and reactivity of this compound are influenced by pH. For instance, in enzymatic polymerization reactions, the optimal pH for the formation of dehydrogenated polymers (DHPs) is between 4.5 and 6.0.[1] this compound can polymerize in the presence of dilute acids.[5]

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathways for this compound are oxidation and polymerization. Oxidation can be initiated by exposure to air (auto-oxidation) or in the presence of oxidizing agents, leading to the formation of products like coniferyl aldehyde and ferulic acid.[6][7] Polymerization, which can be enzymatic or acid-catalyzed, results in the formation of dimers (e.g., pinoresinol) and higher-order lignin-like polymers.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Color change (e.g., yellowing or browning) of solid or solution Oxidation of the phenolic hydroxyl group.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use amber vials to protect from light. For solutions, use de-gassed solvents.
Appearance of precipitate in a stored solution Decreased solubility at lower temperatures or formation of insoluble degradation products.Before use, allow the solution to warm to room temperature and sonicate briefly. If the precipitate persists, it may indicate degradation. Filter the solution and re-analyze for purity.
Loss of potency or appearance of unexpected peaks in analytical chromatography (e.g., HPLC) Chemical degradation due to improper storage (temperature, light, air exposure) or incompatibility with the solvent.Review storage conditions against recommendations. Conduct a forced degradation study to identify potential degradants. Ensure the analytical method is stability-indicating.
Inconsistent experimental results using the same batch of this compound Inconsistent stability of stock solutions or degradation of the solid compound over time.Prepare fresh stock solutions for critical experiments. Re-qualify the purity of the solid compound periodically, especially for long-term studies.
Low or no yield in enzymatic polymerization Suboptimal pH or hydrogen peroxide concentration. Inactivation of the enzyme.Ensure the reaction pH is within the optimal range of 4.5 to 6.0.[1] Use a low hydrogen peroxide to this compound ratio to avoid oxidative side reactions and enzyme inactivation.[1][6]

Quantitative Data Summary

The stability of this compound is influenced by various factors. The following table summarizes available quantitative data and general stability observations.

Condition Solvent/Matrix Observation Reference
Temperature SolidRecommended storage at -20°C.[1]
Stock Solution (DMSO)Stable for 1 month at -20°C; 6 months at -80°C.[4]
Aqueous SolutionNot recommended for storage for more than one day.[2]
Atmospheric (Heterogeneous)Increased temperature facilitates degradation by OH radicals.[10][11]
pH Aqueous (Enzymatic Polymerization)Optimal stability and reactivity for polymerization between pH 4.5 and 6.0.[1]
AqueousPolymerizes in the presence of dilute acids.[5]
Light GeneralLight-sensitive. Should be stored in light-protecting containers.[1]
Atmosphere GeneralAir-sensitive due to oxidation. Storage under inert gas is recommended.[1]
Atmospheric (Heterogeneous)Increasing relative humidity has a negative impact on degradation by OH radicals.[10][11]
Solvent DMSO, Ethanol, DMFGood solubility (e.g., ~25-30 mg/mL in DMSO and ethanol).[2]
Water (PBS, pH 7.2)Low solubility (~0.3 mg/mL).[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipettes

  • Procedure:

    • Equilibrate the solid this compound container to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[4]

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

    • For cell-based assays, ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Protocol 2: Forced Degradation Study of a this compound Solution

This protocol is designed to intentionally degrade the this compound solution to identify potential degradation products and to establish a stability-indicating analytical method.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in methanol)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (B78521) (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • HPLC system with a UV detector

    • C18 reversed-phase HPLC column

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.[12]

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.[12]

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24-48 hours.[12]

    • Control: Keep an aliquot of the stock solution under normal storage conditions (protected from light at -20°C).

    • Analysis:

      • After the incubation period, neutralize the acidic and basic samples.

      • Dilute all samples to an appropriate concentration for HPLC analysis.

      • Analyze all samples by HPLC.

      • Compare the chromatograms of the stressed samples to the control sample. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.

Visualizations

degradation_pathway coniferyl_alcohol This compound oxidation Oxidation (Air, H₂O₂, Peroxidase) coniferyl_alcohol->oxidation O₂ polymerization Polymerization (Acid, Peroxidase/Laccase) coniferyl_alcohol->polymerization H⁺ or Enzyme coniferyl_aldehyde Coniferyl Aldehyde oxidation->coniferyl_aldehyde dimers Dimers (e.g., Pinoresinol) polymerization->dimers ferulic_acid Ferulic Acid coniferyl_aldehyde->ferulic_acid Further Oxidation polymers Lignin-like Polymers dimers->polymers Further Polymerization

Caption: Degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Results or Suspected Degradation visual_inspection Visually Inspect Sample (Solid or Solution) start->visual_inspection decision_color Color Change or Precipitate? visual_inspection->decision_color purity_check Perform Analytical Purity Check (e.g., HPLC) decision_purity Purity Meets Specification? purity_check->decision_purity review_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere prepare_fresh Prepare Fresh Stock Solution review_storage->prepare_fresh new_batch Obtain a New Batch of Compound review_storage->new_batch retest Re-run Experiment prepare_fresh->retest end Issue Resolved retest->end decision_purity->review_storage No decision_purity->retest Yes decision_color->purity_check Yes decision_color->purity_check No

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Enzymatic Polymerization of Coniferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and optimized protocols for the enzymatic polymerization of coniferyl alcohol into dehydrogenation polymers (DHPs), also known as artificial lignins.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of DHPs from this compound.

Q1: Why is my polymer yield unexpectedly low?

A1: Low polymer yield can stem from several factors related to enzyme activity, reactant stoichiometry, and reaction conditions.

  • Cause 1: Inactive Enzyme or Suboptimal Conditions: The enzyme (e.g., Horseradish Peroxidase, Laccase) may have lost activity due to improper storage or handling. Reaction conditions such as pH and temperature may also be outside the optimal range for the specific enzyme used. For instance, some versatile peroxidases show a significant drop in yield outside of a pH range of 4.5 to 6.0.[1]

  • Solution:

    • Verify the activity of your enzyme stock using a standard assay.

    • Ensure the reaction buffer pH is optimal for your chosen enzyme. For many peroxidase-based systems, a slightly acidic pH of 3.0 to 4.5 is ideal for structural outcomes, while a pH of 4.5 to 6.0 may be best for overall yield.[1]

    • Confirm the reaction temperature is appropriate. Common temperatures for HRP-catalyzed reactions are around 27°C, while some laccases may prefer temperatures around 35°C.[2][3]

  • Cause 2: Incorrect Oxidant Concentration (for Peroxidases): For peroxidase-catalyzed reactions, the concentration of hydrogen peroxide (H₂O₂) is critical. High concentrations of H₂O₂ can inactivate the peroxidase enzyme.[4] Conversely, an insufficient amount will result in an incomplete reaction.

  • Solution:

    • Maintain an optimal H₂O₂ to this compound molar ratio, typically between 0.75 and 1.0.[1][5]

    • Employ a slow, continuous addition ("end-wise" or "Zutropf" method) of H₂O₂ to the reaction mixture to avoid sudden high concentrations and maintain enzyme stability.[2]

  • Cause 3: Undesirable Side Reactions: The reaction environment may promote oxidative side reactions that consume monomers without leading to polymerization.[1]

  • Solution:

    • Using a low H₂O₂ to this compound ratio can help minimize these side reactions.[1]

    • Degas the buffer before use to remove excess oxygen, which can sometimes interfere, especially in laccase-based systems where O₂ is a co-substrate.

Q2: How can I control the molecular weight of the synthesized polymer?

A2: The molecular weight (MW) of the resulting DHP is highly sensitive to the polymerization method and reaction medium.

  • Cause 1: Rapid Polymerization Rate: A high initial concentration of monomers and radicals leads to rapid dimerization and the formation of low-molecular-weight oligomers rather than the growth of longer polymer chains.[6]

  • Solution:

    • Implement an "end-wise" (Zutropf) polymerization method, where the this compound monomer and H₂O₂ (for peroxidases) are added slowly and continuously to the reaction. This favors the addition of monomers to growing polymer chains over dimerization, resulting in higher MW.[2][6]

    • Using a dialysis membrane during synthesis has also been shown to generate higher MW, insoluble polymers.[6]

  • Cause 2: Solvent Environment: The choice of solvent significantly impacts polymer solubility and chain growth. Polymer precipitation can prematurely halt the reaction, leading to lower MW.

  • Solution:

    • Incorporate organic co-solvents such as 1,4-dioxane (B91453) or methanol (B129727) into the aqueous buffer. A 20% 1,4-dioxane solution has been shown to markedly increase the molecular weight of the DHP.[7][8]

    • Room-temperature ionic liquids (RTILs) have also been used successfully, with higher RTIL concentrations yielding higher molecular weight polymers due to the excellent solubility of the polymer in these media.[9]

Q3: The polymer structure is not what I expected. How can I control the linkage types (e.g., β-O-4, β-5)?

A3: The relative abundance of different intermolecular linkages is a critical feature of DHPs and is strongly influenced by reaction parameters, particularly pH and the method of monomer addition.

  • Cause 1: Suboptimal pH: The reaction pH directly influences the coupling probabilities of this compound radicals.

  • Solution:

    • To favor the formation of β-O-4 linkages, which are prominent in native lignin, conduct the polymerization under more acidic conditions, such as in a succinate (B1194679) buffer at pH 4.0.[8][10][11]

    • Be aware that higher pH conditions (e.g., pH 9.0) tend to result in higher contents of β-1 linkages and lower contents of β-5 linkages.[8]

  • Cause 2: Reaction Kinetics and Additives: The way radicals encounter each other in solution affects the final structure.

  • Solution:

    • As with controlling molecular weight, a slow "end-wise" addition of monomers favors the formation of β-O-4 bonds over other types like β-β linkages.[6][12]

    • Consider adding templating agents. The addition of α-cyclodextrin to the reaction medium has been shown to increase the proportion of 8-O-4' (β-O-4) linkages while decreasing 8-5' (β-5) linkages.[2][13]

Frequently Asked Questions (FAQs)

Q1: Which enzyme should I use: Laccase or a Peroxidase (like HRP)?

A1: The choice depends on your specific experimental goals and available resources.

  • Peroxidases (e.g., Horseradish Peroxidase, HRP): These are the most commonly used enzymes for DHP synthesis. They require a co-substrate, typically hydrogen peroxide (H₂O₂), to initiate the reaction. This provides an extra layer of control over the reaction rate by managing the H₂O₂ addition rate. HRP systems are well-documented for their ability to polymerize this compound.[2][10]

  • Laccases: These enzymes use molecular oxygen (O₂) as the oxidant, which can simplify the reaction setup as H₂O₂ is not needed.[14][15] However, some laccases may exhibit different substrate specificities. For example, a laccase from Cleome hassleriana was found to polymerize caffeyl and sinapyl alcohols but not this compound, highlighting the importance of enzyme selection.[14]

Q2: What is the difference between "Zutropf" (end-wise) and "Zulauf" (bulk) polymerization methods?

A2: These terms describe the rate and manner of substrate addition and have a profound impact on the resulting polymer.

  • Zulauf (Bulk Addition): In this method, all reactants (monomer, enzyme) are mixed together at the start, and the reaction is initiated (e.g., by adding all the H₂O₂ at once). This leads to a high initial concentration of radicals, favoring dimerization and resulting in polymers with lower molecular weight and a higher proportion of β-β and β-5 linkages.[6][12]

  • Zutropf (End-wise Addition): This method involves the slow, continuous feeding of the monomer (this compound) and the oxidant (H₂O₂) into the reaction vessel over a prolonged period. This maintains a low steady-state concentration of radicals, which favors the coupling of a monomer to a growing polymer chain. This method typically yields a DHP with a higher molecular weight and a greater frequency of β-O-4 linkages, more closely mimicking the structure of natural lignin.[2][6][12]

Q3: Can I use organic solvents in my reaction?

A3: Yes, the use of water-miscible organic co-solvents is a common strategy to influence the polymerization process. A mixed solvent of alcohol and buffer can improve the solubility of the forming polymer, preventing premature precipitation and leading to higher molecular weights.[7][9] Solvents like 1,4-dioxane have been shown to significantly increase the molecular weight of the final polymer.[8] However, for some enzyme systems, the highest yield may be achieved in a purely aqueous solution, so optimization is key.[1]

Reference Data & Tables

Table 1: Influence of Key Parameters on DHP Synthesis

ParameterConditionEffect on YieldEffect on Molecular Weight (MW)Effect on β-O-4 Linkage Content
pH Acidic (pH 3.0-4.5)Variable; optimal for some systems[1]Can be lower if precipitation occursIncreases[8][10][11]
Neutral to Basic (pH > 7.0)Generally lowerCan be higher if solubility is maintainedDecreases; favors other linkages like β-1[8]
Monomer Addition Zulauf (Bulk)Can be high but inefficientLower[6]Lower[12]
Zutropf (End-wise)Efficient monomer incorporationHigher[2][6]Higher[2][12]
Co-Solvent None (Aqueous Buffer)Can be optimal for some enzymes[1]Lower, risk of precipitationBaseline
1,4-Dioxane (20%)VariableMarkedly Increased[8]Variable
MethanolVariableIncreased[7]Variable
H₂O₂:Monomer Ratio Low (< 0.75)Lower (incomplete reaction)LowerFavored (avoids side reactions)[1]
Optimal (0.75 - 1.0)Highest[1]HighestOptimal
High (> 1.0)Decreases (enzyme inactivation)[4]LowerDecreases (side reactions)

Table 2: Example Optimal Conditions for Specific Enzyme Systems

EnzymeSubstratepHTemperatureKey Findings & Reference
Horseradish Peroxidase (HRP) This compound~4.0 (for structure)[8]27°CSlow addition of H₂O₂ is critical. α-cyclodextrin increases β-O-4 content.[2][13]
Versatile Peroxidase (from Bjerkandera sp.) This compound4.5 - 6.0 (for yield)[1]Not specifiedOptimal H₂O₂:CA ratio is 0.75-1.0. Purely aqueous solution preferred for yield.[1][5]
Laccase (from Trametes versicolor) This compound6.635°CCan achieve 100% conversion of monomer up to 0.8 mM.[3][16]

Standard Experimental Protocol

This protocol describes a standard "end-wise" (Zutropf) polymerization of this compound using Horseradish Peroxidase (HRP).

Materials:

  • This compound (CA)

  • Horseradish Peroxidase (HRP), Type II

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Phosphate or Succinate Buffer (e.g., 0.1 M, pH 4.0-6.0)

  • Solvents for quenching and precipitation (e.g., Acetone (B3395972), Hexane)

  • Syringe pumps (2)

  • Reaction vessel with magnetic stirring

Procedure:

  • Reagent Preparation:

    • Prepare the desired reaction buffer (e.g., 100 mL of 0.1 M succinate buffer, pH 4.0) and place it in the reaction vessel.

    • Dissolve HRP in a small amount of the buffer to achieve the desired final concentration (e.g., 1-5 mg). Add this to the reaction vessel.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol) to be loaded into one syringe pump.

    • Prepare a dilute solution of H₂O₂ in the reaction buffer to be loaded into the second syringe pump. The total molar amount should be equivalent to the total moles of this compound to be added.

  • Polymerization Reaction:

    • Place the reaction vessel on a magnetic stirrer and maintain a constant temperature (e.g., 27°C).[2]

    • Begin stirring the HRP-buffer solution.

    • Using the syringe pumps, start the slow and simultaneous addition of the this compound solution and the H₂O₂ solution into the reaction vessel over a period of several hours (e.g., 4-24 hours). A typical flow rate might be 0.5-2.0 mL/hour.

    • As the reaction proceeds, the solution will likely become cloudy as the DHP precipitates.

  • Product Isolation and Purification:

    • Once the additions are complete, allow the reaction to stir for an additional 1-2 hours.

    • Quench the reaction by adding a small amount of an antioxidant like ascorbic acid or by boiling.

    • Centrifuge the reaction mixture to pellet the precipitated DHP.

    • Carefully decant the supernatant.

    • Wash the DHP pellet multiple times by re-suspending in deionized water and centrifuging to remove residual buffer salts and unreacted monomer.

    • Perform a final wash with a non-polar solvent like hexane (B92381) to remove any lipophilic impurities.

    • Dry the purified DHP pellet under vacuum or by lyophilization.

  • Characterization:

    • Determine the molecular weight distribution using Size Exclusion Chromatography (SEC).[2]

    • Analyze the polymer structure and linkage types using Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H-¹³C HSQC NMR), often after acetylation of the polymer to improve solubility in NMR solvents.[2][8]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_isolation 3. Isolation cluster_analysis 4. Characterization p1 Prepare Buffer & Enzyme Solution p2 Prepare Monomer & Oxidant Solutions r1 Slow 'End-wise' Addition (Zutropf Method) p2->r1 i1 Precipitation & Centrifugation r1->i1 i2 Washing Steps (Water, Hexane) i1->i2 i3 Drying / Lyophilization i2->i3 a1 SEC (Molecular Weight) i3->a1 a2 NMR (Structure/Linkages)

Caption: General experimental workflow for DHP synthesis.

polymerization_mechanism cluster_activation 1. Radical Formation cluster_coupling 2. Radical Coupling (Dimerization) cluster_propagation 3. Polymer Growth monomer This compound enzyme Enzyme (Peroxidase + H₂O₂ or Laccase + O₂) monomer->enzyme radical Monomer Radical (Resonance Stabilized) enzyme->radical dimers Dimer Products β-O-4 (Aryl Ether) β-5 (Phenylcoumaran) β-β (Pinoresinol) radical->dimers 2x Radicals polymer DHP / Oligomer radical->polymer + Monomer Radical ('End-wise' Growth) dimers->polymer Further Coupling

Caption: Simplified mechanism of enzymatic polymerization.

References

Technical Support Center: Preventing Oxidation of Coniferyl Alcohol in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with coniferyl alcohol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the challenges of this compound oxidation in your experiments, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is preventing the oxidation of this compound important for my experiments?

A1: this compound is susceptible to oxidation due to its phenolic hydroxyl group and conjugated double bond. Oxidation can lead to the formation of various degradation products, which can alter its biological activity, interfere with analytical measurements, and lead to inconsistent experimental outcomes. For instance, in studies involving enzymatic polymerization to form lignin (B12514952), uncontrolled oxidation can lead to undesirable polymer structures.[1][2] In cell culture experiments, the oxidized forms may exhibit different cytotoxic or signaling effects compared to the pure compound.[3]

Q2: What are the primary factors that promote the oxidation of this compound?

A2: The main factors that contribute to the oxidation of this compound are:

  • Exposure to Air (Oxygen): Atmospheric oxygen is a key driver of auto-oxidation.[4]

  • Exposure to Light: Light, particularly UV light, can promote photo-oxidation.

  • Elevated Temperatures: Higher temperatures accelerate the rate of oxidation.

  • High pH (Alkaline Conditions): this compound is less stable in alkaline solutions.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

  • Presence of Oxidizing Agents: Reagents like hydrogen peroxide (H₂O₂), often used in peroxidase-mediated reactions, can directly oxidize this compound if not properly controlled.[2]

Q3: How should I store solid this compound and its stock solutions to minimize oxidation?

A3: Proper storage is the first line of defense against oxidation.

Storage FormRecommended ConditionsRationale
Solid Store at -20°C in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen, light, and heat, significantly slowing down degradation.
Stock Solutions Prepare fresh whenever possible. If storage is necessary, store in small aliquots at -20°C or -80°C in amber, airtight vials. Purge the headspace with an inert gas before sealing.Aliquoting prevents multiple freeze-thaw cycles. Inert gas displaces oxygen.[3]

Troubleshooting Guides

Issue 1: Discoloration of this compound Solutions (Yellowing or Browning)
  • Possible Cause: Oxidation of this compound.

  • Troubleshooting Steps:

    • Visually Inspect Solid Compound: Before preparing solutions, ensure the solid this compound is a white to pale yellow powder. Significant discoloration of the solid indicates degradation.

    • Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions for each experiment.

    • Use Degassed Solvents: Degas solvents (e.g., by sonication or sparging with nitrogen) before dissolving this compound to remove dissolved oxygen.

    • Work Quickly and on Ice: When preparing solutions, work efficiently and keep the solution on ice to minimize exposure to heat and light.

    • Add an Antioxidant: Consider adding a compatible antioxidant to your stock solution (see recommended antioxidants below).

Issue 2: Inconsistent or Non-reproducible Results in Enzymatic Assays (e.g., Laccase, Peroxidase)
  • Possible Cause: Uncontrolled oxidation of this compound is competing with or interfering with the enzymatic reaction. Auto-oxidation of this compound can also generate hydrogen peroxide, which can affect peroxidase activity.[4]

  • Troubleshooting Steps:

    • Control H₂O₂ Concentration: In peroxidase assays, the concentration of hydrogen peroxide is critical. A low H₂O₂ to this compound ratio is beneficial to avoid oxidative side reactions.[2]

    • Optimize pH: The optimal pH for enzymatic polymerization of this compound can vary. For some peroxidase systems, a pH of 4.5 to 6.0 is recommended for optimal polymer yield.[2]

    • Use an Antioxidant: The addition of ascorbic acid has been shown to influence the structure of dehydrogenation polymers formed from this compound, indicating its role in modulating the oxidative process.[1]

    • Run Appropriate Controls: Include controls without the enzyme to assess the extent of auto-oxidation under your experimental conditions.

Issue 3: Artifacts or Unexpected Peaks in Analytical Chromatography (e.g., HPLC)
  • Possible Cause: Degradation of this compound during sample preparation or analysis.

  • Troubleshooting Steps:

    • Minimize Sample Preparation Time: Prepare samples for injection immediately before analysis.

    • Use Amber Vials: Protect samples from light by using amber HPLC vials.

    • Control Temperature: Use a cooled autosampler if available to maintain sample stability.

    • Check Mobile Phase Compatibility: Ensure the mobile phase pH is not promoting degradation. Acidic mobile phases are generally better for the stability of phenolic compounds.

    • Spike with a Standard: If you suspect degradation, spike a sample with a fresh, known concentration of this compound to see if the peak area is as expected.

Data Presentation

Table 1: General Stability of this compound in Solution
ConditionStabilityRecommendations
Aqueous Buffers (Neutral to Alkaline pH) LowPrepare fresh and use immediately. Avoid storage.[5]
Aqueous Buffers (Acidic pH, e.g., pH 4-6) ModerateMore stable than at alkaline pH. For enzymatic assays, use within a few hours.[2]
Organic Solvents (e.g., DMSO, Ethanol) HighStock solutions in anhydrous organic solvents are relatively stable when stored properly at low temperatures.
Exposure to Light LowAlways protect solutions from light using amber vials or by covering with aluminum foil.
Elevated Temperature LowKeep solutions on ice during use and store at -20°C or below.
Table 2: Recommended Antioxidants for this compound Solutions
AntioxidantRecommended ConcentrationNotes
Ascorbic Acid (Vitamin C) 0.1 - 1 mMCan influence the structure of polymers in enzymatic polymerization reactions.[1]
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%A common antioxidant for organic solutions. Check for potential interference in your specific assay.
Glutathione (GSH) 1 - 5 mMA biologically relevant antioxidant. May be suitable for cell culture experiments, but its effect on the specific pathway of interest should be considered.[3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Argon or Nitrogen gas

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the sealed container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Gently flush the headspace of the tube with argon or nitrogen gas.

    • Seal the tube tightly.

    • Wrap the tube in paraffin (B1166041) film for extra security against air ingress.

    • Label clearly and store at -20°C or -80°C.

Protocol 2: Use of this compound in Cell Culture Experiments
  • Objective: To treat cells with this compound while minimizing oxidation and solvent toxicity.

  • Procedure:

    • Thaw a fresh aliquot of the this compound stock solution (prepared as in Protocol 1) at room temperature.

    • Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the final desired treatment concentrations.

    • Crucially, ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture wells is kept constant across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).

    • Add the this compound-containing medium to the cells.

    • Return the cells to the incubator for the desired treatment period.

    • For time-course experiments, prepare fresh dilutions for each time point if possible.

Mandatory Visualization

Phenylpropanoid Pathway and this compound Feedback Regulation

The following diagram illustrates the phenylpropanoid pathway, leading to the synthesis of this compound, and highlights the feedback mechanism where this compound can act as a signaling molecule to regulate the expression of key biosynthetic genes.[6][7][8][9][10]

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Alcohol This compound Coniferaldehyde->Coniferyl_Alcohol CAD Lignin Lignin Coniferyl_Alcohol->Lignin Peroxidase/Laccase Feedback_Signal Feedback Signal Coniferyl_Alcohol->Feedback_Signal PAL PAL C4H C4H FourCL 4CL HCT HCT C3H C3'H CCoAOMT CCoAOMT CCR CCR CAD CAD Peroxidase_Laccase Peroxidase/Laccase Gene_Expression Gene Expression (e.g., PAL, 4CL) Feedback_Signal->Gene_Expression Negative Regulation

Caption: Feedback regulation of the phenylpropanoid pathway by this compound.

References

common side reactions in the synthesis of coniferyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of coniferyl alcohol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Incomplete Reaction: The reducing agent was not active enough or insufficient equivalents were used.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or adding more reducing agent. Ensure all reagents are fresh and anhydrous.[1]
Degradation of Starting Material or Product: this compound and its precursors are sensitive to heat, light, oxygen, and moisture.[1][2]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Avoid excessive heating during the reaction and purification steps. Protect the reaction from light.
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can negatively impact the yield.Optimize reaction parameters. For instance, DIBAL-H reductions of esters to aldehydes should be kept at -78°C to prevent over-reduction.[3][4]
Presence of Impurities in the Final Product Over-reduction to Dihydrothis compound: The α,β-unsaturated double bond is reduced in addition to the carbonyl group. This is a known side reaction with some hydride reagents.[5]When using NaBH₄ on an activated ferulic acid derivative, consider the Luche reduction conditions (addition of CeCl₃) to enhance 1,2-selectivity.[6] When using DIBAL-H, maintain a low temperature (-78°C) and use a stoichiometric amount of the reagent.
Formation of Coniferaldehyde: Incomplete reduction of the starting material (e.g., a ferulic acid ester or chloride) stops at the aldehyde stage.Ensure sufficient equivalents of the reducing agent are used and that the reaction goes to completion as monitored by TLC.
Polymerization/Oligomerization: this compound can undergo radical coupling to form dimers (like dehydrodithis compound) and oligomers, especially in the presence of oxidants, light, or heat.Work under an inert atmosphere and protect the reaction from light. Use radical inhibitors if necessary. During workup, avoid strongly acidic or basic conditions that might promote polymerization.
Presence of Unreacted Starting Material: The reaction did not go to completion.Optimize reaction time and stoichiometry. Ensure efficient mixing. Purify the final product carefully using column chromatography with an optimized solvent system.[1]
Product is an Oil and Does Not Crystallize Presence of Impurities: Even small amounts of impurities can inhibit crystallization.Re-purify the product using flash column chromatography. Ensure the solvents used for crystallization (e.g., ethyl acetate (B1210297)/petroleum ether) are of high purity and anhydrous.[7]
Incorrect Isomer Ratio: The presence of the (Z)-isomer can sometimes affect crystallization.The synthesis of the (E)-isomer is typically favored, but reaction conditions can influence the E/Z ratio. Characterize the isomeric purity by NMR.
Product Darkens or Degrades Upon Storage Oxidation and/or Polymerization: Exposure to air (oxygen), light, and moisture can cause degradation.[2]Store the purified this compound as a solid under an inert atmosphere (argon or nitrogen) at a low temperature (-20°C) and protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound from ferulic acid derivatives?

A1: The most common side products include:

  • Dihydrothis compound (Saturated alcohol): This results from the reduction of the carbon-carbon double bond of the propenyl side chain.[6][5]

  • Coniferaldehyde: This is the intermediate in the reduction of ferulic acid esters or chlorides and may be present if the reaction is incomplete.

  • Dimers and Oligomers: this compound can oxidatively couple to form various dimers (e.g., dehydrodithis compound, pinoresinol) and higher-order polymers.[8] This is often catalyzed by trace metals, oxygen, or light.

  • Unreacted Starting Material: Residual ferulic acid or its activated derivative.

Q2: My DIBAL-H reduction of ethyl ferulate gives a very low yield of this compound. What could be the problem?

A2: Low yields in DIBAL-H reductions are often related to temperature control. DIBAL-H can reduce esters to aldehydes at low temperatures (-78°C).[3][4][9] To obtain the alcohol, the reaction is typically allowed to warm to room temperature. However, if the initial addition is not performed at -78°C, or if impure DIBAL-H is used, a complex mixture of products can result. Ensure you are using a freshly opened or titrated solution of DIBAL-H and maintaining the correct temperature throughout the addition. Also, the workup procedure is critical; slow quenching with methanol (B129727) or another suitable reagent before adding water is important.[3]

Q3: How can I best purify synthetic this compound?

A3: Flash column chromatography on silica (B1680970) gel is the most common and effective method for purifying this compound. A solvent system of ethyl acetate in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) is typically used.[10] It is crucial to use high-purity solvents and to avoid prolonged exposure of the compound to the silica gel, which can be slightly acidic and may promote degradation. After chromatography, this compound can often be crystallized from a solvent mixture such as ethyl acetate/petroleum ether to yield a pale yellow or white solid.[7]

Q4: My purified this compound is a pale yellow oil that won't solidify. Is this normal?

A4: While this compound is a solid at room temperature (melting point ~74°C), it can sometimes be isolated as a persistent oil, especially if minor impurities are present that disrupt the crystal lattice.[11] Re-purification by column chromatography may be necessary. Ensure that all solvent has been thoroughly removed under high vacuum.

Q5: Is it necessary to protect the phenolic hydroxyl group of ferulic acid before reduction?

A5: It depends on the reducing agent. Strong, reactive hydrides like LiAlH₄ will deprotonate the acidic phenolic hydroxyl group, consuming an equivalent of the reagent. Therefore, protection (e.g., as an acetate ester) is common.[7] For reagents like NaBH₄, which are less basic, the reaction can sometimes be performed without protection, although yields may vary. Protecting the phenol (B47542) can prevent potential side reactions at that site and improve solubility in organic solvents.

Experimental Protocols

Protocol 1: Synthesis of this compound from Ferulic Acid via an Acid Chloride

This protocol is adapted from a convenient, high-yield method using sodium borohydride (B1222165).[5][7]

  • Acetylation of Ferulic Acid: Ferulic acid is acetylated using acetic anhydride (B1165640) in pyridine (B92270) to protect the phenolic hydroxyl group. The product, 4-acetoxyferulic acid, is typically obtained in high yield (~96%) after crystallization.[5]

  • Formation of the Acid Chloride: The 4-acetoxyferulic acid is suspended in toluene, and thionyl chloride is added with a catalytic amount of pyridine. The mixture is heated to 80°C. The resulting 4-acetylferuloyl chloride is obtained in ~96% yield and can be used directly after removing the solvent.[5][7]

  • Reduction to 4-Acetoxythis compound: The acid chloride is dissolved in anhydrous ethyl acetate. Sodium borohydride (approx. 4.5 equivalents) is added, and the reaction is stirred at room temperature for about 1.5 hours, monitored by TLC. After a standard aqueous workup, 4-acetoxythis compound is obtained in ~95% yield.[5][7]

  • Deprotection: The 4-acetoxythis compound is dissolved in ethanol, and an aqueous solution of NaOH is added. The mixture is stirred for 2 hours at room temperature under an inert atmosphere. The reaction is then acidified and extracted with ethyl acetate. After workup, this compound is obtained (~90% yield) and can be crystallized from ethyl acetate/petroleum ether.[5][7]

Visualizations

Reaction Pathways

SynthesisPathways FerulicAcid Ferulic Acid Derivative (Ester/Chloride) ConiferylAlcohol This compound (Desired Product) FerulicAcid->ConiferylAlcohol Reduction (e.g., DIBAL-H, NaBH₄) Dihydro Dihydrothis compound (Over-reduction) FerulicAcid->Dihydro 1,4-Conjugate Reduction Aldehyde Coniferaldehyde (Incomplete Reduction) FerulicAcid->Aldehyde Incomplete Reaction Dimer Dimers / Oligomers (Polymerization) ConiferylAlcohol->Dimer Oxidation / Heat / Light

Caption: Key reaction pathways in the synthesis of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Start Experiment Complete: Analyze Crude Product CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity High? (NMR, LCMS) CheckYield->CheckPurity Yes TroubleshootYield Troubleshoot Low Yield: - Check Reagents - Optimize Conditions - Check for Degradation CheckYield->TroubleshootYield No Success Purify and Store Properly CheckPurity->Success Yes TroubleshootPurity Identify Impurities: - Over-reduction? - Starting Material? - Polymerization? CheckPurity->TroubleshootPurity No TroubleshootYield->Start Rerun Experiment AdjustReduction Adjust Reduction: - Lower Temperature - Use Selective Reagents - Check Stoichiometry TroubleshootPurity->AdjustReduction ImproveWorkup Improve Workup/Purification: - Inert Atmosphere - Optimize Chromatography TroubleshootPurity->ImproveWorkup AdjustReduction->Start Rerun Experiment ImproveWorkup->Start Rerun Experiment

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Improving the Solubility of Coniferyl Alcohol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the solubility of coniferyl alcohol in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide

Researchers may encounter several challenges when attempting to dissolve this compound in aqueous media. This guide addresses common issues and provides actionable solutions.

Problem Possible Cause(s) Suggested Solution(s)
Precipitation upon dilution of an organic stock solution into aqueous buffer The final concentration of this compound exceeds its aqueous solubility limit. The rapid change in solvent polarity causes the compound to crash out of solution (antisolvent effect). The final concentration of the organic co-solvent is too low to maintain solubility.Decrease the final concentration of this compound in the aqueous medium. Add the organic stock solution dropwise into the vigorously stirring aqueous buffer to ensure rapid dispersion.[1] Perform serial dilutions in the aqueous buffer instead of a single large dilution. Increase the final concentration of the co-solvent (e.g., DMSO, ethanol), ensuring it is compatible with your experimental system and within a non-toxic range.
The solution is cloudy or contains visible particulates after initial mixing Incomplete dissolution of the this compound powder. The concentration is above the solubility limit in the chosen solvent system.Apply gentle warming (e.g., in a 37°C water bath) and vortex or sonicate the solution to aid dissolution.[2][3] Ensure you are not trying to dissolve the compound above its known solubility limit for that specific solvent or buffer. If using a co-solvent, ensure it is fresh and anhydrous, as absorbed moisture can reduce solubility.[4]
The solution is initially clear but becomes cloudy or precipitates over time The solution is supersaturated and thermodynamically unstable. Degradation of this compound may lead to less soluble byproducts. Changes in temperature or pH of the solution during storage.Prepare fresh solutions immediately before use. Aqueous solutions of this compound are not recommended for storage for more than one day.[5] Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light, as this compound can be light-sensitive.[6]
Inconsistent experimental results Variability in the preparation of this compound solutions. Degradation of the compound in stock or working solutions.Standardize the protocol for solution preparation, including the source and purity of reagents. Always use freshly prepared working solutions for each experiment. Include a vehicle control (the solvent system without this compound) in all experiments to account for any effects of the solvents themselves.

Frequently Asked Questions (FAQs)

Q1: What is the approximate solubility of this compound in water and common organic solvents?

A1: this compound is sparingly soluble in water, with some sources stating it is almost insoluble. Its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 0.3 mg/mL.[5][7] It is moderately soluble in ethanol (B145695) (approximately 30 mg/mL) and soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) at approximately 25 mg/mL.[5][7] One source indicates a solubility of 36 mg/mL in fresh DMSO.[4]

Q2: I need to prepare an aqueous solution of this compound for a cell-based assay. What is the recommended approach?

A2: For cell-based assays, it is common to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute this stock into the cell culture medium.[8] It is crucial to ensure the final concentration of the organic solvent is low (typically ≤0.5%) to avoid cytotoxicity. Always include a vehicle control with the same final solvent concentration in your experiment.

Q3: Can I use co-solvents other than DMSO to dissolve this compound?

A3: Yes, ethanol is another effective co-solvent for this compound.[5][6][9] Mixtures of ethanol and water can be used to improve its solubility.[9] The choice of co-solvent will depend on the specific requirements and constraints of your experimental system.

Q4: How does pH affect the solubility of this compound?

A4: As a phenolic compound, the solubility of this compound is influenced by pH. Its solubility is expected to increase in alkaline conditions due to the deprotonation of the phenolic hydroxyl group, forming a more water-soluble phenolate (B1203915) ion. One study describes dissolving this compound in a sodium bicarbonate solution at pH 9.4 with heating to enhance solubility.[9] It is also noted that lignin, a polymer of this compound, is soluble in alkaline (5% Na2CO3) and acidic (2% HCl) solutions.[10]

Q5: What are cyclodextrins and can they improve the solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[11] Studies have shown that α- and β-cyclodextrins can interact with this compound and its derivatives, suggesting that they can be used to enhance its solubility in aqueous solutions.[12][13][14]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

Solvent System Temperature Solubility Molar Solubility (approx.)
WaterNot specified"Insoluble (almost)"[15]-
PBS (pH 7.2)Not specified~ 0.3 mg/mL[5][7]~ 1.67 mM
EthanolNot specified~ 30 mg/mL[5][7]~ 166.5 mM
DMSONot specified~ 25 mg/mL[5][7]~ 138.7 mM
DMSO (fresh)Not specified36 mg/mL[4]~ 199.8 mM
DMFNot specified~ 25 mg/mL[5][7]~ 138.7 mM

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous buffers or cell culture media.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL).

  • Vortex the tube vigorously until the this compound is completely dissolved.

  • If dissolution is slow, gentle warming (e.g., 37°C) or sonication can be applied.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Enhancing Solubility using pH Adjustment and Co-solvent

This protocol utilizes an alkaline solution and a co-solvent to increase the solubility of this compound.

Materials:

  • This compound (solid)

  • Ethanol

  • 5% Sodium bicarbonate (NaHCO₃) aqueous solution

  • Autoclave or other heating device

  • Sterile flask

Procedure:

  • Dissolve this compound in ethanol (e.g., 500 mg in 10 mL of ethanol).

  • Add an equal volume of 5% NaHCO₃ aqueous solution to the ethanolic solution (e.g., 10 mL). The resulting pH should be alkaline (e.g., pH 9.4).[9]

  • Mix the solution thoroughly.

  • Heat the mixture. A published patent suggests heating at 110°C for 20 minutes in an autoclave.[9] (Caution: Ensure appropriate safety measures are taken when heating flammable solvents in a closed system).

  • Allow the solution to cool to room temperature before use.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (General Kneading Method)

This is a general and economical method for preparing inclusion complexes.

Materials:

  • This compound (solid)

  • β-Cyclodextrin

  • Water

  • Mortar and pestle

Procedure:

  • Place the β-cyclodextrin in a mortar.

  • Add a small amount of water to the β-cyclodextrin and triturate to form a homogeneous paste.

  • Slowly add the this compound to the paste while continuously kneading.

  • Continue kneading for a specified period (e.g., 30-60 minutes).

  • Dry the resulting paste (e.g., in an oven at 40-50°C or under vacuum).

  • Pass the dried complex through a sieve to obtain a fine powder.

Visualizations

experimental_workflow_co_solvent cluster_start Start cluster_dissolution Dissolution cluster_storage Storage & Use start_node This compound (Solid) dissolve Add Anhydrous DMSO start_node->dissolve vortex Vortex / Sonicate (Gentle Warming if needed) dissolve->vortex stock Concentrated Stock Solution vortex->stock aliquot Aliquot & Store at -20°C / -80°C stock->aliquot dilute Dilute into Aqueous Medium for Use stock->dilute logical_relationship_troubleshooting cluster_immediate Immediate Precipitation cluster_over_time Precipitation Over Time start Precipitation Observed? cause_immediate Possible Causes: - Concentration too high - Antisolvent effect start->cause_immediate Yes, immediately cause_over_time Possible Causes: - Supersaturation - Degradation start->cause_over_time Yes, over time no_precip Solution is Stable Proceed with Experiment start->no_precip No solution_immediate Solutions: - Lower final concentration - Add stock dropwise to stirring buffer - Use serial dilutions cause_immediate->solution_immediate solution_over_time Solutions: - Prepare fresh solutions - Store properly (aliquot, -20/-80°C) cause_over_time->solution_over_time

References

Technical Support Center: Quantification of Coniferyl Alcohol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of coniferyl alcohol in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most prevalent methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors (LC-MS, LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS offers high sensitivity and selectivity, making it suitable for complex matrices where this compound concentrations may be low.[2][3] HPLC-UV is a more cost-effective option but may be less specific.[2] GC-MS is also a powerful technique, though it often requires derivatization to increase the volatility of this compound.[1][4]

Q2: Why am I seeing poor recovery of this compound from my plant samples?

A2: Poor recovery can stem from several factors. The extraction method may not be optimal for your specific plant matrix. Inefficient cell wall disruption can limit the release of this compound. The choice of extraction solvent is also critical; mixtures of ethanol (B145695) or methanol (B129727) with water are commonly used.[4] Additionally, this compound can degrade during sample processing, especially at elevated temperatures or with prolonged exposure to light and air.[5][6]

Q3: My results are inconsistent between batches. What could be the cause?

A3: Inconsistent results can be due to the instability of this compound, both in the solid form and in solution.[5][6] It is susceptible to oxidation and photodegradation.[6] It is crucial to store standards and samples protected from light and at low temperatures. Always use freshly prepared solutions for your experiments to minimize degradation.[6] Inconsistencies can also arise from variations in the sample matrix and the presence of interfering compounds.

Q4: I am observing signal suppression/enhancement in my LC-MS/MS analysis. How can I mitigate this?

A4: Signal suppression or enhancement, known as matrix effects, is a common challenge in LC-MS/MS analysis of complex samples.[7][8] These effects are caused by co-eluting compounds from the matrix that interfere with the ionization of the target analyte.[8] To mitigate matrix effects, you can:

  • Improve sample cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering components.[9]

  • Dilute the sample: This can reduce the concentration of matrix components.[10]

  • Use a matrix-matched calibration curve: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[7]

  • Use a stable isotope-labeled internal standard: This is often the most effective way to compensate for matrix effects.[7]

Troubleshooting Guides

Issue 1: No or Low Signal for this compound Peak
Potential Cause Recommended Action
Degradation of Standard or Sample Prepare fresh standard solutions. Ensure samples have been stored properly (protected from light, at low temperature) and minimize exposure to air.[5][6]
Incorrect HPLC/GC Conditions Verify the mobile phase composition, column type, and temperature are appropriate for this compound.[11][12] Ensure the detection wavelength (for UV) or mass transitions (for MS) are correctly set.
Instrumental Issues Check for leaks in the HPLC/GC system. Ensure the detector is functioning correctly. Run a system suitability test with a known standard.[13]
Inefficient Extraction Re-evaluate your extraction protocol. Consider using techniques like ultrasound-assisted or Soxhlet extraction to improve efficiency.[4] Ensure the plant material is finely ground to maximize surface area.[4]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Recommended Action
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[13] Use a guard column to protect the analytical column.
Sample Solvent Incompatibility The sample solvent should be similar in strength to the mobile phase. If possible, dissolve the sample in the initial mobile phase.[14]
Column Overload Dilute the sample and re-inject.
Co-eluting Interferences Optimize the chromatographic method (e.g., gradient, mobile phase) to improve separation from interfering compounds.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the analysis of this compound and similar phenolic compounds.

Table 1: Comparison of Analytical Method Validation Parameters

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.01 - 0.16 mg/mL (for this compound)[12]2.5 - 1000 ng/mL (for this compound)[3]
Accuracy (% Recovery) 96.54 - 102.85% (for this compound)[12]Within acceptable limits (as per FDA guidelines)[3]
Precision (% RSD) < 2% (Intra-day and Inter-day for this compound)[12]Within acceptable limits (as per FDA guidelines)[3]

Table 2: Indicative Yields of Total Phenolics from Plant Material using Different Extraction Methods

Plant MaterialExtraction SolventExtraction MethodIndicative Yield (% of dry weight)
Pinus pinaster barkWater/Ethanol (1:1)Soxhlet Extraction17.55 ± 0.16[4]
Pinus pinaster barkEthanolSoxhlet Extraction17.08 ± 0.23[4]

Note: The yield of this compound will be a fraction of the total phenolic content and will vary depending on the specific plant species, tissue, and extraction conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization for specific plant matrices.

  • Sample Preparation: Air-dry the plant material to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).[4]

  • Soxhlet Extraction:

    • Place approximately 20-30 g of the powdered plant material into a cellulose (B213188) thimble.

    • Add 250 mL of 95% ethanol to a round-bottom flask.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 6-8 hours.[4]

  • Solvent Evaporation: After extraction, cool the solution and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.[4]

  • Liquid-Liquid Partitioning (Optional Purification):

    • Dissolve the crude extract in a 9:1 (v/v) mixture of methanol and water.

    • Perform successive extractions with hexane (B92381) to remove non-polar compounds.

    • Extract the aqueous methanol phase with ethyl acetate (B1210297) to isolate the phenolic fraction containing this compound.[4]

Protocol 2: Quantification by HPLC-UV
  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A gradient of water (A) and methanol (B).

  • Chromatographic Conditions:

    • Flow Rate: 0.4-0.7 mL/min

    • Column Temperature: 25-30°C

    • Detection Wavelength: 275 nm

    • Injection Volume: 20 µL[11]

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution.[12]

  • Sample Preparation: Reconstitute the dried extract from Protocol 1 in the initial mobile phase and filter through a 0.22 µm syringe filter before injection.[1]

Visualizations

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Quantification cluster_Data Data Processing Sample Complex Matrix (e.g., Plant Tissue) Grinding Grinding Sample->Grinding Extraction Solvent Extraction (Soxhlet, Sonication) Grinding->Extraction Purification Purification (LLE, SPE) Extraction->Purification Chromatography Chromatographic Separation (HPLC / GC) Purification->Chromatography Detection Detection (MS / UV) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification

Caption: A generalized workflow for the quantification of this compound from complex matrices.

Phenylpropanoid_Pathway cluster_Monolignol Monolignol Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL pCoumaric_Acid p-Coumaric Acid Cinnamic_Acid->pCoumaric_Acid C4H pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaric_Acid->pCoumaroyl_CoA 4CL Feruloyl_CoA Feruloyl-CoA pCoumaroyl_CoA->Feruloyl_CoA Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde Coniferyl_Alcohol This compound Coniferaldehyde->Coniferyl_Alcohol Lignin Lignin Coniferyl_Alcohol->Lignin Polymerization

Caption: A simplified overview of the phenylpropanoid pathway leading to this compound.

References

Technical Support Center: Coniferyl Alcohol Synthesis from Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when synthesizing coniferyl alcohol from ferulic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for converting ferulic acid to this compound?

There are two main approaches for this conversion:

  • Microbial/Enzymatic Biotransformation: This method uses whole microbial cells (like genetically engineered E. coli or Saccharomyces cerevisiae) or purified enzymes to catalyze the reduction of ferulic acid. This is considered a "green chemistry" approach.[1][2]

  • Chemical Synthesis: This involves the chemical reduction of a ferulic acid derivative using reducing agents. These methods are often faster but may require harsher conditions and protecting groups.[3][4]

Q2: I'm using a whole-cell biocatalyst (E. coli) and observing low yields. What are the potential causes?

Low yields in microbial systems can stem from several factors:

  • Metabolic Burden: Overexpression of multiple pathway enzymes can strain the host cell's resources.[5]

  • Cofactor Imbalance: The enzymatic reduction of ferulic acid is often dependent on cofactors like NADPH. Insufficient regeneration of these cofactors can limit the reaction rate.[6]

  • Intermediate Toxicity: The intermediate product, coniferyl aldehyde, can be toxic to microbial cells, inhibiting growth and enzyme activity.[5]

  • Sub-optimal Gene Expression: An imbalance in the expression levels of the required enzymes (e.g., carboxylic acid reductase and cinnamyl alcohol dehydrogenase) can create a bottleneck in the pathway.[5][7]

  • Precursor Accumulation: Excessive accumulation of the starting material, ferulic acid, can also be toxic and inhibit the conversion process.[6]

Q3: In my chemical synthesis using NaBH₄, the yield is poor and I see multiple byproducts. Why?

Common issues in the chemical reduction of ferulic acid derivatives include:

  • Reaction Conditions: The selectivity and efficiency of sodium borohydride (B1222165) reduction are highly dependent on the solvent, temperature, and pH.[3] For example, using NaBH₄ in alcoholic solvents can lead to the reduction of α,β-unsaturated acid chlorides to saturated alcohols in low yields.[3]

  • Starting Material Purity: Impurities in the initial ferulic acid or the activated intermediate (like the acid chloride) can lead to side reactions.

  • Moisture Sensitivity: Some reagents, like those used for activating the carboxylic acid (e.g., thionyl chloride), are sensitive to moisture, which can reduce the efficiency of the primary reaction.

Q4: How can I minimize the formation of pinoresinol (B1678388) as a byproduct during microbial synthesis?

Pinoresinol is formed by the oxidative coupling of two this compound molecules, a reaction often catalyzed by laccases.[5] To minimize its formation:

  • Use Laccase-Deficient Strains: Employ host strains that have minimal or no endogenous laccase activity.

  • Control Aeration: Since laccases are oxidases, reducing the oxygen supply during the production phase can sometimes limit their activity, though this must be balanced with the cells' requirements.

  • CRISPR/Cas9 System: Advanced genetic tools like CRISPR/Cas9 can be used to knock out genes responsible for byproduct formation.[2]

Troubleshooting Guides

Issue 1: Low Yield in Whole-Cell Biotransformation
Symptom Possible Cause Suggested Solution
Slow conversion rate and low final titer.Insufficient Cofactor (NADPH) Regeneration: The primary reduction step consumes NADPH.Co-express enzymes that regenerate NADPH, such as glucose-6-phosphate dehydrogenase, to improve the intracellular supply.[6]
Cell growth is inhibited after initial conversion.Toxicity of Coniferyl Aldehyde Intermediate: The aldehyde intermediate is more toxic to cells than the acid or alcohol.[5]Balance the expression of the enzymes. Increase the expression of the alcohol dehydrogenase that converts the aldehyde to the less toxic alcohol.[5]
High accumulation of ferulic acid with little product formation.Precursor Toxicity / Efflux Issues: High intracellular concentrations of ferulic acid can be detrimental.[6]Introduce a heterologous efflux protein (e.g., SrpB) to export excess ferulic acid, thereby increasing cell tolerance and improving conversion rates.[6]
Yields are inconsistent between batches.Imbalanced Enzyme Expression: Plasmid instability or inconsistent induction can lead to variable enzyme levels.Optimize the gene expression cassette by testing different promoters, gene orders, and origins of replication. A combinatorial approach can identify the most balanced and productive construct.[7]
Issue 2: Poor Results in Chemical Synthesis & Purification
Symptom Possible Cause Suggested Solution
The reaction does not go to completion.Inefficient Activation of Ferulic Acid: The carboxylic acid must be activated (e.g., as an acid chloride) before reduction.Ensure reagents like thionyl chloride or oxalyl chloride are fresh and the reaction is performed under anhydrous (dry) conditions. Consider acetylation of the phenolic hydroxyl group to prevent side reactions.[3]
The final product is an oil and will not crystallize.Impurities Present: Small amounts of unreacted starting material or byproducts can inhibit crystallization.Repeat the purification step (e.g., column chromatography). If oiling out occurs during recrystallization, try changing the solvent system, scratching the flask's inner surface with a glass rod to induce nucleation, or adding a seed crystal of pure product.[8]
Multiple spots are visible on TLC after purification.Ineffective Purification: The chosen solvent system for column chromatography may not be optimal for separating the product from impurities.Optimize the purification protocol. Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate) to find a system that provides good separation between your product and the impurities.[9]

Quantitative Data Summary

The yield of this compound can vary significantly depending on the chosen strategy. The following table summarizes reported yields from various methods.

Method Organism/Reagent Substrate Concentration Product Titer / Yield Reference
Microbial Biotransformation Recombinant E. coli3 mM Ferulic AcidAlmost 100% Molar Yield[5]
Recombinant E. coli2.5 mM Ferulic Acid1.82 mM (73% Molar Yield)[5]
Recombinant E. coli (Fed-batch)Not SpecifiedUp to 1.6 g/L[1]
Recombinant E. coli (Fermenter)Not Specified1315.3 mg/L[6]
Chemical Synthesis NaBH₄ Reduction of 4-Acetylferuloyl ChlorideNot Specified90% Yield[3]
DIBALH Reduction of Ethyl FerulateNot Specified82% Yield[10]

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation in E. coli

This protocol is a generalized procedure based on the co-expression of a carboxylic acid reductase (CAR) and a cinnamyl alcohol dehydrogenase (CAD).

1. Strain Preparation:

  • Transform E. coli (e.g., strain NEB5α or W3110) with an expression plasmid (or plasmids) containing the genes for the CAR (e.g., SrCAR) and the CAD (e.g., MsCAD2). Include a gene for a phosphopantetheinyl transferase (like sfp) if the CAR requires post-translational activation.[5][7]

2. Culture Growth:

  • Inoculate a single colony into a suitable starter culture medium (e.g., LB broth) with appropriate antibiotics and grow overnight at 37°C.

  • Inoculate a larger volume of production medium (e.g., TBP medium with 0.4% glycerol) with the starter culture.[7]

  • Grow the culture at 30°C with shaking until it reaches an optical density (OD₆₀₀) of 0.6-0.8.

3. Bioconversion:

  • Induce protein expression by adding IPTG (if using an inducible promoter).

  • Simultaneously, add the substrate, ferulic acid, to the culture to a final concentration of 1-3 mM.[5][7]

  • Continue incubation at 30°C with shaking for 20-48 hours.

4. Product Extraction and Analysis:

  • Centrifuge the culture to separate the cells from the supernatant.

  • Extract the supernatant with an equal volume of ethyl acetate (B1210297).

  • Evaporate the ethyl acetate layer to dryness and re-dissolve the residue in a suitable solvent (e.g., methanol).

  • Analyze the sample for this compound concentration using HPLC or GC-MS.

Protocol 2: Chemical Synthesis via NaBH₄ Reduction

This protocol describes a high-yield synthesis of this compound from ferulic acid.[3]

1. Acetylation of Ferulic Acid (Protection Step):

  • Dissolve ferulic acid in a mixture of acetic anhydride (B1165640) and pyridine.

  • Stir the reaction at room temperature until complete.

  • Work up the reaction by adding water and extracting the product, 4-acetoxyferulic acid, with an organic solvent. Crystallize from ethanol. The expected yield is ~96%.[3]

2. Formation of the Acid Chloride:

  • Suspend the 4-acetoxyferulic acid in an anhydrous solvent (e.g., benzene) containing a catalytic amount of pyridine.

  • Add thionyl chloride (SOCl₂) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the conversion to 4-acetylferuloyl chloride is complete. Remove the solvent under reduced pressure.

3. Reduction to this compound:

  • Dissolve the crude 4-acetylferuloyl chloride in anhydrous ethyl acetate.

  • Add sodium borohydride (NaBH₄) portion-wise while stirring at room temperature.

  • Monitor the reaction by TLC. Once complete, carefully add water to quench the excess NaBH₄.

4. Deprotection and Purification:

  • Add a solution of sodium hydroxide (B78521) (NaOH) to the reaction mixture to hydrolyze the acetyl protecting group.

  • Acidify the solution with dilute HCl and extract the this compound with ethyl acetate.

  • Wash the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent.

  • The crude product can be purified by crystallization from an ethyl acetate/petroleum ether mixture to yield pale yellow crystals (expected yield ~90%).[3]

Visualizations

Enzymatic Pathway Diagram

Enzymatic_Pathway Ferulic_Acid Ferulic Acid Coniferyl_Aldehyde Coniferyl Aldehyde Ferulic_Acid->Coniferyl_Aldehyde Carboxylic Acid Reductase (CAR) NADP_out1 NADP+ Ferulic_Acid->NADP_out1 Coniferyl_Alcohol This compound Coniferyl_Aldehyde->Coniferyl_Alcohol Cinnamyl Alcohol Dehydrogenase (CAD) NADP_out2 NADP+ Coniferyl_Aldehyde->NADP_out2 NADPH_in1 NADPH NADPH_in1->Ferulic_Acid NADPH_in2 NADPH NADPH_in2->Coniferyl_Aldehyde

Caption: Enzymatic conversion of ferulic acid to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Method Which Method? Start->Method Microbial Microbial Biotransformation Method->Microbial Microbial Chemical Chemical Synthesis Method->Chemical Chemical Check_Growth Is Cell Growth Inhibited? Microbial->Check_Growth Check_Reaction Is Reaction Incomplete? Chemical->Check_Reaction Check_Cofactors Optimize Cofactor Regeneration Check_Growth->Check_Cofactors No Check_Toxicity Balance Enzyme Expression (Reduce Aldehyde Toxicity) Check_Growth->Check_Toxicity Yes Check_Expression Optimize Gene Expression (Promoters, Gene Order) Check_Cofactors->Check_Expression Check_Reagents Use Anhydrous Solvents & Fresh Reagents Check_Reaction->Check_Reagents Yes Check_Purification Is Purification Inefficient? Check_Reaction->Check_Purification No Check_Conditions Optimize Temp. & Solvent for Reduction Step Check_Reagents->Check_Conditions Optimize_Chroma Optimize Chromatography Solvent System Check_Purification->Optimize_Chroma Yes Improve_Crystal Improve Recrystallization (Solvent, Seeding) Optimize_Chroma->Improve_Crystal

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Commercially Available Coniferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of commercially available coniferyl alcohol. Our aim is to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercially available this compound?

A1: Commercially available this compound may contain several impurities stemming from its synthesis or degradation over time. These can include:

  • Starting materials and reagents from synthesis: Residual precursors such as ferulic acid, coniferyl aldehyde, or related derivatives.[1][2]

  • Oxidation products: The phenolic hydroxyl group and the allylic alcohol are susceptible to oxidation, leading to the formation of aldehydes, carboxylic acids, or quinone-type compounds.[3] Coniferyl aldehyde is a common oxidation product.

  • Dimerization and polymerization products: this compound can undergo dimerization to form lignans (B1203133) like pinoresinol, or polymerize into larger oligomers, especially when exposed to light, heat, or acidic conditions.[4][5]

  • Isomers: Geometric isomers may be present, which can be challenging to separate due to similar physical properties.[3]

  • Residual Solvents: Solvents used in the manufacturing and initial purification process may remain in the final product.

Q2: What are the most effective methods for purifying this compound?

A2: The choice of purification method depends on the level of purity required and the nature of the impurities present. A multi-step approach is often the most effective. The primary techniques include:

  • Recrystallization: A convenient method for removing small amounts of impurities. A common solvent system is ethyl acetate (B1210297)/petroleum ether.[1]

  • Silica (B1680970) Gel Column Chromatography: An effective technique for separating this compound from less polar and more polar impurities.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers the highest resolution for achieving very high purity, particularly for separating closely related isomers and degradation products.[3][6]

Q3: How can I prevent the degradation of this compound during purification?

A3: this compound is sensitive to oxidation and acid-catalyzed degradation.[3][7] To minimize degradation:

  • Work under an inert atmosphere: Use solvents purged with nitrogen or argon and maintain an inert atmosphere over the sample and during chromatography.[3]

  • Protect from light: Wrap flasks and columns in aluminum foil to prevent photo-oxidation.[3]

  • Use antioxidants: Adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to solvents can inhibit oxidation.[3]

  • Avoid acidic conditions: The acidic nature of silica gel can cause degradation. Consider using deactivated (neutralized) silica gel or an alternative stationary phase like alumina.[3][8]

  • Minimize purification time: Use faster techniques like flash chromatography where possible.[3]

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
This compound "oils out" instead of crystallizing. The solution is too concentrated.Add a small amount of the hot solvent mixture to redissolve the oil, then allow it to cool more slowly.[8]
The cooling process is too rapid.Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[8]
High concentration of impurities.The impurities may be inhibiting crystal formation. Purify the crude material by column chromatography first.[8]
No crystals form upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration and try cooling again.[8]
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.[8]
Low recovery of purified crystals. Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to dissolve the solid.
The crystals were washed with solvent that was not cold.Always use ice-cold solvent to wash the crystals to minimize redissolving the product.
Silica Gel Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of this compound from impurities. Inappropriate solvent system.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. A good starting point is a hexane/ethyl acetate gradient.[3][8]
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to load 1-2% of the mass of the stationary phase.[8]
Co-elution of impurities with similar polarity.Use a shallower solvent gradient to improve resolution.[3] If co-elution persists, a higher resolution technique like preparative HPLC may be necessary.[3]
This compound is not eluting from the column. The mobile phase is too non-polar.Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., ethyl acetate).[8]
Strong interaction with the silica gel.The phenolic hydroxyl group can interact strongly with acidic silica. Deactivate the silica gel with a small amount of triethylamine (B128534) (e.g., 0.5%) in the mobile phase or use a less acidic stationary phase like alumina.[3][8]
Degradation of the sample on the column. Acidic nature of the silica gel.Use deactivated silica gel or an alternative stationary phase like neutral alumina.[3][8]
Oxidation during the long run time.Work under an inert atmosphere and protect the column from light.[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is suitable for purifying this compound that is already of relatively high purity.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add petroleum ether dropwise until the solution becomes slightly cloudy. If too much petroleum ether is added, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. The expected melting point of pure this compound is around 74°C.[5]

Protocol 2: Silica Gel Column Chromatography

This protocol is designed for the purification of crude this compound containing a significant amount of impurities.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack uniformly. For sensitive applications, consider deactivating the silica gel by adding 0.5% triethylamine to the initial mobile phase.[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate). Alternatively, for less soluble samples, use a "dry loading" technique by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the dried powder to the top of the column.[3]

  • Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity by increasing the proportion of the polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of this compound using TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing pure this compound.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Protocol 3: Preparative HPLC

For achieving the highest purity, preparative reversed-phase HPLC is recommended.

  • Column and Mobile Phase: Use a C18 preparative column. The mobile phase typically consists of a gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), often with 0.1% formic acid to improve peak shape.[3][6]

  • Method Development: First, perform an analytical scale run to optimize the separation. A typical gradient might be from 30% to 70% B over 20-30 minutes.

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the fraction corresponding to the this compound peak.

  • Post-Purification: Evaporate the organic solvent from the collected fraction. If a non-volatile buffer was used, a desalting step may be necessary. Lyophilize or evaporate the remaining aqueous solution to obtain the pure compound.[3]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Technique Typical Purity Achieved Yield Throughput Primary Application
Recrystallization >98%Moderate to HighHighFinal polishing of relatively pure material.
Column Chromatography 95-99%GoodModerateRemoval of significant amounts of impurities with different polarities.
Preparative HPLC >99.5%LowerLowAchieving very high purity; separation of isomers and closely related impurities.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product start Commercially Available This compound column_chromatography Column Chromatography start->column_chromatography Crude Material recrystallization Recrystallization hplc_uv HPLC-UV recrystallization->hplc_uv Check Purity end_product Pure this compound recrystallization->end_product Purity >98% column_chromatography->recrystallization Partially Purified prep_hplc Preparative HPLC column_chromatography->prep_hplc For Highest Purity tlc TLC column_chromatography->tlc Monitor Fractions prep_hplc->hplc_uv Verify Purity hplc_uv->end_product Purity >99.5% nmr NMR Spectroscopy end_product->nmr

References

Technical Support Center: Managing Coniferyl Alcohol Instability in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coniferyl alcohol, a key monolignol in lignin (B12514952) biosynthesis and a valuable precursor in various research and development applications, is susceptible to degradation under both acidic and basic conditions. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this compound instability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of this compound degradation in solution?

A1: The instability of this compound is primarily attributed to its chemical structure, which includes a phenolic hydroxyl group, a conjugated double bond, and a primary alcohol group. The main factors leading to its degradation are:

  • pH: this compound is prone to polymerization under acidic conditions and is susceptible to oxidation at neutral to alkaline pH.

  • Oxidation: The phenolic hydroxyl group can be easily oxidized, especially in the presence of oxygen, metal ions, and light. This can lead to the formation of colored quinone-methide intermediates and subsequent polymerization.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical reactions and accelerate degradation.

  • Temperature: Elevated temperatures can increase the rate of all degradation reactions.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound can be indicated by several observable changes:

  • Color Change: A common sign of oxidation is the development of a yellow or brownish hue in the solid compound or its solutions.

  • Precipitation: The formation of insoluble polymers may appear as a precipitate or turbidity in solution.

  • Inconsistent Experimental Results: Variability in analytical measurements or biological assays can be a sign of sample instability.

Q3: How should I store this compound to ensure its stability?

A3: To maintain the integrity of this compound, proper storage is crucial:

  • Solid Form: Store the solid compound at -20°C in a tightly sealed, amber vial to protect it from light and moisture.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, keep solutions at -20°C or -80°C in amber, airtight containers. Consider purging the headspace with an inert gas like argon or nitrogen to minimize oxidation.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue Possible Cause Troubleshooting Steps
Discoloration (yellowing/browning) of solid this compound or its solution. Oxidation of the phenolic hydroxyl group.1. Assess Storage: Verify that the compound is stored in a tightly sealed container, protected from light, and at a low temperature (-20°C). 2. Inert Atmosphere: For highly sensitive applications, consider purging the container with an inert gas (argon or nitrogen) before sealing.
Precipitate forms in a this compound solution. Polymerization of this compound, which is accelerated by acidic conditions.1. Check pH: Ensure the pH of your solution is not acidic. If possible, use a buffer in the neutral to slightly acidic range (pH 6-7) for short-term experiments. 2. Fresh Solutions: Prepare solutions immediately before use to minimize the time for polymerization to occur.
Inconsistent results in analytical measurements (e.g., HPLC). Degradation of this compound in the sample vial or during the analytical run.1. Sample Stability: Conduct a time-course experiment by analyzing the sample solution at different time points after preparation to assess its stability in the chosen solvent. 2. Control Mobile Phase pH: For HPLC analysis, using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic or acetic acid) can improve the stability of this compound during separation. 3. Use Autosampler Cooling: If available, keep sample vials in a cooled autosampler to minimize degradation during the analytical queue.
Low yield or unexpected side products in a reaction involving this compound. Degradation of this compound under the reaction conditions (e.g., strong acid or base).1. Modify Reaction Conditions: If possible, use milder reaction conditions (lower temperature, less extreme pH). 2. Protecting Groups: Consider protecting the phenolic hydroxyl group if it is not the reactive site of interest to prevent side reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a procedure to assess the stability of this compound under various stress conditions.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

  • Control: Mix 1 mL of the stock solution with 1 mL of purified water.

3. Incubation:

  • Incubate all samples at 60°C for 24 hours in the dark.

4. Sample Analysis:

  • After incubation, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the initial mobile phase.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

5. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage degradation by comparing the peak area of this compound in the stressed and control samples.

  • Identify and quantify any significant degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 90-10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm and 280 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

The following table summarizes the expected stability of this compound under different conditions. The actual degradation rates will depend on specific experimental parameters such as temperature and concentration.

Condition pH Expected Stability Primary Degradation Pathway Potential Degradation Products
Acidic < 4LowAcid-catalyzed polymerization and hydrationOligomers/polymers, this compound dimers, hydrated derivatives
Slightly Acidic to Neutral 5-7ModerateSlow oxidationVanillin, ferulic acid, dimers
Basic > 8LowBase-catalyzed oxidationQuinone-methides, vanillin, polymerization products

Visualizing Degradation and Experimental Workflows

Diagram 1: General Degradation Pathways of this compound

cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_neutral Neutral/Slightly Acidic Conditions CA_acid This compound Polymer Polymers/ Oligomers CA_acid->Polymer Polymerization Hydrated Hydrated Products CA_acid->Hydrated Hydration CA_base This compound QM Quinone-Methide CA_base->QM Oxidation Vanillin_base Vanillin CA_base->Vanillin_base Oxidation Polymer_base Polymers QM->Polymer_base CA_neutral This compound Vanillin_neutral Vanillin CA_neutral->Vanillin_neutral Slow Oxidation Ferulic_acid Ferulic Acid CA_neutral->Ferulic_acid Slow Oxidation

Caption: Degradation of this compound under different pH conditions.

Diagram 2: Forced Degradation Study Workflow

start Prepare this compound Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Control) start->stress incubate Incubate at 60°C for 24h stress->incubate neutralize Neutralize Acid/Base Samples incubate->neutralize analyze Analyze by HPLC neutralize->analyze evaluate Evaluate Degradation and Identify Products analyze->evaluate

Caption: Workflow for a forced degradation study of this compound.

Diagram 3: Troubleshooting Logic for HPLC Analysis

action_node action_node start Inconsistent HPLC Results? check_fresh Are solutions freshly prepared? start->check_fresh check_mobile Is mobile phase pH controlled? check_fresh->check_mobile Yes prepare_fresh Prepare fresh solutions immediately before use. check_fresh->prepare_fresh No check_temp Is autosampler cooled? check_mobile->check_temp Yes adjust_ph Use buffered or acidified mobile phase. check_mobile->adjust_ph No use_cooling Utilize autosampler cooling if available. check_temp->use_cooling No

Technical Support Center: Optimization of Mobile Phase for HPLC Separation of Coniferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of coniferyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is a typical starting mobile phase for the HPLC separation of this compound?

A common starting point for the reversed-phase HPLC (RP-HPLC) separation of this compound and other phenolic compounds is a combination of purified water and an organic modifier.[1] The most frequently used mobile phases consist of acetonitrile (B52724) (ACN) or methanol (B129727) mixed with water.[2][3] To improve peak shape and control the ionization of the phenolic hydroxyl group, the aqueous portion of the mobile phase is often acidified.[1] A simple and effective mobile phase to begin with is a mixture of acetonitrile and water, with a small amount of acid like phosphoric acid or formic acid.[4][5]

2. Should I use isocratic or gradient elution for separating this compound?

The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , which uses a constant mobile phase composition, is simpler, more reproducible, and often more cost-effective.[6][7] It is suitable for simple mixtures where the components have similar retention behaviors.[8]

  • Gradient elution , where the mobile phase composition changes during the run (typically by increasing the organic solvent concentration), is preferred for complex samples containing compounds with a wide range of polarities.[6][8] Gradient elution generally leads to sharper peaks, improved resolution, and shorter analysis times for complex mixtures.[6]

For analyzing this compound in a relatively clean sample or as a pure standard, an isocratic method may be sufficient. However, if this compound is part of a complex mixture, such as a plant extract, a gradient method will likely be necessary to achieve adequate separation from other components.[6][9]

3. Why is it necessary to add acid to the mobile phase for this compound analysis?

Adding a small amount of acid (e.g., phosphoric acid, formic acid, or acetic acid) to the mobile phase is crucial for a few reasons.[10] The acidic conditions suppress the ionization of the phenolic hydroxyl group on this compound. This is important because the neutral form of the molecule is more retained on a nonpolar stationary phase (like C18), leading to better peak shape and more reproducible retention times. An acidified mobile phase helps to minimize peak tailing, which can occur when the analyte interacts with residual silanol (B1196071) groups on the silica-based stationary phase.

4. What are the most common organic solvents used for the mobile phase in the separation of phenolic compounds?

The most common organic solvents, often referred to as organic modifiers, for the reversed-phase HPLC of phenolic compounds are acetonitrile and methanol.[2] Water/acetonitrile mixtures are often the first choice for developing a separation method.[2]

5. Can I use methanol instead of acetonitrile in my mobile phase?

Yes, methanol can be used as an alternative to acetonitrile. However, it's important to note that the elution strength of methanol is lower than that of acetonitrile. This means you will likely need a higher proportion of methanol in your mobile phase to achieve similar retention times as with acetonitrile. For example, a mobile phase of 40% acetonitrile might have a similar elution strength to 50% methanol.[2] The choice between the two can also affect the selectivity (the separation between different compounds) of your method.

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Poor Peak Shape (Tailing, Fronting, or Broad Peaks) - Incorrect mobile phase pH. - Sample solvent incompatible with the mobile phase. - Column overload. - Contamination at the column inlet.- Acidify the mobile phase with phosphoric acid or formic acid to a pH of around 2.5.[1] - Dissolve the sample in the mobile phase whenever possible. - Reduce the injection volume or sample concentration.[11] - Use a guard column and/or flush the column with a strong solvent.[11][12]
Inconsistent Retention Times - Mobile phase composition is not stable. - Leaks in the HPLC system. - Inadequate column equilibration. - Fluctuations in column temperature.- Ensure proper mixing and degassing of the mobile phase. - Check for leaks, especially around pump seals and fittings.[11] - Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.[12] - Use a column oven to maintain a constant temperature.[12]
High Backpressure - Precipitated buffer in the mobile phase. - Clogged column frit or tubing. - High viscosity of the mobile phase.- Ensure buffer components are fully dissolved and miscible with the organic solvent.[13] - Filter the mobile phase and samples.[11] - Use a lower viscosity organic modifier (e.g., acetonitrile instead of methanol) or adjust the mobile phase composition.[13]
No Peaks or Very Small Peaks - Problem with the detector (e.g., lamp off). - Injector issue (e.g., not injecting the sample). - Sample degradation.- Check the detector status and lamp. - Verify injector operation and ensure the sample loop is filled correctly.[11] - Prepare a fresh sample and standard.
Split Peaks - Sample solvent stronger than the mobile phase. - Clogged or partially blocked column frit. - Column void.- Dissolve the sample in a solvent weaker than or the same as the mobile phase. - Replace the column frit or use a new column. - Replace the column.[13]

Experimental Protocols

Protocol 1: Isocratic HPLC Method for this compound Standard

This protocol is suitable for the analysis of a pure this compound standard.

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • HPLC grade water.

    • HPLC grade acetonitrile.

    • Phosphoric acid.[1]

    • This compound reference standard.

  • Mobile Phase Preparation:

    • Prepare the aqueous component (Mobile Phase A) by adding phosphoric acid to HPLC grade water to achieve a pH of 2.5.[1]

    • The organic component is HPLC grade acetonitrile (Mobile Phase B).

    • Prepare the final mobile phase by mixing the acidified water and acetonitrile in a 60:40 (v/v) ratio.[1]

    • Degas the mobile phase using an ultrasonic bath or vacuum filtration.

  • Instrument Setup:

    • Install the C18 column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]

    • Set the column temperature to 25-30°C.[14]

    • Set the UV detection wavelength to 275 nm.[14]

  • Sample Preparation and Analysis:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Dilute the stock solution with the mobile phase to create working standards of appropriate concentrations.

    • Inject 20 µL of the standard solution.[14]

Protocol 2: Gradient HPLC Method for this compound in a Complex Matrix

This protocol is designed for separating this compound from other components in a sample like a plant extract.

  • Instrumentation and Materials:

    • HPLC system with a gradient pump and UV detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • HPLC grade water.

    • HPLC grade acetonitrile.

    • Formic acid or acetic acid.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in HPLC grade water.

    • Mobile Phase B: 0.1% formic acid in HPLC grade acetonitrile.

    • Degas both mobile phases before use.

  • Instrument Setup and Gradient Program:

    • Install the C18 column and equilibrate with the initial mobile phase conditions.

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 275 nm.

    • Gradient Program Example:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 60% B (linear gradient)

      • 25-30 min: 60% to 10% B (linear gradient)

      • 30-35 min: 10% B (re-equilibration)

  • Sample Preparation and Analysis:

    • Extract the sample with a suitable solvent (e.g., methanol).

    • Filter the extract through a 0.45 µm syringe filter before injection.

    • Inject an appropriate volume (e.g., 10-20 µL) of the filtered sample.

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Column Type C18[1][14]
Column Dimensions 250 mm x 4.6 mm[1]
Particle Size 5 µm[1]
Mobile Phase A Water with acid (Phosphoric, Formic, or Acetic)[4][5][10]
Mobile Phase B Acetonitrile or Methanol[4][14]
Flow Rate 0.4 - 1.0 mL/min[14]
Column Temperature 25 - 35°C[14][15]
Detection Wavelength 275 nm[14]
Injection Volume 10 - 20 µL[14]

Visualizations

Mobile_Phase_Optimization_Workflow cluster_prep Preparation cluster_analysis Analysis & Evaluation cluster_optimization Optimization Loop start Define Separation Goal (Isocratic vs. Gradient) prep_mobile_phase Prepare Mobile Phase (e.g., ACN/H2O with Acid) start->prep_mobile_phase prep_sample Prepare Sample and Standards prep_mobile_phase->prep_sample run_hplc Equilibrate Column & Inject Sample prep_sample->run_hplc evaluate_chromatogram Evaluate Chromatogram (Peak Shape, Resolution) run_hplc->evaluate_chromatogram adjust_organic Adjust Organic Solvent % evaluate_chromatogram->adjust_organic Poor Resolution change_solvent Change Organic Solvent (ACN <=> MeOH) evaluate_chromatogram->change_solvent Co-elution adjust_ph Adjust Mobile Phase pH evaluate_chromatogram->adjust_ph Peak Tailing end_node Optimized Method Achieved evaluate_chromatogram->end_node Good Separation adjust_organic->run_hplc change_solvent->prep_mobile_phase adjust_ph->prep_mobile_phase

Caption: Workflow for HPLC mobile phase optimization.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues cluster_solutions Potential Solutions start Chromatographic Problem Identified peak_tailing Peak Tailing start->peak_tailing broad_peaks Broad Peaks start->broad_peaks split_peaks Split Peaks start->split_peaks rt_drift Retention Time Drift start->rt_drift high_pressure High Backpressure start->high_pressure solution_ph Check/Adjust pH peak_tailing->solution_ph solution_flow Check Flow Rate/ Leaks broad_peaks->solution_flow solution_solvent Check Sample Solvent split_peaks->solution_solvent solution_column Check/Replace Column split_peaks->solution_column rt_drift->solution_flow solution_mobile_phase Degas/Remake Mobile Phase rt_drift->solution_mobile_phase high_pressure->solution_column high_pressure->solution_mobile_phase

Caption: Troubleshooting logic for common HPLC issues.

References

improving the efficiency of coniferyl alcohol extraction from plant tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of coniferyl alcohol extraction from plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from plant tissues?

A1: The main challenges include the complex plant matrix, the potential for this compound degradation during extraction, and the presence of interfering compounds.[1] Plant tissues are fibrous and contain numerous compounds like polyphenols and polysaccharides that can co-extract and complicate purification.[2] this compound itself can be sensitive to heat, light, and pH, potentially leading to degradation and lower yields.[3][4]

Q2: Which solvents are most effective for this compound extraction?

A2: The choice of solvent is critical and depends on the specific plant material and extraction method. Generally, polar solvents are more effective. Ethanol (B145695), methanol (B129727), and their aqueous mixtures are commonly used.[5][6][7] For instance, a mixture of methanol and formic acid (95:5, v/v) has been shown to be highly efficient for the extraction of coniferyl ferulate, a derivative of this compound.[2] The polarity of the solvent influences the extraction yield, with a combination of polar and nonpolar solvents sometimes being optimal to increase efficiency.[8]

Q3: How does temperature affect the extraction efficiency and stability of this compound?

A3: Higher temperatures generally increase the rate of extraction by enhancing solvent penetration and solubility.[9] However, elevated temperatures can also lead to the degradation of thermolabile compounds like this compound.[2][4] For methods like Soxhlet extraction, the temperature is dictated by the boiling point of the solvent.[1] In contrast, techniques like sonication are often performed at room temperature to minimize degradation.[2] It is crucial to find an optimal temperature that maximizes extraction without significant compound degradation.

Q4: What is the importance of particle size in the plant material for extraction?

A4: Reducing the particle size of the plant material by grinding increases the surface area available for solvent contact, which generally improves extraction efficiency and yield.[1][10][11] However, excessively fine powders can sometimes lead to difficulties in filtration and handling.[11] A study on Dipterocarpus alatus leaf extract showed that the crude extract yield increased as the particle size decreased, with particles in the range of 0.038–0.150 mm yielding the highest extraction.[11]

Q5: Can this compound degrade during the extraction process?

A5: Yes, this compound is susceptible to degradation. It can be sensitive to high temperatures, prolonged extraction times, and non-optimal pH conditions.[2][3][4] Oxidation is a primary degradation pathway for phenolic compounds like this compound.[3] To mitigate degradation, it is recommended to use milder extraction conditions (e.g., lower temperatures), protect samples from light, and consider using acidic solvents to suppress hydrolysis.[2][3]

Troubleshooting Guides

Issue 1: Low Extraction Yield
Potential Cause Troubleshooting Steps
Inappropriate Solvent Optimize the solvent system. Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures).[7][8] For some applications, a slightly acidic solvent may improve yield.[2]
Insufficient Homogenization Ensure thorough grinding of the plant material to a fine, consistent powder to maximize surface area for solvent interaction.[1][11]
Suboptimal Solvent-to-Solid Ratio Optimize the solvent-to-solid ratio. A higher ratio can enhance extraction but may require more solvent for recovery.[12][13][14] Test ratios from 10:1 to 50:1 (v/w).
Inadequate Extraction Time or Temperature Increase the extraction time or temperature, but monitor for potential degradation of this compound.[9][14] Compare yields at different time points and temperatures to find the optimum.
Inefficient Extraction Method Consider alternative extraction methods. Techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can offer higher yields in shorter times compared to conventional methods.[8][15]
Issue 2: Degradation of this compound During Extraction
Potential Cause Troubleshooting Steps
High Temperature Use lower extraction temperatures. For heat-sensitive extractions, consider methods like sonication at room temperature or cold ethanol extraction.[2][16]
Prolonged Extraction Time Reduce the extraction duration. Methods like UAE and MAE can significantly shorten the required time.[8][15]
Unfavorable pH Use a slightly acidic solvent (e.g., with 0.1% formic acid) to help stabilize the compound and prevent hydrolysis, especially for derivatives like coniferyl ferulate.[2]
Oxidation Work quickly and minimize exposure of the extract to air and light.[3] Consider purging storage containers with an inert gas like nitrogen or argon.[3]
Enzymatic Degradation If using fresh plant material, consider flash-freezing in liquid nitrogen immediately after harvesting to deactivate enzymes.[3]
Issue 3: Co-extraction of Impurities
Potential Cause Troubleshooting Steps
Non-selective Solvent Use a multi-step extraction with solvents of different polarities (liquid-liquid partitioning). For example, an initial extraction with a non-polar solvent like hexane (B92381) can remove lipids before extracting with a more polar solvent for this compound.[1]
Complex Plant Matrix Incorporate a purification step after the initial extraction. Column chromatography with silica (B1680970) gel is a common and effective method for purifying this compound from crude extracts.[1]
Presence of Pigments (e.g., Chlorophyll) For chlorophyll (B73375) removal, consider using chilled ethanol for extraction, as it is less effective at dissolving chlorophyll compared to room temperature ethanol.[16][17]

Data Presentation: Comparison of Extraction Methods

The following table summarizes the efficiency of different extraction methods for coniferyl ferulate, a derivative of this compound, from Angelica sinensis. The yields are indicative and can vary based on the plant material and specific experimental conditions.

Extraction MethodSolventKey ParametersConiferyl Ferulate Yield (mg/g of dried plant material)Reference
Sonication Extraction (SE)Methanol-formic acid (95:5, v/v)40 min, Room Temperature, 50:1 solvent-to-solid ratio~1.8[18]
Pressurized Liquid Extraction (PLE)Methanol100°C, 1,200 psi~1.8[18]
Supercritical Fluid Extraction (SFE)CO₂ with ethyl acetate (B1210297) modifier40°C, 350 Bar~1.5[18]
Hydrodistillation (HD)WaterBoilingNot detected[18]
Decoction (DC)WaterBoilingNot detected[18]

Experimental Protocols

Protocol 1: Soxhlet Extraction

This protocol provides a general procedure for the extraction of this compound from dried plant material using a Soxhlet apparatus.

Materials:

  • Dried and powdered plant material (e.g., 40-60 mesh)

  • Ethanol (95%) or other suitable solvent

  • Soxhlet extractor, round-bottom flask, and condenser

  • Heating mantle

  • Cellulose (B213188) extraction thimble

  • Rotary evaporator

Procedure:

  • Weigh approximately 20-30 g of the powdered plant material and place it into a cellulose extraction thimble.[1]

  • Place the thimble inside the main chamber of the Soxhlet extractor.[1]

  • Add 250 mL of 95% ethanol to the round-bottom flask.[1]

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point using a heating mantle.[1]

  • Allow the extraction to proceed for 6-8 hours, ensuring a consistent cycle of solvent siphoning over the sample.[1]

  • After extraction, allow the solution to cool to room temperature.[1]

  • Concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[1]

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

This protocol describes an efficient method for extracting this compound using sonication.

Materials:

  • Dried and powdered plant material

  • Methanol-formic acid (95:5, v/v)

  • Ultrasonic bath or probe sonicator

  • Flasks

  • Filtration system (e.g., 0.45 µm filter)

Procedure:

  • Weigh 1.0 g of the powdered plant material and place it into a flask.[2]

  • Add 50 mL of the methanol-formic acid (95:5, v/v) solvent to the flask.[2]

  • Place the flask in an ultrasonic bath.

  • Sonicate for 40 minutes at room temperature. If the sonicator generates heat, use a water bath to maintain a consistent temperature.[2]

  • After sonication, filter the supernatant through a 0.45 µm filter to remove particulate matter.[2]

  • The filtered extract is now ready for analysis or further purification.

Protocol 3: Purification by Column Chromatography

This protocol outlines the purification of this compound from a crude extract using silica gel column chromatography.

Materials:

  • Crude plant extract

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • TLC plates and developing chamber

  • UV lamp for visualization

  • Fraction collector and collection tubes

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., 100% hexane).

  • Carefully pack the glass column with the slurry, ensuring no air bubbles are trapped.[1]

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Load the dissolved sample onto the top of the packed column.[1]

  • Begin eluting the column with the non-polar solvent.[1]

  • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate).[1]

  • Collect fractions of a fixed volume (e.g., 10-20 mL).[1]

  • Monitor the separation by spotting aliquots of the collected fractions on a TLC plate, developing the plate in a suitable solvent system, and visualizing the spots under a UV lamp.[1]

  • Pool the fractions containing the purified this compound.

  • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.[1]

Visualizations

Phenylpropanoid Biosynthesis Pathway

The following diagram illustrates the biosynthetic pathway leading to the formation of this compound from phenylalanine. Understanding this pathway provides context for the presence of related compounds in plant extracts.[1][2][19]

Phenylpropanoid_Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CafCoA Caffeoyl-CoA pCouCoA->CafCoA C3H FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT ConAld Coniferaldehyde FerCoA->ConAld CCR ConAlc This compound ConAld->ConAlc CAD Extraction_Workflow Plant Plant Tissue Grind Grinding / Homogenization Plant->Grind Extract Extraction (e.g., Soxhlet, Sonication) Grind->Extract Filter Filtration Extract->Filter Crude Crude Extract Filter->Crude Waste1 Solid Residue Filter->Waste1 Purify Purification (Column Chromatography) Crude->Purify Pure Pure this compound Purify->Pure Waste2 Impurities Purify->Waste2 Troubleshooting_Yield rect rect Start Low Yield Observed CheckHomogenization Is Homogenization Adequate? Start->CheckHomogenization ImproveHomogenization Action: Improve Grinding CheckHomogenization->ImproveHomogenization No CheckSolvent Is Solvent Optimal? CheckHomogenization->CheckSolvent Yes ImproveHomogenization->CheckSolvent OptimizeSolvent Action: Test Different Solvents/Polarities CheckSolvent->OptimizeSolvent No CheckRatio Is Solvent:Solid Ratio Sufficient? CheckSolvent->CheckRatio Yes OptimizeSolvent->CheckRatio IncreaseRatio Action: Increase Solvent Volume CheckRatio->IncreaseRatio No CheckConditions Are Time/Temp Optimized? CheckRatio->CheckConditions Yes IncreaseRatio->CheckConditions OptimizeConditions Action: Adjust Time and Temperature CheckConditions->OptimizeConditions No ConsiderMethod Consider Alternative Extraction Method CheckConditions->ConsiderMethod Yes OptimizeConditions->ConsiderMethod

References

Technical Support Center: Troubleshooting Poor Peak Shape in Coniferyl Alcohol Chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in the chromatography of coniferyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shapes observed in the HPLC analysis of this compound?

The most common peak shape issues encountered during the analysis of this compound are:

  • Peak Tailing: The peak has an asymmetry where the latter half of the peak is broader than the front half. This is the most frequent issue for phenolic compounds like this compound.[1][2]

  • Peak Fronting: The opposite of tailing, where the front part of the peak is broader than the latter half.[3][4]

  • Peak Broadening: The peak is wider than expected, leading to decreased resolution and sensitivity.[5][6]

  • Split Peaks: The peak appears as two or more merged peaks.

Q2: What are the primary causes of peak tailing for this compound?

Peak tailing for phenolic compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase.[1] The primary causes include:

  • Interaction with Residual Silanols: Free silanol (B1196071) groups on the surface of silica-based columns (like C18) can interact with the polar hydroxyl groups of this compound, causing tailing.[1][7]

  • Mobile Phase pH: If the mobile phase pH is not optimal, this compound can exist in both ionized and non-ionized forms, leading to peak tailing.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that interact with the analyte.[7][8]

  • Sample Overload: Injecting too much of the sample can saturate the stationary phase, resulting in peak distortion.[1][2][7]

  • Metal Chelation: Trace metals in the sample, mobile phase, or HPLC system can chelate with this compound, causing tailing.[7]

Q3: How can I prevent peak fronting when analyzing this compound?

Peak fronting is less common than tailing for this compound but can occur. To prevent it:

  • Avoid Sample Overload: Injecting a lower concentration or smaller volume of the sample is the most common solution.[3][4][9]

  • Ensure Solvent Compatibility: The solvent used to dissolve the this compound standard or sample should be of similar or weaker elution strength than the mobile phase.[3][4][7] A mismatch can cause the front of the peak to travel faster.

  • Check for Column Degradation: A void or collapse at the head of the column can lead to peak fronting.[3][4]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step approach to troubleshoot and resolve peak tailing for this compound.

Step 1: Initial Checks

  • Symptom: The this compound peak has a tailing factor significantly greater than 1.2.

  • Action:

    • Reduce Sample Concentration: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[2][10]

    • Check Mobile Phase Preparation: Ensure the mobile phase is well-mixed and properly degassed.

Step 2: Mobile Phase Optimization

  • Symptom: Peak tailing persists even at lower concentrations.

  • Action:

    • Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase.[11][12] This will suppress the ionization of residual silanol groups on the column, reducing their interaction with this compound.

    • Adjust pH: The pH of the mobile phase should ideally be 2-3 pH units below the pKa of this compound to ensure it is in a single protonation state.

Step 3: Column Evaluation

  • Symptom: Mobile phase optimization does not resolve the tailing.

  • Action:

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities that might cause tailing.[6]

    • Column Flushing: Flush the column with a strong solvent to remove any contaminants.

    • Consider a Different Column: If the column is old or has been used with diverse samples, it may be irreversibly damaged. Consider using a column with a highly deactivated, end-capped stationary phase to minimize silanol interactions.[2]

Troubleshooting Workflow for Peak Tailing

start Poor Peak Shape: This compound Tailing is_overload Is the sample concentration too high? start->is_overload reduce_conc Reduce sample concentration/injection volume is_overload->reduce_conc Yes check_mobile_phase Is the mobile phase pH optimized? is_overload->check_mobile_phase No solution Symmetrical Peak reduce_conc->solution adjust_ph Acidify mobile phase (e.g., 0.1% Formic Acid) check_mobile_phase->adjust_ph No check_column Is the column old or contaminated? check_mobile_phase->check_column Yes adjust_ph->solution flush_column Flush column with strong solvent check_column->flush_column Yes check_column->solution No replace_column Replace with a new/end-capped column flush_column->replace_column replace_column->solution

Caption: A logical workflow for troubleshooting peak tailing.

Guide 2: Addressing Peak Fronting

This guide outlines the steps to diagnose and correct peak fronting for this compound.

Step 1: Injection and Sample Solvent Check

  • Symptom: The this compound peak shows a leading edge that is broader than the trailing edge.

  • Action:

    • Reduce Injection Volume/Concentration: This is the most common cause of fronting.[9]

    • Match Sample Solvent to Mobile Phase: Ensure the solvent used to dissolve your sample is weaker than or the same as the initial mobile phase. If using a gradient, dissolve the sample in the initial mobile phase.[7]

Step 2: Column and System Integrity

  • Symptom: Peak fronting persists after addressing injection parameters.

  • Action:

    • Check for Column Voids: A void at the column inlet can cause peak fronting. This can sometimes be fixed by reversing and flushing the column, but often requires column replacement.[1]

    • Inspect Tubing and Connections: Ensure all connections are secure and that there is no excessive dead volume in the system.[7]

Troubleshooting Workflow for Peak Fronting

start Poor Peak Shape: This compound Fronting check_injection Is injection volume/concentration too high? start->check_injection reduce_injection Reduce injection volume or sample concentration check_injection->reduce_injection Yes check_solvent Is the sample solvent stronger than the mobile phase? check_injection->check_solvent No solution Symmetrical Peak reduce_injection->solution change_solvent Dissolve sample in mobile phase or a weaker solvent check_solvent->change_solvent Yes check_column Is there a void in the column? check_solvent->check_column No change_solvent->solution replace_column Replace the column check_column->replace_column Yes check_column->solution No replace_column->solution

Caption: A logical workflow for troubleshooting peak fronting.

Experimental Protocols

Recommended HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound and can be modified as needed to improve peak shape.

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm[13]
Injection Volume 10 µL
Sample Solvent Initial mobile phase composition

Standard Solution Preparation:

  • Accurately weigh a known amount of this compound standard.

  • Dissolve in the initial mobile phase composition to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare working standards by diluting the stock solution with the initial mobile phase.

Data Presentation

Impact of Mobile Phase Additive on Peak Shape

The following table summarizes the expected effect of adding an acid modifier to the mobile phase on the peak shape of this compound.

Mobile PhaseTailing Factor (Asymmetry)Peak WidthComments
Water/Acetonitrile> 1.5BroadSignificant tailing due to interaction with residual silanols.
Water/Acetonitrile with 0.1% Formic Acid1.0 - 1.2NarrowImproved symmetry due to suppression of silanol ionization.

This technical support center provides a comprehensive guide for troubleshooting poor peak shape in the analysis of this compound. By systematically addressing potential issues related to the sample, mobile phase, and column, researchers can achieve symmetrical and reproducible peaks for accurate quantification.

References

Validation & Comparative

A Comparative Analysis of Coniferyl and Sinapyl Alcohol Reactivity in Lignification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lignification, the process of depositing lignin (B12514952) within plant cell walls, is a complex polymerization of monolignols, primarily coniferyl and sinapyl alcohols. The differential reactivity of these two precursors profoundly influences the final structure and properties of the lignin polymer. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid researchers in understanding and manipulating lignin biosynthesis for various applications, including biofuel production and the development of novel therapeutics targeting lignin-related pathways.

Core Reactivity Differences

Coniferyl alcohol and sinapyl alcohol are the precursors to the guaiacyl (G) and syringyl (S) units of lignin, respectively. Their distinct chemical structures—sinapyl alcohol possesses an additional methoxy (B1213986) group on the aromatic ring compared to this compound—fundamentally dictate their reactivity and the types of bonds they form during polymerization.

Oxidation Potential and Enzymatic Preference: While sinapyl alcohol is theoretically more prone to oxidation, the enzymatic machinery of the plant, particularly peroxidases and laccases, plays a crucial role in catalysis. Some peroxidases show a higher affinity for this compound, while others, sometimes referred to as "syringyl peroxidases," preferentially oxidize sinapyl alcohol.[1] This enzymatic control is a key determinant of the final S/G ratio in the lignin polymer.

Radical Coupling and Linkage Formation: Following enzymatic oxidation, the resulting monolignol radicals undergo combinatorial coupling to form the lignin polymer. The steric hindrance from the additional methoxy group in sinapyl alcohol radicals limits the types of linkages it can form. This compound radicals, being less hindered, can form a wider variety of covalent bonds.

This leads to significant differences in the resulting lignin structure:

  • This compound polymerization results in a more condensed lignin structure, rich in carbon-carbon bonds such as phenylcoumaran (β-5) and biphenyl (B1667301) (5-5) linkages, in addition to the common β-O-4 ether bonds.

  • Sinapyl alcohol polymerization leads to a more linear lignin structure, dominated by labile β-O-4 ether linkages and resinol (β-β) structures. The formation of β-5 and 5-5 linkages is largely suppressed.

The presence of sinapyl alcohol can alter the polymerization mechanism from a "bulk" process, as seen with only this compound, to an "endwise" process where monolignols are added to a growing polymer chain initiated by sinapyl alcohol dimers.[2]

Quantitative Comparison of Reactivity

The following tables summarize key quantitative data comparing the reactivity of coniferyl and sinapyl alcohol.

Table 1: Comparative Enzyme Kinetics for Oxidation by Peroxidase
SubstrateEnzymeKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Source
This compoundPhyscomitrium patens Peroxidase (PpaPrx19)16.7N/AN/A[1]
Sinapyl AlcoholPhyscomitrium patens Peroxidase (PpaPrx19)20.8N/AN/A[1]
This compoundCommercial Laccase (Trametes versicolor)254.387 (U mg-1)0.175[3][4]
This compoundCrude Laccase (Trametes versicolor)459.272 (U mg-1)0.206[3][4]

N/A: Data not available in the cited source.

Table 2: Influence of Monolignol Composition on Lignin Linkage Types
Linkage TypeThis compound (G-lignin)Sinapyl Alcohol (S-lignin)Mixed G/S Lignin
β-O-4 (Aryl ether)AbundantPredominantPredominant
β-5 (Phenylcoumaran)SignificantVery low to absentPresent, amount decreases with increasing S/G ratio
β-β (Resinol)MinorSignificantPresent, amount increases with increasing S/G ratio
5-5 (Biphenyl)PresentAbsentPresent, amount decreases with increasing S/G ratio
4-O-5 (Diaryl ether)MinorAbsentPresent in low amounts

Experimental Protocols

In Vitro Dehydrogenative Polymerization (DHP)

This method simulates the lignification process in a controlled laboratory setting to produce synthetic lignins (DHPs).

Materials:

  • This compound and/or sinapyl alcohol

  • Peroxidase (e.g., horseradish peroxidase) or laccase

  • Hydrogen peroxide (H₂O₂)

  • Phosphate (B84403) buffer (pH 6.0-7.0)

  • Dialysis tubing (for producing high molecular weight polymers)

Procedure ("Zutropf" method):

  • Prepare a solution of the monolignol(s) in the phosphate buffer.

  • In a separate container, prepare a solution of the enzyme (peroxidase or laccase) in the same buffer.

  • Slowly add the monolignol solution and a dilute solution of H₂O₂ (if using peroxidase) to the enzyme solution over a period of several hours with constant stirring. The slow addition mimics the gradual delivery of monolignols to the cell wall.

  • For producing high molecular weight DHPs, the reaction can be carried out within a dialysis tube, which retains the growing polymer while allowing unreacted monomers and small oligomers to diffuse out.

  • Allow the reaction to proceed for 24-48 hours.

  • Collect the precipitated DHP by centrifugation, wash thoroughly with water, and freeze-dry.

Structural Analysis of Lignin by 2D HSQC NMR Spectroscopy

Two-dimensional Heteronuclear Single Quantum Coherence (2D HSQC) Nuclear Magnetic Resonance (NMR) is a powerful non-destructive technique for elucidating the structure of lignin and quantifying the relative abundance of different inter-unit linkages.

Sample Preparation:

  • Dissolve 50-100 mg of the isolated lignin or DHP in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition:

  • Acquire the 2D HSQC spectrum on an NMR spectrometer (typically 400 MHz or higher) using a standard pulse program for HSQC.

  • Key spectral regions to analyze are the side-chain region (δC/δH 50-90/2.5-6.0 ppm) and the aromatic region (δC/δH 100-150/6.0-8.0 ppm).

Data Analysis:

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

  • Identify and assign the cross-peaks corresponding to different lignin substructures (β-O-4, β-5, β-β, etc.) and aromatic units (G and S) based on established chemical shifts from the literature.

  • Integrate the volume of the cross-peaks to determine the semi-quantitative abundance of each linkage type per aromatic unit.

Visualizing Lignification Pathways and Workflows

Lignification_Pathway cluster_G Guaiacyl (G) Pathway cluster_S Syringyl (S) Pathway Coniferyl_Aldehyde Coniferyl Aldehyde Coniferyl_Alcohol This compound Coniferyl_Aldehyde->Coniferyl_Alcohol CAD Sinapyl_Aldehyde Sinapyl Aldehyde Coniferyl_Aldehyde->Sinapyl_Aldehyde CAld5H/COMT G_Lignin G-Lignin (β-O-4, β-5, 5-5) Coniferyl_Alcohol->G_Lignin Peroxidase/Laccase Sinapyl_Alcohol Sinapyl Alcohol Sinapyl_Aldehyde->Sinapyl_Alcohol CAD S_Lignin S-Lignin (β-O-4, β-β) Sinapyl_Alcohol->S_Lignin Peroxidase/Laccase

Caption: Biosynthetic pathways leading to G- and S-lignin.

DHP_Workflow Monolignols Coniferyl &/or Sinapyl Alcohol Polymerization Dehydrogenative Polymerization (DHP - 'Zutropf' method) Monolignols->Polymerization Enzyme Peroxidase/Laccase + H2O2 Enzyme->Polymerization Isolation Centrifugation & Washing Polymerization->Isolation DHP_Product DHP (Synthetic Lignin) Isolation->DHP_Product Analysis Structural Analysis DHP_Product->Analysis NMR 2D HSQC NMR Analysis->NMR Linkage_Quant Linkage Quantification NMR->Linkage_Quant

Caption: Experimental workflow for DHP synthesis and analysis.

References

A Comparative Analysis of Coniferyl and p-Coumaryl Alcohol Incorporation into Lignin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the incorporation of two key monolignols, coniferyl alcohol and p-coumaryl alcohol, into the lignin (B12514952) polymer. Lignin, a complex aromatic polymer, is integral to the structural integrity of terrestrial plants.[1][2] Its composition, largely determined by the relative abundance of its monomeric precursors, significantly impacts biomass recalcitrance, a critical factor in biofuel production and pulp and paper manufacturing.[1][3] Understanding the distinct roles and incorporation mechanisms of this compound, which forms guaiacyl (G) units, and p-coumaryl alcohol, which forms p-hydroxyphenyl (H) units, is crucial for designing strategies to modify lignin for industrial applications.[4][5]

Biosynthetic Pathways and Regulation

Coniferyl and p-coumaryl alcohol are synthesized from the amino acid L-phenylalanine via the general phenylpropanoid pathway.[4][6] A series of enzymatic reactions, including hydroxylations and O-methylations, differentiate their final structures.[1][7] While p-coumaryl alcohol biosynthesis is a more direct route, the synthesis of this compound requires an additional methoxylation step.[7] Both monolignols can also act as signaling molecules, feedback-regulating the expression of genes within their own biosynthetic pathway.[6]

Monolignol_Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumarate p-Coumaric Acid Cin->pCoumarate C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumarate->pCoumaroylCoA 4CL pHCA p-Coumaraldehyde pCoumaroylCoA->pHCA CCR CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA HCT/C3H pCA p-Coumaryl Alcohol pHCA->pCA FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA CCoAOMT Coniferaldehyde Coniferaldehyde FeruloylCoA->Coniferaldehyde CCR ConiferylAlcohol This compound Coniferaldehyde->ConiferylAlcohol CAD

Caption: Monolignol biosynthetic pathway to p-coumaryl and this compound.

Comparative Data on Incorporation and Lignin Composition

The incorporation of coniferyl and p-coumaryl alcohol varies significantly across different plant species, leading to distinct lignin compositions. This variation has profound implications for the physical and chemical properties of the resulting polymer.

Natural Abundance

The relative abundance of H, G, and S (syringyl, from sinapyl alcohol) lignin units is a key characteristic of different plant groups. Grasses contain all three types, while softwood (conifer) lignin is predominantly G-type, and hardwood lignin is primarily composed of G and S units with only trace amounts of H-units.[5]

Plant Typep-Hydroxyphenyl (H) Unit %Guaiacyl (G) Unit %Syringyl (S) Unit %
Grasses 10 - 25%25 - 50%25 - 50%
Conifer Wood 0.5 - 3.4%90 - 95%0 - 1%
Broadleaf Wood Trace25 - 50%50 - 75%
Data sourced from reference[5].
Biosynthetic Efficiency

The metabolic cost of producing lignin from different monolignols can be compared by analyzing carbon and energy retention from a precursor like sucrose. Lignin derived from p-coumaryl alcohol retains a higher percentage of both carbon and energy compared to lignin from this compound, primarily because its synthesis does not require methoxylation reactions.[2][7]

MonomerBiosynthesis PathwayCarbon Retention (%)Energy Retention (%)
p-Coumaryl Alcohol via Phenylalanine73.2%77.7%
This compound via Phenylalanine65.7%69.5%
Data assumes biosynthesis via the phenylalanine pathway and sourced from reference[7].
Structural Impact on the Lignin Polymer

In vitro synthesis of lignin dehydrogenation polymers (DHPs) reveals how the incorporation of p-coumaryl alcohol (H monomer) affects a polymer otherwise composed of this compound (G monomer).

H-Monomer Molar ContentKey Structural and Compositional Changes
0% (Pure G-lignin) Baseline guaiacyl polymer.
5-10% (Low H-content) Interaction between H and G monomers is suggested to lead to a lower average molecular weight polymer compared to pure G-lignin.[8]
20% (High H-content) H monomers tend to self-polymerize, forming H-rich clusters segregated from G-rich polymer regions.[8]
Increasing H-content (in S:G:H polymers) Leads to a higher recovery of thioethylated products during thioacidolysis, indicating an increase in linear ether linkages.[3][8][9]
Observations are based on DHP synthesis experiments as described in references[3][8][9].

Experimental Protocols

The following section details common methodologies used to study monolignol incorporation and characterize the resulting lignin polymer.

Protocol 1: In Vitro Lignin Dehydrogenation Polymer (DHP) Synthesis

This method simulates the natural lignification process to study how different monomer compositions affect the final polymer structure.

DHP_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomers 1. Prepare Monomer Solution (e.g., Coniferyl & p-Coumaryl Alcohol in varying molar ratios) Buffer 2. Add to Buffer (e.g., pH 6.5 Potassium Phosphate) Monomers->Buffer Enzyme 3. Initiate Reaction (Add Horseradish Peroxidase & Hydrogen Peroxide) Buffer->Enzyme Polymerization 4. Allow Polymerization (Monomers undergo oxidative coupling) Enzyme->Polymerization Recovery 5. Recover Polymer (Centrifugation/Filtration) Polymerization->Recovery Characterization 6. Structural Characterization (NMR, Thioacidolysis, Py-MBMS) Recovery->Characterization

Caption: Experimental workflow for synthetic lignin (DHP) generation.

Detailed Steps:

  • Monomer Preparation : this compound and p-coumaryl alcohol are combined in desired molar ratios (e.g., 0%, 5%, 10%, 20% p-coumaryl alcohol) to a total mass of approximately 100 mg.[3]

  • Solubilization : The monomer mixture is added to a buffered solution, such as 100 mL of pH 6.5 potassium phosphate (B84403) buffer, often with a small amount of ethanol (B145695) to aid dissolution.[3]

  • Initiation : The polymerization is initiated by adding an oxidative enzyme system, typically horseradish peroxidase and hydrogen peroxide, which facilitates the radical coupling of the monolignols.[8]

  • Polymer Recovery : After the reaction, the resulting DHP is collected, washed, and dried.

  • Analysis : The polymer's structure, composition, and molecular weight are analyzed using various techniques.

Protocol 2: Lignin Structural Analysis Methods
  • 2D HSQC NMR (Two-Dimensional Heteronuclear Single Quantum Coherence Nuclear Magnetic Resonance) : This is a powerful, non-degradative technique used to identify and quantify the different types of inter-unit linkages (e.g., β-O-4, β-5, 5-5) and the relative abundance of H, G, and S units in the lignin polymer.[10][11] Samples are typically prepared by dissolving isolated lignin (e.g., enzyme lignin) in a deuterated solvent mixture like DMSO-d6/pyridine-d5.[10]

  • Thioacidolysis : A chemical degradation method that specifically cleaves β-O-4 aryl ether linkages, which are the most common bonds in lignin.[3] The yield of monomeric products released provides a quantitative measure of the frequency of these bonds, offering insight into the degree of polymer linearity versus condensation.[3][8]

  • Pyrolysis-Molecular Beam Mass Spectrometry (Py-MBMS) : A rapid analysis technique where the sample is heated to high temperatures in the absence of oxygen, and the resulting volatile fragments are analyzed by mass spectrometry. This provides a fingerprint of the lignin composition and can be used to assess the relative abundance of H, G, and S units.[8]

Summary of Comparative Findings

The incorporation of coniferyl versus p-coumaryl alcohol into lignin presents a study in contrasts, from biosynthetic efficiency to the resulting polymer's architecture.

Comparative_Summary cluster_pCoumaryl p-Coumaryl Alcohol (H-Unit) cluster_Coniferyl This compound (G-Unit) H_Node p-Coumaryl Alcohol H_Pathway More direct biosynthesis (higher C & energy retention) H_Node->H_Pathway H_Found Abundant in grasses H_Node->H_Found H_Impact_Low Low % Incorporation: Reduces polymer molecular weight H_Node->H_Impact_Low H_Impact_High High % Incorporation: Promotes self-polymerization H_Node->H_Impact_High G_Node This compound G_Pathway Requires methoxylation step (lower C & energy retention) G_Node->G_Pathway G_Found Dominant in conifers (softwoods) G_Node->G_Found G_Impact Forms highly cross-linked, condensed polymer structures G_Node->G_Impact

Caption: Key comparative differences between the two monolignols.

References

A Comparative Guide to the Quantification of Coniferyl Alcohol: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of coniferyl alcohol. The objective is to present an objective overview of each method's performance, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical step in research and drug development, directly impacting the quality and reliability of the results. The following tables summarize the key performance parameters of a validated HPLC method for this compound and compare them with typical performance characteristics of LC-MS/MS and GC-MS for the same or similar analytes.

Table 1: Quantitative Performance Parameters for this compound Quantification

ParameterHPLC-UVLC-MS/MSGC-MS (Typical for Phenolic Compounds)
Linearity Range 0.01 - 0.16 mg/mL[1]2.5 - 1000 ng/mL[2]25 - 3000 ng/mL[3]
Correlation Coefficient (r²) > 0.999[1]> 0.99[2]≥ 0.998[3]
Accuracy (% Recovery) 96.54 - 102.85%[1]Within acceptable limits per FDA guidelines[2]91 - 100%[4]
Precision (% RSD) < 2% (Intra-day & Inter-day)[1]Within acceptable limits per FDA guidelines[2]< 15%[4]
Limit of Detection (LOD) ~2.4 µM (~0.43 µg/mL)[5]Not explicitly found for this compound12.5 - 50 ng/mL[3]
Limit of Quantification (LOQ) ~7.1 µM (~1.28 µg/mL)[5]2.5 ng/mL[1]25 - 100 ng/mL[3]

Note: Data for GC-MS is based on the analysis of various phenolic compounds and may not be directly representative of this compound.

Experimental Protocols

Detailed Methodology for a Validated HPLC-UV Method for this compound Quantification

This protocol is adapted from a validated method for the quantification of this compound in plant extracts.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 1% acetic acid) is often used. A typical gradient might start at 33% acetonitrile and increase over the run.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

2. Preparation of Standard Solutions:

  • Stock Solution: Accurately weigh 1.6 mg of this compound standard and dissolve it in a 10 mL volumetric flask with a 30:70 (v/v) mixture of methanol (B129727) and water to obtain a stock solution of 0.16 mg/mL.[1]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 0.16 mg/mL.[1]

3. Sample Preparation:

  • The sample preparation procedure will vary depending on the matrix. For plant extracts, a suitable extraction method should be employed, followed by filtration of the extract through a 0.45 µm filter before injection.

4. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Method Comparison and Workflow Visualizations

The following diagrams illustrate the workflow for the validation of an HPLC method and provide a visual comparison of the different analytical techniques for this compound quantification.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_objective Define Analytical Objective (Quantification of this compound) select_method Select HPLC Method Parameters (Column, Mobile Phase, etc.) define_objective->select_method validation_protocol Write Validation Protocol select_method->validation_protocol prepare_standards Prepare Standard Solutions validation_protocol->prepare_standards run_hplc Perform HPLC Analysis prepare_standards->run_hplc prepare_samples Prepare Samples prepare_samples->run_hplc collect_data Collect Chromatographic Data run_hplc->collect_data linearity Assess Linearity collect_data->linearity accuracy Determine Accuracy (% Recovery) collect_data->accuracy precision Evaluate Precision (% RSD) collect_data->precision lod_loq Calculate LOD & LOQ collect_data->lod_loq specificity Verify Specificity collect_data->specificity validation_report Compile Validation Report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report specificity->validation_report

Caption: Workflow for the validation of an HPLC method for this compound quantification.

Method_Comparison cluster_hplc HPLC-UV cluster_lcmsms LC-MS/MS cluster_gcms GC-MS hplc_attributes Good for routine analysis Cost-effective Robust and reliable lcmsms_attributes High sensitivity and selectivity Ideal for complex matrices Higher cost and complexity gcms_attributes Suitable for volatile compounds May require derivatization Good for identification coniferyl_alcohol This compound Quantification coniferyl_alcohol->hplc_attributes Choose for routine QC coniferyl_alcohol->lcmsms_attributes Choose for trace analysis in complex samples coniferyl_alcohol->gcms_attributes Choose for volatile analysis or structural confirmation

Caption: Comparison of analytical methods for this compound quantification.

References

A Head-to-Head Battle: GC-MS vs. HPLC for the Analysis of Coniferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of coniferyl alcohol, a key precursor in lignin (B12514952) biosynthesis and a valuable phytochemical, is paramount. The choice of analytical technique is a critical decision that impacts sensitivity, sample preparation, and overall workflow efficiency. This guide provides an in-depth, objective comparison of two powerhouse analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the analysis of this compound, supported by experimental data and detailed protocols.

This compound's inherent polarity and thermal lability present distinct challenges and considerations for both GC-MS and HPLC analysis. While HPLC can directly analyze this compound in its native form, GC-MS necessitates a derivatization step to enhance volatility and thermal stability. This fundamental difference forms the basis of the comparison in terms of sample preparation complexity, analytical performance, and suitability for different research applications.

Quantitative Performance: A Data-Driven Comparison

The selection of an analytical method often hinges on its quantitative performance. The following table summarizes key validation parameters for both GC-MS and HPLC analysis of this compound, compiled from various studies to provide a representative comparison.

ParameterGC-MS (as Trimethylsilyl (B98337) Derivative)HPLC-UV
Linearity Range Not explicitly found for this compound; typically in the µg/mL range for similar derivatized phenolic compounds.0.01 - 0.16 mg/mL[1]
Limit of Detection (LOD) Estimated to be in the low ng/mL range (based on data for other phenolic compounds). For silylated n-alkanols, a detection limit of approximately 100 nmol/L has been reported.2.4 µM (approximately 0.43 µg/mL) (by UV-Vis spectroscopy)[2]
Limit of Quantification (LOQ) Estimated to be in the mid-to-high ng/mL range.7.1 µM (approximately 1.28 µg/mL) (by UV-Vis spectroscopy)[2]
Accuracy (% Recovery) Typically >90% for validated methods of similar compounds.96.54 - 102.85%[1]
Precision (% RSD) Typically <15% for validated methods of similar compounds.< 2%[1]
Derivatization Required? Yes (Silylation)No

Experimental Protocols: A Step-by-Step Guide

Detailed and reproducible experimental protocols are the cornerstone of reliable analytical measurements. Below are representative methodologies for the analysis of this compound using both GC-MS and HPLC.

GC-MS Analysis of this compound (as TMS Derivative)

This protocol involves a crucial derivatization step to make the this compound amenable to gas chromatography.

1. Sample Preparation and Derivatization (Silylation):

  • Drying: Evaporate the solvent from the sample extract containing this compound to complete dryness under a stream of nitrogen. It is critical to ensure the sample is free of water, which can interfere with the silylation reaction.

  • Reagent Addition: Add a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a catalyst like pyridine, to the dried sample.

  • Reaction: Cap the reaction vial tightly and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the hydroxyl groups of this compound to trimethylsilyl (TMS) ethers.

  • Cooling: Allow the reaction mixture to cool to room temperature before injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS (5% phenyl-methylpolysiloxane), is commonly used for the separation of silylated compounds.[3][4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: Typically set to 250-280°C.

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280-300°C) at a controlled rate.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass-to-charge ratio (m/z) range of 50-550 is typically sufficient to capture the characteristic fragments of the this compound-TMS derivative.

    • Identification: The resulting mass spectrum of the derivatized this compound will show characteristic fragments, including the molecular ion and a prominent peak at m/z 73, which corresponds to the trimethylsilyl group.[5]

HPLC-UV Analysis of this compound

This method allows for the direct analysis of this compound without the need for derivatization.

1. Sample Preparation:

  • Extraction: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water).

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of phenolic compounds.

  • Mobile Phase: A gradient elution using a mixture of two solvents is typically employed. For example, Solvent A could be water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, and Solvent B could be acetonitrile or methanol. The gradient program is optimized to achieve good separation of this compound from other components in the sample.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 30-35°C) to ensure reproducible retention times.

  • Detection: this compound exhibits strong UV absorbance. A UV detector set at a wavelength of approximately 260 nm or 280 nm is suitable for its detection and quantification.

  • Quantification: A calibration curve is constructed by injecting known concentrations of a this compound standard and plotting the peak area against the concentration. The concentration of this compound in the samples is then determined from this calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the distinct experimental workflows for the analysis of this compound by GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Containing This compound Extraction Solvent Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (BSTFA + Pyridine) Drying->Derivatization Injection Injection Derivatization->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Detection MS Detection (EI) Separation->Detection Data Data Analysis Detection->Data HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Containing This compound Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection Filtration->Injection Separation HPLC Separation (C18 Column) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Data Data Analysis Detection->Data

References

A Comparative Guide to the Cross-Validation of Spectrophotometric and Chromatographic Methods for Coniferyl Alcohol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used analytical techniques—UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC)—for the quantitative analysis of coniferyl alcohol. This compound is a key monolignol involved in the biosynthesis of lignin (B12514952) and other bioactive compounds, making its accurate quantification crucial in various research and industrial applications, including biofuel development, pulp and paper manufacturing, and pharmacology. This document outlines the experimental protocols for both methods, presents a comparative summary of their performance based on experimental data, and provides a logical workflow for their cross-validation.

Experimental Protocols

UV-Vis Spectrophotometric Method

This method offers a simple and rapid approach for the quantification of this compound, relying on its intrinsic ultraviolet absorbance.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • This compound reference standard

  • Solvent (e.g., citrate (B86180) buffer, pH 4.5, or 250 mM KOH for basic conditions)[1][2]

Standard Preparation:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Perform serial dilutions of the stock solution to create a series of calibration standards.

Methodology:

  • Record the absorbance spectra of the this compound standard solutions over a wavelength range of 200 to 350 nm to determine the wavelength of maximum absorbance (λmax).[1][2] Under acidic conditions (pH 4.5), characteristic absorption wavelengths are observed at 228 nm, 260 nm, and 295 nm.[1] In a basic medium (250 mM KOH), λmax is observed at 228 nm and 295 nm.[1]

  • Measure the absorbance of each calibration standard and the sample solution at the selected λmax.

  • Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the standards.

  • Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC provides high specificity and is suitable for analyzing this compound in complex matrices.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[3][4]

  • C18 reversed-phase analytical column (e.g., 250 mm × 4.6 mm, 5 µm).[4][5]

Reagents:

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (or Methanol and water).[3][5] For example, a common mobile phase consists of acetonitrile and 0.1% formic acid in water.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 35°C[3]

  • Detection Wavelength: 275 nm[5]

  • Injection Volume: 20 µL[5]

Standard and Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., a mixture of methanol and water).[3]

  • Generate a series of calibration standards by diluting the stock solution.[3]

  • Extract this compound from the sample matrix using an appropriate solvent and filter the extract through a 0.45 µm syringe filter before injection.[3]

Performance Comparison

The selection of an analytical method depends on the specific requirements of the study, such as the nature of the sample, the required sensitivity, and the available instrumentation. The following table summarizes the performance characteristics of spectrophotometric and HPLC methods for this compound quantification based on available data.

ParameterUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Linearity Range Wide linear range over 3 to 4 orders of magnitude[1][2]0.01 - 0.16 mg/mL[3]
Correlation Coefficient (R²) > 0.999[3]> 0.999[3]
Accuracy (% Recovery) Not explicitly found for this compound96.54 - 102.85%[3]
Precision (% RSD) Not explicitly found for this compound< 2% (Repeatability), < 3% (Stability)[3]
Limit of Detection (LOD) Average 2.4 µM[1][2]Not explicitly found for this compound
Limit of Quantification (LOQ) Average 7.1 µM[1][2]Not explicitly found for this compound
Specificity Lower (potential for interference from other UV-absorbing compounds)Higher (separation of analytes reduces interference)
Sample Throughput HighModerate
Cost LowerHigher

Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods yield comparable and reliable results. This process involves analyzing the same set of samples using both the spectrophotometric and HPLC methods and statistically comparing the outcomes.

CrossValidationWorkflow start Start: Sample Set Preparation method1 Method 1 Analysis: Spectrophotometry start->method1 method2 Method 2 Analysis: HPLC start->method2 data_comp Data Comparison and Statistical Analysis method1->data_comp method2->data_comp acceptance Acceptance Criteria Met? data_comp->acceptance conclusion Conclusion: Methods are Correlated acceptance->conclusion Yes investigate Investigate Discrepancies acceptance->investigate No end End conclusion->end investigate->data_comp

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

Both UV-Vis spectrophotometry and HPLC are valuable techniques for the quantification of this compound. Spectrophotometry offers a rapid and cost-effective method suitable for high-throughput screening and for samples with a relatively simple matrix. In contrast, HPLC provides superior specificity and is the method of choice for complex samples where potential interfering substances may be present. The cross-validation of these methods is a critical step to ensure data integrity and consistency, particularly when transitioning from a high-throughput screening method to a more definitive quantitative analysis during drug development or other research endeavors. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method for their specific needs and ensure the reliability of their results.

References

A Comparative Analysis of the Antioxidant Activity of Coniferyl and Sinapyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl alcohol and sinapyl alcohol are primary monolignols, fundamental building blocks in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants.[1] Beyond their structural role, these phenylpropanoids exhibit antioxidant properties attributable to their phenolic nature.[2] This guide provides a comparative study of the antioxidant activities of coniferyl and sinapyl alcohols, presenting theoretical data, outlining their mechanisms of action, and detailing common experimental protocols for antioxidant capacity assessment.

The structural difference between these two molecules lies in the methoxy (B1213986) groups on the aromatic ring; this compound has one methoxy group, while sinapyl alcohol has two.[1][3] This structural variation is expected to influence their antioxidant potential.

G cluster_coniferyl This compound cluster_sinapyl Sinapyl Alcohol coniferyl_img coniferyl_label One methoxy group sinapyl_img sinapyl_label Two methoxy groups

Caption: Structural comparison of coniferyl and sinapyl alcohols.

Quantitative Data on Antioxidant Activity

Direct experimental comparative studies on the antioxidant activity of pure coniferyl and sinapyl alcohols are scarce in publicly available literature. However, a comprehensive theoretical study using Density Functional Theory (DFT) provides valuable insights into their radical scavenging capabilities.[4]

Antioxidant Activity Parameter This compound Sinapyl Alcohol Reference
Overall Rate Constant (koverall) for HOO• Scavenging in Polar Media (M-1s-1) 5.80 x 106 - 1.15 x 1075.80 x 106 - 1.15 x 107[4]
Overall Rate Constant (koverall) for HOO• Scavenging in Lipid Media (M-1s-1) 2.66 x 102 - 2.61 x 1042.66 x 102 - 2.61 x 104[4]
Metal Chelating Ability (Cu(II) and Fe(III)) StrongStrong[4]

Note: The theoretical data suggests that both coniferyl and sinapyl alcohols are potent scavengers of hydroperoxyl radicals in polar environments, with their activity being less pronounced in lipid media.[4] The rate constants indicate a very high reaction speed with these radicals. Their strong metal-chelating ability is another important antioxidant mechanism, as it can prevent the generation of free radicals via Fenton-like reactions.[4]

Mechanism of Antioxidant Action

The antioxidant activity of coniferyl and sinapyl alcohols, like other phenolic compounds, is primarily due to their ability to donate a hydrogen atom from their phenolic hydroxyl group to a free radical.[2][5] This process neutralizes the free radical, and the resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the side chain.[4]

The antioxidant mechanism can proceed via two main pathways:

  • Formal Hydrogen Transfer (FHT): The direct donation of a hydrogen atom to a free radical. This is the exclusive pathway in acidic aqueous conditions and lipid media.[4]

  • Single Electron Transfer (SET): The transfer of an electron to the free radical, followed by proton transfer. This mechanism is predominant in polar media at physiological pH.[4]

G cluster_mechanism Free Radical Scavenging by Phenolic Antioxidants Phenol Phenolic Antioxidant (Coniferyl/Sinapyl Alcohol) Radical Free Radical (R•) PhenoxylRadical Resonance-Stabilized Phenoxyl Radical Phenol->PhenoxylRadical H• donation NeutralizedRadical Neutralized Molecule (RH) Radical->NeutralizedRadical H• acceptance

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Experimental Protocols

Several in vitro assays are commonly used to evaluate the antioxidant capacity of compounds like coniferyl and sinapyl alcohols. Below are the detailed methodologies for four widely used assays.

G cluster_workflow General Workflow for In Vitro Antioxidant Assays prep Reagent & Sample Preparation reaction Reaction Initiation (Mixing of sample and reagent) prep->reaction incubation Incubation (Time and temperature dependent) reaction->incubation measurement Spectrophotometric/ Fluorometric Measurement incubation->measurement analysis Data Analysis (Calculation of % inhibition, IC50, TEAC, etc.) measurement->analysis

References

A Comparative Guide to the Biosynthesis of Monolignols: Coniferyl, Sinapyl, and p-Coumaryl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathways leading to three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. These compounds are the fundamental building blocks of lignin (B12514952) and precursors to a wide array of specialized plant metabolites. Understanding the nuances of their synthesis is critical for applications in metabolic engineering, biomass utilization, and the development of novel therapeutics.

Overview of the Phenylpropanoid Pathway

The biosynthesis of p-coumaryl, coniferyl, and sinapyl alcohols originates from the general phenylpropanoid pathway.[1] This central metabolic route converts the amino acid L-phenylalanine (or L-tyrosine in some plants, particularly monocots) into p-coumaroyl-CoA, a critical branch-point intermediate.[2][3] The initial steps involve the deamination of phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid, followed by hydroxylation by Cinnamate 4-Hydroxylase (C4H) to produce p-coumaric acid.[4] Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid to p-coumaroyl-CoA.[2] From this point, the pathways diverge to produce the three distinct monolignols.

Divergent Biosynthetic Pathways

The synthesis of each monolignol is distinguished by a specific sequence of hydroxylation and O-methylation reactions on the aromatic ring, followed by the reduction of the CoA-thioester side chain.

  • p-Coumaryl Alcohol: This is the simplest monolignol, derived directly from p-coumaroyl-CoA. The pathway involves two reductive steps:

    • Cinnamoyl-CoA Reductase (CCR) catalyzes the reduction of p-coumaroyl-CoA to p-coumaraldehyde (B1217632).[2]

    • Cinnamyl Alcohol Dehydrogenase (CAD) reduces p-coumaraldehyde to p-coumaryl alcohol.[5]

  • Coniferyl Alcohol (Guaiacyl, G-unit precursor): The synthesis of this compound requires an additional hydroxylation and methylation step before the reductive phase. Starting from p-coumaroyl-CoA:

    • The pathway first produces caffeoyl-CoA. This can occur via two main routes:

      • Route A: p-coumaroyl-CoA is hydroxylated by p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H) (acting on p-coumaroyl shikimate) followed by other steps.

      • Route B: p-coumaric acid is hydroxylated by p-Coumarate 3-Hydroxylase (C3H) to yield caffeic acid, which is then activated to caffeoyl-CoA by 4CL.[6]

    • Caffeoyl-CoA O-Methyltransferase (CCoAOMT) methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.[7]

    • CCR reduces feruloyl-CoA to coniferaldehyde (B117026).[8]

    • CAD reduces coniferaldehyde to this compound.[8]

  • Sinapyl Alcohol (Syringyl, S-unit precursor): This pathway is an extension of the this compound branch, involving an additional hydroxylation and methylation at the 5-position of the aromatic ring. This branch is prominent in angiosperms.[9]

    • Ferulate 5-Hydroxylase (F5H) , a key rate-limiting enzyme, hydroxylates a guaiacyl intermediate at the 5-position.[10] F5H can act on multiple substrates, but coniferaldehyde and this compound are considered more effective substrates than ferulic acid.[11][12] This hydroxylation produces 5-hydroxyconiferaldehyde (B1237348).

    • Caffeic Acid O-Methyltransferase (COMT) methylates the newly added 5-hydroxyl group, converting 5-hydroxyconiferaldehyde into sinapaldehyde (B192390).[11]

    • CAD and/or a specific Sinapyl Alcohol Dehydrogenase (SAD) reduces sinapaldehyde to sinapyl alcohol.[13][14] Studies have shown that some dehydrogenases have a higher specificity for sinapaldehyde over coniferaldehyde.[14]

The diagram below illustrates the divergent pathways from the central intermediate, p-coumaroyl-CoA.

Monolignol_Biosynthesis cluster_enzymes pCoumaroylCoA p-Coumaroyl-CoA pCoumaraldehyde p-Coumaraldehyde pCoumaroylCoA->pCoumaraldehyde  CCR1 CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA  C3H pCoumaryl_Alcohol p-Coumaryl Alcohol (H-Lignin) pCoumaraldehyde->pCoumaryl_Alcohol  CAD1 FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA  CCoAOMT Coniferaldehyde Coniferaldehyde FeruloylCoA->Coniferaldehyde  CCR2 Coniferyl_Alcohol This compound (G-Lignin) Coniferaldehyde->Coniferyl_Alcohol  CAD2 Hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Coniferaldehyde->Hydroxyconiferaldehyde  F5H Sinapaldehyde Sinapaldehyde Hydroxyconiferaldehyde->Sinapaldehyde  COMT Sinapyl_Alcohol Sinapyl Alcohol (S-Lignin) Sinapaldehyde->Sinapyl_Alcohol  CAD_SAD CCR1 CCR CAD1 CAD C3H C3'H / C3H CCoAOMT CCoAOMT CCR2 CCR CAD2 CAD F5H F5H COMT COMT CAD_SAD CAD / SAD

Caption: Divergent biosynthetic pathways of p-coumaryl, coniferyl, and sinapyl alcohols.

Data Presentation: Comparative Enzyme Kinetics and Production Titers

The efficiency and substrate preference of key enzymes dictate the metabolic flux towards each monolignol. The following tables summarize quantitative data from enzyme kinetic studies and metabolic engineering efforts.

Table 1: Comparison of Enzyme Kinetic Parameters in Monolignol Biosynthesis *

Enzyme FamilyEnzyme (Organism)SubstrateK_m (µM)k_cat (s⁻¹)Catalytic Efficiency (k_cat/K_m) (s⁻¹µM⁻¹)
Ferulate 5-Hydroxylase (F5H) F5H (Arabidopsis)Ferulic Acid~3000--
Coniferaldehyde10.00140.0014
This compound30.00170.0006
Cinnamyl Alcohol Dehydrogenase (CAD) PtCAD (Populus)Coniferaldehyde5.5--
Sinapaldehyde12.1--
Sinapyl Alcohol Dehydrogenase (SAD) PtSAD (Populus)Coniferaldehyde17.5--
Sinapaldehyde2.6--

*Data compiled from multiple sources. Kinetic parameters can vary based on experimental conditions and enzyme source. The F5H data highlights its strong preference for later pathway intermediates over ferulic acid.[11] The CAD/SAD data demonstrates the substrate specificity that helps regulate the ratio of G and S lignin precursors.[13]

Table 2: Comparison of Monolignol Production Titers in Engineered E. coli

Target ProductPrecursorFinal Titer (mg/L)Key Enzymes IntroducedReference
p-Coumaryl AlcoholL-Tyrosine501.8 ± 41.4TAL, 4CL1, CCR, ADH6[2][15]
Caffeyl AlcoholL-Tyrosine401.0 ± 15.3 (co-culture)TAL, 4CL1, CCR, ADH6, HpaBC[2][15]
This compoundL-Tyrosine124.9 ± 5.1 (co-culture)TAL, 4CL1, CCR, ADH6, HpaBC, CCoAOMT[2][15]

*These results demonstrate the feasibility of producing monolignols in microbial hosts and highlight the current challenges, such as the lower efficiency of the multi-step pathways to this compound.[2][15]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of these biosynthetic pathways. Below are protocols for key experiments.

Protocol 1: Heterologous Expression and Purification of a His-tagged Monolignol Biosynthesis Enzyme (e.g., CAD)

  • Gene Cloning: Amplify the coding sequence of the target gene (e.g., CAD) from plant cDNA and clone it into a bacterial expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His) tag.

  • Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: a. Inoculate a 5-10 mL starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C. b. Use the starter culture to inoculate a larger volume (e.g., 1 L) of expression medium. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[16] c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. d. Incubate for an additional 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.[16]

  • Cell Lysis: a. Harvest cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C). b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors). c. Lyse the cells by sonication on ice or using a French press.

  • Purification: a. Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to pellet cell debris. b. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. c. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. d. Elute the His-tagged protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Verification: Assess the purity and size of the recombinant protein using SDS-PAGE. Confirm protein concentration using a Bradford or BCA assay.

Protocol 2: Spectrophotometric Enzyme Assay for Cinnamyl Alcohol Dehydrogenase (CAD)

This assay measures the activity of CAD by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[16]

  • Reagents:

    • Reaction Buffer: 100 mM Tris-HCl, pH 7.5.

    • NADPH Stock Solution: 10 mM in reaction buffer.

    • Substrate Stock Solution: 10 mM of coniferaldehyde or sinapaldehyde dissolved in DMSO.

    • Purified CAD enzyme preparation.

  • Assay Procedure: a. Prepare a 1 mL reaction mixture in a quartz cuvette containing: 850 µL of reaction buffer, 50 µL of 10 mM NADPH stock (final concentration 0.5 mM), and 50 µL of purified enzyme solution. b. Incubate the mixture at 30°C for 5 minutes to equilibrate and measure the background rate of NADPH oxidation. c. Initiate the reaction by adding a small volume (e.g., 10 µL) of the substrate stock solution to achieve the desired final concentration. d. Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes) using a spectrophotometer with temperature control.

  • Data Analysis: a. Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). b. Repeat the assay with varying substrate concentrations to determine kinetic parameters (K_m and V_max) by fitting the data to the Michaelis-Menten equation.[16]

Protocol 3: HPLC Analysis of Monolignols and Precursors

This method allows for the separation and quantification of various phenylpropanoids.

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), a diode array detector (DAD), and a mass spectrometer (MS) for peak identification.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 50% B

    • 25-30 min: Linear gradient from 50% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-40 min: Return to 10% B and equilibrate.

    • Flow rate: 1.0 mL/min.

  • Detection: a. Monitor absorbance at multiple wavelengths (e.g., 280 nm for general phenolics, 310-340 nm for hydroxycinnamic acids and aldehydes).[13] b. Use MS for positive identification of compounds based on their mass-to-charge ratio (m/z).

  • Quantification: Prepare standard curves for each target compound (p-coumaryl alcohol, this compound, sinapyl alcohol, etc.) of known concentrations. Calculate the concentration in unknown samples by comparing their peak areas to the standard curves.[17]

Logical Workflow for Pathway Analysis

Studying these complex biosynthetic pathways requires a systematic approach combining in silico, in vitro, and in vivo methods.

Workflow in_silico In Silico Analysis (Gene Identification, Homology Modeling) cloning Gene Cloning & Heterologous Expression (E. coli, Yeast) in_silico->cloning purification Protein Purification (Affinity Chromatography) cloning->purification in_vivo In Vivo Functional Analysis cloning->in_vivo in_vitro In Vitro Characterization purification->in_vitro kinetics Enzyme Kinetic Assays (Km, kcat) in_vitro->kinetics product_analysis Product Identification (HPLC, LC-MS) in_vitro->product_analysis metabolomics Metabolite Profiling & Flux Analysis kinetics->metabolomics metabolic_eng Metabolic Engineering (Microbial Production) in_vivo->metabolic_eng transgenics Plant Transgenesis (Overexpression/Knockdown) in_vivo->transgenics metabolic_eng->metabolomics transgenics->metabolomics

Caption: Experimental workflow for studying monolignol biosynthesis.

References

reactivity comparison of coniferyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Coniferyl Alcohol Derivatives

For researchers, scientists, and drug development professionals, understanding the relative reactivity of this compound and its derivatives is crucial for applications ranging from polymer chemistry to pharmacology. This guide provides an objective comparison of the performance of various this compound derivatives, supported by experimental data, detailed protocols, and visualizations of relevant pathways.

The reactivity of this compound and its derivatives in polymerization is significantly influenced by their molecular structure and the reaction conditions. Dihydrothis compound, for instance, lacks the α,β-double bond present in the side chain of this compound. This structural difference prevents it from forming a quinone methide intermediate, a key reactive species in the polymerization of monolignols. As a result, dihydrothis compound primarily acts as a chain terminator, leading to a less cross-linked lignin (B12514952) structure with a higher proportion of free phenolic ends.[1]

The enzymatic polymerization of this compound itself is sensitive to environmental factors. Studies on Mn³⁺-mediated enzymatic oxidation have shown that the yield of dehydrogenation polymers (DHPs) can reach almost 100% under optimal conditions.[2][3] The reaction is best performed in an aqueous solution without organic solvents at a pH between 4.5 and 6.0, with a hydrogen peroxide to this compound ratio of 0.75 to 1.[2][3] However, the structural characteristics of the resulting polymer, such as the frequency of β-β linkages, suggest a tendency for dimer formation rather than stepwise polymerization.[2][3]

The presence of other molecules can also influence the polymerization process. For example, the addition of α-cyclodextrin during the horseradish peroxidase-catalyzed polymerization of this compound leads to a dehydrogenative polymer with an increased content of 8-O-4' linkages and a decrease in 8-5' linkages.[4][5]

The nature of phenolic anchor groups at a cellulosic interface also impacts the enzymatic polymerization of this compound. The polymerization efficiency was found to increase in the order of ferulate < p-coumarate < caffeate.[6]

Experimental Protocols:

Enzymatic Polymerization of this compound: The dehydrogenative polymerization of this compound is typically carried out using horseradish peroxidase in a phosphate (B84403) buffer (0.10 M) at a temperature of 27°C.[4] The structure of the resulting dehydrogenative polymer (DHP) can be characterized using size exclusion chromatography (SEC) and nuclear magnetic resonance (NMR) spectroscopy. The ratio of different linkages (8-O-4', 8-5', 8-8') is determined from the ¹H NMR spectrum of the DHP acetate.[4]

Mn³⁺-Mediated (Enzymatic) Oxidation of this compound: This method utilizes a versatile peroxidase and the biocatalytically generated complex Mn(III)-malonate to polymerize this compound. Hydrogen peroxide serves as the oxidant and Mn²⁺ as the mediator. The reaction is typically performed in an aqueous solution. The yield of the polymerized product is determined, and the structure of the formed DHPs is analyzed by size exclusion chromatography and pyrolysis-GC/MS.[2][3]

Visualizing Polymerization Pathways:

The following diagram illustrates the contrasting polymerization mechanisms of this compound and dihydrothis compound.

G Contrasting Polymerization of Coniferyl vs. Dihydrothis compound cluster_0 This compound Polymerization cluster_1 Dihydrothis compound Incorporation CA This compound Radical_CA This compound Radical CA->Radical_CA Oxidation QM Quinone Methide Intermediate Radical_CA->QM Forms Lignin_propagating Propagating Lignin Polymer QM->Lignin_propagating Polymerization DHCA Dihydroconiferyl Alcohol Radical_DHCA Dihydrothis compound Radical DHCA->Radical_DHCA Oxidation Lignin_terminating Terminated Lignin Chain Radical_DHCA->Lignin_terminating Chain Termination G Biosynthetic Pathways to Coniferyl and Dihydrothis compound Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid Coniferaldehyde Coniferaldehyde Ferulic_Acid->Coniferaldehyde Coniferyl_Alcohol This compound Coniferaldehyde->Coniferyl_Alcohol CAD proficient Dihydroconiferyl_Alcohol Dihydroconiferyl Alcohol Coniferaldehyde->Dihydroconiferyl_Alcohol CAD deficient G General Synthesis Workflow for this compound Start Starting Material (e.g., Ferulic Acid, Vanillin) Step1 Step 1: Functional Group Transformation Start->Step1 Intermediate Intermediate Product (e.g., Acid Chloride, Ester) Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 Product This compound Step2->Product

References

A Comparative Guide to the Electrochemical Validation of Coniferyl Alcohol Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various electrochemical sensors for the detection of coniferyl alcohol, a key lignin (B12514952) precursor with significant implications in biofuel research, pulp and paper production, and as a potential biomarker. The following sections detail the performance of different sensor platforms, supported by experimental data, to aid researchers in selecting the most suitable analytical approach for their specific needs.

Performance Comparison of Electrochemical Sensors for this compound Detection

The selection of an appropriate electrochemical sensor for this compound detection depends on the desired sensitivity, selectivity, and operational range. Below is a comparative summary of different sensor modifications and their performance characteristics.

Sensor TypeElectrode ModificationDetection MethodLinear Range (µM)Limit of Detection (LOD) (µM)SensitivityReference
Biosensor Laccase Immobilized on Graphite (B72142) ElectrodeAmperometryNot Specified0.1 - 0.4High[1]
Future Work Carbon Nanotube (CNT) Modified ElectrodeVoltammetryData Not AvailableData Not AvailableExpected HighGeneral Literature
Future Work Graphene-Based ElectrodeVoltammetryData Not AvailableData Not AvailableExpected HighGeneral Literature
Future Work Metallic Nanoparticle Modified ElectrodeVoltammetryData Not AvailableData Not AvailableExpected HighGeneral Literature

Note: Currently, specific quantitative data for carbon nanotube, graphene, and metallic nanoparticle-based sensors for the direct electrochemical detection of this compound is limited in the cited literature. The "Future Work" entries indicate promising areas for research and development based on the successful application of these materials for other phenolic compounds. The laccase-based biosensor shows high sensitivity, leveraging the enzyme's specific affinity for phenolic substrates like this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of sensor performance. The following protocols outline the key steps for the fabrication and electrochemical validation of a laccase-based biosensor for this compound detection.

Protocol 1: Fabrication of Laccase-Immobilized Graphite Electrode

Objective: To prepare a functional biosensor by immobilizing the laccase enzyme onto a graphite electrode surface.

Materials:

  • Graphite electrodes

  • Laccase from Trametes versicolor

  • Glutaraldehyde (B144438) solution (2.5% in phosphate (B84403) buffer)

  • Bovine Serum Albumin (BSA) solution (1% in phosphate buffer)

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.0)

  • Deionized (DI) water

Procedure:

  • Electrode Pre-treatment: Polish the graphite electrode surface with alumina (B75360) slurry, followed by sonication in DI water and ethanol (B145695) to ensure a clean and reactive surface.

  • Enzyme Immobilization:

    • Pipette a small volume (e.g., 10 µL) of laccase solution onto the cleaned electrode surface.

    • Allow the solution to dry at room temperature to form a thin enzyme layer.

  • Cross-linking:

    • Expose the enzyme-coated electrode to glutaraldehyde vapor or drop-cast a small volume of glutaraldehyde solution onto the enzyme layer. This step cross-links the enzyme molecules, enhancing their stability and adhesion to the electrode.

    • After cross-linking, gently rinse the electrode with PBS to remove any unbound enzyme and glutaraldehyde.

  • Blocking:

    • Immerse the electrode in a BSA solution for 30 minutes to block any non-specific binding sites on the electrode surface.

  • Final Rinse and Storage:

    • Rinse the electrode again with PBS.

    • Store the prepared biosensor at 4°C in PBS when not in use.

Protocol 2: Electrochemical Detection of this compound using the Laccase Biosensor

Objective: To quantitatively measure the concentration of this compound using the prepared biosensor.

Apparatus:

  • Potentiostat/Galvanostat electrochemical workstation

  • Three-electrode cell:

    • Working electrode: Laccase-immobilized graphite electrode

    • Reference electrode: Ag/AgCl

    • Counter electrode: Platinum wire

Procedure:

  • Electrochemical Cell Setup: Assemble the three-electrode system in an electrochemical cell containing a known volume of PBS (0.1 M, pH 7.0).

  • Baseline Measurement: Record the baseline electrochemical signal (e.g., current in amperometry or voltammogram in voltammetry) of the PBS before the addition of the analyte.

  • Analyte Addition: Introduce a known concentration of this compound standard solution into the electrochemical cell.

  • Electrochemical Measurement:

    • Cyclic Voltammetry (CV): Scan the potential within a predefined range (e.g., -0.2 V to +0.8 V vs. Ag/AgCl) and record the resulting current. The oxidation peak of this compound will be observed.

    • Differential Pulse Voltammetry (DPV): Apply a series of potential pulses to enhance the signal-to-noise ratio and improve the detection limit.

    • Amperometry: Apply a constant potential (determined from the CV) and record the current response over time as this compound is added. The change in current is proportional to the analyte concentration.

  • Calibration Curve: Repeat steps 3 and 4 with varying concentrations of this compound to construct a calibration curve (signal vs. concentration).

  • Sample Analysis: Analyze unknown samples by measuring their electrochemical response under the same conditions and determining the concentration from the calibration curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key processes involved in the electrochemical detection of this compound.

G cluster_0 Sensor Fabrication cluster_1 Electrochemical Detection cluster_2 Data Analysis Electrode Bare Electrode (e.g., Graphite) Modification Surface Modification (e.g., Laccase Immobilization) Electrode->Modification Sensor Functionalized Sensor Modification->Sensor Analyte This compound Sensor->Analyte Reaction Electrochemical Reaction (Oxidation at Electrode Surface) Analyte->Reaction Signal Measurable Signal (Current/Potential) Reaction->Signal Calibration Calibration Curve Signal->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: General workflow for the fabrication and validation of an electrochemical sensor.

G ConiferylAlcohol This compound Laccase Laccase (Immobilized on Electrode) ConiferylAlcohol->Laccase OxidizedProduct Oxidized this compound (Phenoxy Radical) Laccase->OxidizedProduct Electron e⁻ Laccase->Electron Electrode Electrode Electron->Electrode Signal Amperometric/Voltammetric Signal Electrode->Signal

Caption: Signaling pathway for laccase-based detection of this compound.

References

Comparative Genomic Analysis of Coniferyl Alcohol Biosynthesis Genes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative overview of the genes involved in the biosynthesis of coniferyl alcohol, a key monolignol precursor to lignin (B12514952) and various other specialized metabolites.[1][2][3] It is intended for researchers, scientists, and professionals in drug development and plant biotechnology seeking to understand the genetic and functional diversity of this crucial metabolic pathway across different plant species.

The this compound Biosynthetic Pathway

This compound is synthesized from the amino acid L-phenylalanine through the general phenylpropanoid pathway.[1][2] A series of enzymatic steps involving hydroxylations, O-methylations, and side-chain reductions leads to the formation of this compound.[2] This monolignol is a fundamental building block for guaiacyl (G) lignin and a precursor for numerous other compounds, including lignans (B1203133) and phenylpropenes like eugenol (B1671780).[1][4][5] The core enzymatic steps leading to this compound are highly conserved, though the genes encoding these enzymes often belong to multigene families that have undergone significant diversification across the plant kingdom.

Coniferyl_Alcohol_Biosynthesis cluster_pathway This compound Biosynthesis Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin  PAL pCou p-Coumaric Acid Cin->pCou  C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA  4CL Caf Caffeoyl-CoA pCouCoA->Caf  HCT/C3H FerCoA Feruloyl-CoA Caf->FerCoA  COMT ConAld Coniferaldehyde FerCoA->ConAld  CCR ConAlc This compound ConAld->ConAlc  CAD PAL PAL C4H C4H FourCL 4CL HCT HCT/C3H COMT COMT CCR CCR CAD CAD Experimental_Workflow cluster_workflow Comparative Genomics Workflow A Data Acquisition (Genomes, Transcriptomes) B Gene Family Identification (BLAST, HMMsearch) A->B C Phylogenetic Analysis (Alignment, Tree Building) B->C D Gene Expression Analysis (RNA-seq, RT-qPCR) B->D E Functional Characterization B->E H Comparative Insights C->H D->H F Heterologous Expression (e.g., E. coli, Yeast) E->F G Enzyme Kinetic Assays (HPLC, GC-MS) F->G G->H

References

inter-laboratory comparison of coniferyl alcohol quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Coniferyl Alcohol Quantification Methods

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of common analytical methods for the quantification of this compound, a key monolignol in plant biology and a significant compound in various industrial and pharmaceutical applications. The selection of an appropriate quantification method is critical for accurate and reproducible results. This document provides a summary of performance data, detailed experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a visual workflow to aid in methodological selection and implementation.

Data Presentation: A Comparative Overview of Method Performance

The following table summarizes key quantitative performance parameters for the analysis of this compound and structurally related compounds. Data has been compiled from various studies to provide a representative comparison of these analytical techniques.

ParameterHPLC-UVGC-MS (for O-Geranylthis compound)LC-MS/MS
Linearity Range 0.01 - 0.16 mg/mL[1][2]Not explicitly found2.5 - 1000 ng/mL[3]
Correlation Coefficient (r²) > 0.999[1]> 0.998Not explicitly found
Accuracy (% Recovery) 96.54 - 102.85%[2]97.8 - 102.5%Within acceptable limits (as per FDA guidelines)[2][3]
Precision (% RSD) < 2% (Intra-day and Inter-day)[2]< 2.0% (Intraday), < 2.5% (Interday)Within acceptable limits (as per FDA guidelines)[3]
Limit of Detection (LOD) 6.00 µg/mL[4]~10 ng/mLNot explicitly found for this compound
Limit of Quantification (LOQ) 20.0 µg/mL[4]~30 ng/mL2.5 ng/mL[2][3]

Experimental Protocols: Detailed Methodologies

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for routine quantification, offering a balance of performance and cost-effectiveness.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents and Materials:

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of formic or acetic acid to improve peak shape. For example, a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) can be used.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 35°C[1]

  • Detection Wavelength: 254 nm or 275 nm[1][5]

  • Injection Volume: 10-20 µL[1][5]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 0.16 mg/mL).[1]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the desired linear range (e.g., 0.01 to 0.16 mg/mL).[1]

  • Sample Preparation: The sample preparation will depend on the matrix. It may involve extraction with a suitable solvent (e.g., methanol/water mixture), sonication, centrifugation, and filtration through a 0.45 µm membrane before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent specificity and sensitivity, particularly for complex matrices. Derivatization is often required for non-volatile or thermally labile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Capillary column suitable for the analysis of derivatized phenols (e.g., a non-polar or medium-polarity column).

Reagents and Materials:

  • Derivatizing agent (e.g., BSTFA with TMCS, or similar silylating agent).

  • Solvent (e.g., pyridine, acetonitrile, or ethyl acetate).

  • This compound reference standard.

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying.

Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: An example program starts at a lower temperature (e.g., 150°C), holds for a short period, then ramps up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 50-550 for full scan mode, or selected ion monitoring (SIM) for targeted quantification.

Standard and Sample Preparation:

  • Derivatization: To improve volatility, the hydroxyl group of this compound should be derivatized. This typically involves evaporating the sample or standard to dryness and then reacting it with a derivatizing agent at an elevated temperature.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of calibration standards and derivatize them in the same manner as the samples.

  • Sample Preparation: Extract this compound from the sample matrix. The extract should be dried completely before the derivatization step.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex biological or environmental samples.

Instrumentation:

  • LC system (e.g., HPLC or UPLC).

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[3]

Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal standard (e.g., a deuterated analog of this compound).

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: An isocratic or gradient elution with acetonitrile and water, often containing 0.1% formic acid. For example, an isocratic mobile phase of acetonitrile:water (65:35, v/v) can be used.[3]

  • Flow Rate: 0.3 mL/min[3]

  • Column Temperature: 35°C[3]

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard.

Standard and Sample Preparation:

  • Standard and Calibration Curve: Prepare a stock solution of this compound and an internal standard. Generate a series of calibration standards by spiking the internal standard and varying concentrations of this compound into a blank matrix.

  • Sample Preparation: For biological samples like plasma, a liquid-liquid extraction (e.g., with ether or ethyl acetate) or solid-phase extraction is typically employed to isolate the analyte and internal standard. The extract is then evaporated and reconstituted in the mobile phase before injection.[3]

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_data Data Acquisition & Analysis sample_matrix Sample Matrix (e.g., Plant Extract, Plasma) extraction Extraction (e.g., LLE, SPE, Sonication) sample_matrix->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional hplc HPLC-UV extraction->hplc lcmsms LC-MS/MS extraction->lcmsms gcms GC-MS derivatization->gcms standard_prep Standard & Calibration Curve Preparation standard_prep->hplc data_acq Data Acquisition (Chromatogram/Spectrum) hplc->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration quantification Quantification (using Calibration Curve) peak_integration->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Caption: General experimental workflow for this compound quantification.

References

A Comparative Analysis of the Bioactivity of Coniferyl Alcohol and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coniferyl alcohol, a primary monolignol in the biosynthesis of lignin, serves as a foundational structure for numerous bioactive compounds.[1] Its inherent antioxidant, anti-inflammatory, and anticancer properties have prompted significant research into the synthesis of analogs with enhanced potency and specificity.[2] This guide provides a comparative overview of the bioactivity of this compound and its synthetic derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery and development.

I. Antioxidant Activity

The antioxidant capacity of phenolic compounds like this compound is largely attributed to their ability to scavenge free radicals.[2] This activity is a critical starting point for developing agents that can mitigate oxidative stress-related pathologies. Synthetic modifications to the this compound scaffold aim to enhance this radical scavenging potential. While direct comparative studies are sparse, research on derivatives of the closely related coniferyl aldehyde demonstrates that structural modifications can significantly influence antioxidant efficacy. For instance, certain synthesized derivatives of coniferyl aldehyde show potent, dose-dependent antioxidant activity.[3]

Table 1: Comparison of Antioxidant Activity

CompoundAssayKey FindingsIC₅₀ ValueReference
Coniferyl AldehydeDPPH Radical ScavengingShowed dose-dependent scavenging activity, approaching Vitamin C's efficacy at ~200 µg/mL.Not explicitly stated[4][5]
Coniferyl Aldehyde Derivative 4 DPPH Radical ScavengingExhibited approximately half the scavenging activity of Vitamin C.Not explicitly stated[4][5]
L. fasciatus Mushroom ExtractDPPH Radical ScavengingExhibited notable scavenging properties.180.78 µg/mL[3]
Standard Antioxidant
Vitamin C (Ascorbic Acid)DPPH Radical ScavengingUsed as a positive control, considered to have 100% scavenging activity.Widely variable[4][6]

Note: Data for synthetic analogs of this compound is limited in publicly available literature; data for coniferyl aldehyde derivatives is presented as a relevant proxy.

II. Anti-inflammatory Activity

This compound and its derivatives exhibit significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and JAK-STAT pathways.[7][8][9] Research has shown that derivatives can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. For example, (7R,8S)-Dehydrodithis compound (DDA) and (7R,8S)-9-acetyl-dehydrodithis compound (ADDA) have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[10][11]

Table 2: Comparison of Anti-inflammatory Activity

CompoundModel SystemKey FindingsQuantitative DataReference
This compound (CA)Renovascular Hypertension MiceAlleviated cardiac inflammation by reducing expression of IL-17, MMP9, COX2, and TNFα.Not specified[7]
Coniferyl Aldehyde (CA)LPS-stimulated Leptomeningeal CellsInhibited the release of proinflammatory cytokines (TNF-α, IL-1β, IL-6) by suppressing the JAK2 signaling pathway.Not specified[8][9]
(7R,8S)-Dehydrodithis compound (DDA)LPS-stimulated BV2 MicrogliaMarkedly suppressed LPS-induced production of NO, iNOS, COX-2, TNF-α, IL-1β, and IL-6.Effective at 6.25-25 µM[10]
(7R,8S)-9-acetyl-dehydrodithis compound (ADDA)LPS-stimulated MacrophagesInhibited expression of COX-2, iNOS, and production of NO.Effective at 12.5-50 µM[11]

The anti-inflammatory effects of these compounds are often mediated through the inhibition of central signaling cascades. The diagrams below illustrate a general workflow for screening compounds and the NF-κB pathway, a common target for anti-inflammatory agents.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening S Synthesis of This compound Analogs P Purification & Characterization S->P A Antioxidant Assays (e.g., DPPH) P->A Test Compounds I Anti-inflammatory Assays (e.g., Griess Assay for NO) P->I Test Compounds C Anticancer Assays (e.g., MTT) P->C Test Compounds D Data Analysis (IC50 Determination) A->D I->D C->D H Hit Compound Identification D->H

// Pathway connections Receptor -> IKK [label="Signal"]; IKK -> IkB [label="Phosphorylates"]; IkB -> Proteasome [label="Ubiquitination"]; NFkB -> IkB [label="Bound &\nInactive"]; IkB -> NFkB [style=invis]; // for layout Proteasome -> NFkB [label="Releases"]; NFkB -> NFkB_nuc [label="Translocation"]; NFkB_nuc -> DNA; DNA -> Genes;

// Inhibition Inhibitor -> IKK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } caption="Inhibition of the canonical NF-κB signaling pathway."

III. Anticancer Activity

The potential of this compound and its analogs as anticancer agents is an area of active investigation. Studies have demonstrated that these compounds can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.[12] For example, this compound itself has been shown to reduce the viability of cholangiocarcinoma (CCA) cells.[12][13] Furthermore, synthetic derivatives of coniferyl aldehyde have shown potent cytotoxic activity against non-small cell lung cancer cells.[3][4][5]

Table 3: Comparison of Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC₅₀ ValueReference
This compound (CA)KKU-213 (CCA)MTT (72h)151.03 ± 24.99 µg/mL[12]
This compound (CA)KKU-100 (CCA)MTT (72h)268.27 ± 18.61 µg/mL[12]
Coniferyl Aldehyde Derivative 4 H1299 (Lung Cancer)MTT6.7 µM[3][4][5]
Coniferyl Aldehyde Derivative 1, 2, 8-11 H1299 (Lung Cancer)MTTShowed cytotoxic activity, but less potent than derivative 4.[3][4][5]

IV. Experimental Protocols

The following are standardized protocols for the key bioassays mentioned in this guide.

This assay assesses the free radical scavenging (antioxidant) activity of a compound.

  • Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine. The decrease in absorbance is proportional to the antioxidant capacity.[6][8][14]

  • Procedure:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly made and protected from light.[6][8]

    • Sample Preparation: Dissolve the test compounds (this compound, analogs) and a positive control (e.g., ascorbic acid) in a suitable solvent to create a series of concentrations.[8]

    • Reaction: In a 96-well plate, add a specific volume of the test sample or control to the DPPH working solution. Include a blank control containing only the solvent and DPPH solution.[8]

    • Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.[8]

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.[6][8]

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting inhibition percentage against compound concentration.[15]

This colorimetric assay is used to measure cell viability and cytotoxicity.

  • Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes convert the yellow tetrazolium salt (MTT) into insoluble purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[16][17][18]

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[16]

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C, allowing formazan crystals to form.[16][18]

    • Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[16][19]

    • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[16]

    • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits cell viability by 50%) is calculated from the dose-response curve.

This assay quantifies nitrite (B80452) (NO₂⁻), a stable breakdown product of nitric oxide, to measure NO production by cells.

  • Principle: The Griess reaction is a two-step diazotization process. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound that absorbs light at 540 nm.[20][21]

  • Procedure:

    • Cell Culture and Stimulation: Culture cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like LPS in the presence of various concentrations of the test compounds.[22]

    • Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.[20]

    • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.[20][23]

    • Reaction: In a 96-well plate, mix equal volumes of the collected supernatant (or nitrite standard) and the Griess reagent (a mixture of sulfanilamide and NED solutions).[22][23]

    • Incubation: Allow the reaction to proceed for 10-15 minutes at room temperature, protected from light.[23]

    • Measurement: Measure the absorbance at 540 nm.[20][23]

    • Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

References

Comparative Guide to Methods for Simultaneous Monolignol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of monolignols—the primary building blocks of lignin (B12514952)—is crucial for understanding plant biomass properties and developing novel biorefinery processes. This guide provides an objective comparison of common analytical methods for the simultaneous analysis of p-coumaryl, coniferyl, and sinapyl alcohols, complete with experimental data and detailed protocols.

Method Comparison Overview

The selection of an appropriate analytical method for monolignol analysis depends on the specific research question, desired level of detail, sample throughput requirements, and available instrumentation. The most frequently employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Other methods like Nuclear Magnetic Resonance (NMR) and Pyrolysis-GC-MS offer unique advantages for specific applications.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique that provides high separation efficiency and definitive compound identification based on mass spectra. It is often preceded by a chemical degradation step like thioacidolysis to release lignin monomers and requires derivatization to make the monolignols volatile.[2][3]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile method for separating and quantifying monolignols and their precursors in their native or glucosylated forms from soluble extracts.[4][5] It is known for its reproducibility and cost-effectiveness.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for analyzing complex biological samples and detecting trace-level compounds.[6][7] It can be used to profile not only monolignols but also their dimers and other oligomers.[6]

Studies comparing these methods have shown that the resulting monolignol ratios, such as the syringyl/guaiacyl (S/G) ratio, can vary depending on the technique used.[1] While trends are often similar, methods like py-MBMS, HSQC NMR, and deconvoluted ssNMR have shown the most agreement in some studies.[1]

Quantitative Performance Data

The validation of an analytical method ensures its reliability, accuracy, and consistency.[8] Key validation parameters for the simultaneous analysis of phenolic compounds, including monolignols, are summarized below.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for Phenolic Compound Analysis

ParameterHPLC-UV[9][10]LC-MS/MS[7]
Linearity (r²) ≥ 0.996Not explicitly stated, but good linear relationships reported
Limit of Detection (LOD) Not explicitly stated0.01 - 9.84 µg/kg
Limit of Quantification (LOQ) Not explicitly stated0.03 - 32.8 µg/kg
Precision (Intra-day RSD) < 2%< 8.4%
Precision (Inter-day RSD) < 2%< 14.4%
Accuracy (Recovery) 98% - 102%81.9% - 117.2%
Matrix Effects Not applicable/assessed-11.5% to 13.7%

Note: The data presented is based on methods validated for various phenolic compounds and fluoroquinolones, which serve as a proxy for the expected performance of monolignol analysis under similar conditions.

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for monolignol analysis.

G cluster_prep Sample Preparation & Analysis cluster_result Final Assessment SamplePrep Sample Extraction / Lignin Depolymerization Derivatization Derivatization (for GC-MS) SamplePrep->Derivatization if required Chromatography Chromatographic Separation (GC/LC) SamplePrep->Chromatography Derivatization->Chromatography Detection Detection (MS, UV, FID) Chromatography->Detection Specificity Specificity / Selectivity Detection->Specificity Linearity Linearity & Range Detection->Linearity Accuracy Accuracy (Recovery) Detection->Accuracy Precision Precision (Repeatability & Intermediate) Detection->Precision LOD Limit of Detection (LOD) Linearity->LOD FitForPurpose Method Fit for Purpose? Accuracy->FitForPurpose Precision->FitForPurpose LOQ Limit of Quantification (LOQ) LOD->LOQ LOQ->FitForPurpose Robustness Robustness Robustness->FitForPurpose

Caption: Workflow for analytical method validation.

Detailed Experimental Protocols

Below are representative protocols for the analysis of monolignols using GC-MS, HPLC-UV, and LC-MS/MS.

Protocol 1: Thioacidolysis and GC-MS Analysis

This protocol is adapted from methods used for quantifying uncondensed monolignols.[2]

  • Lignin Depolymerization (Thioacidolysis):

    • Place a known amount of biomass or isolated lignin into a reaction vial.

    • Add a solution of 2.5% boron trifluoride etherate and 10% ethanethiol (B150549) in dioxane.

    • Include an internal standard (e.g., bisphenol E) for quantification.[2]

    • Seal the vial and heat at 100°C for 4 hours.

    • Cool the reaction mixture, add water and sodium bicarbonate for neutralization.

    • Extract the products with dichloromethane (B109758) or ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.

  • Derivatization (Silylation):

    • To the dried residue, add pyridine (B92270) and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]

    • Heat the mixture at 80°C for 1 hour to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[11]

  • GC-MS Analysis:

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[12]

    • Injection: 1 µL of the derivatized sample in splitless mode.[12]

    • Carrier Gas: Helium at a constant flow rate (e.g., 0.6-1.0 mL/min).[12]

    • Oven Program: Initial temperature of 50°C (hold 5 min), ramp at 10°C/min to 300°C (hold 5 min).[11]

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-600.[12]

    • Identification: Compare mass spectra and retention times with authentic standards or library data.[13]

Protocol 2: HPLC-UV Analysis of Monolignols

This protocol is suitable for analyzing soluble monolignols and their precursors.[5]

  • Sample Extraction:

    • Extract plant tissue with a solvent such as methanol (B129727) or 80% ethanol.

    • Centrifuge the extract to remove solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • HPLC-UV Analysis:

    • Column: Reversed-phase C18 column (e.g., 150 x 2.1 mm, 3 µm).[6]

    • Mobile Phase A: Water with 10 mM formic acid.[5]

    • Mobile Phase B: Acetonitrile with 10 mM formic acid.[5]

    • Flow Rate: 1.5 mL/min.[5]

    • Gradient: A typical gradient could be: 10% B for 3 min, ramp to 20% B over 5 min, ramp to 30% B over 6 min, then ramp to 100% B over 2 min, hold for 2 min.[5]

    • Detection: Diode-Array Detector (DAD) or UV detector set at a wavelength suitable for monolignols (e.g., 280 nm).[9]

    • Quantification: Generate a standard curve using authentic monolignol standards.

Protocol 3: LC-MS/MS Profiling of Oligolignols

This protocol is designed for the sensitive detection of monolignols and their oligomers.[6]

  • Sample Preparation:

    • Perform a methanol extraction of the plant tissue as described in the HPLC protocol.

    • The extract can be directly analyzed or subjected to preliminary fractionation if necessary.

  • LC-MS/MS Analysis:

    • Column: Reversed-phase C18 column (e.g., Luna C18(2), 150 x 2.1 mm, 3 µm).[6]

    • Mobile Phase A: 1% aqueous acetic acid (pH ~2).[6]

    • Mobile Phase B: Acetonitrile with 1% acetic acid.[6]

    • Flow Rate: 0.3 mL/min.[6]

    • Gradient: 5% B to 17% B over 1 min, to 77% B over 18 min, then to 100% B over 1 min.[6]

    • MS Conditions (ESI):

      • Ionization Mode: Negative or positive, depending on the target analytes.

      • Vaporizer Temperature: 350°C.[6]

      • Capillary Temperature: 100°C.[6]

      • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification, or full scan for profiling. Define precursor-product ion transitions for each target monolignol.

References

Lignin's Architectural Diversity: A Comparative Analysis of Structure from Varying Monolignol Ratios

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural intricacies of lignin (B12514952), this guide offers a comparative analysis of lignin polymers derived from different ratios of the three primary monolignols: p-coumaryl (H), coniferyl (G), and sinapyl (S) alcohols. Understanding these structural variations is paramount for researchers, scientists, and drug development professionals engaged in biomass valorization, drug delivery, and the development of novel biomaterials.

Lignin, a complex aromatic polymer, is a major component of plant cell walls, providing structural integrity and defense against pathogens. Its structure is primarily determined by the relative proportions of its H, G, and S monolignol units. This composition, often expressed as the S/G ratio, significantly influences lignin's chemical and physical properties, including its molecular weight, the types and frequencies of its internal linkages, and its overall reactivity. These structural variations are critical in applications ranging from biofuel production to the design of lignin-based nanoparticles for drug delivery.

Quantitative Analysis of Lignin Structure

The structural features of lignin are intricately linked to its monolignol composition. The following tables summarize key quantitative data from various studies, highlighting the differences in S/G ratio, the prevalence of the dominant β-O-4 aryl ether linkage, and the molecular weight of lignins from different biomass sources.

Table 1: Monolignol Composition (S/G Ratio) in Lignin from Various Biomass Sources.

Biomass TypeTypical S/G RatioPredominant Monolignol(s)Reference
Softwood (e.g., Pine, Spruce)~0.01 - 0.05Guaiacyl (G)[1]
Hardwood (e.g., Poplar, Birch, Eucalyptus)1.5 - 4.0Syringyl (S) and Guaiacyl (G)[1][2]
Grasses (e.g., Corn Stover, Wheat Straw)0.4 - 0.9Guaiacyl (G), Syringyl (S), and p-Hydroxyphenyl (H)[2]

Table 2: Abundance of Inter-unit Linkages in Lignin.

Biomass Typeβ-O-4 Linkage (%)Other Major LinkagesReference
Softwood 45 - 50β-5, 5-5', β-β'[3]
Hardwood 60 - 85β-5, β-β'[3]
Grasses ~50Phenylcoumaran, Resinols, Ferulate/p-Coumarate esters

Table 3: Molecular Weight of Lignin from Different Sources.

Biomass TypeWeight-Average Molecular Weight (Mw) ( g/mol )Number-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI = Mw/Mn)Reference
Softwood (Kraft Lignin) 3,000 - 8,0001,000 - 2,5002.5 - 4.0[4]
Hardwood (Organosolv Lignin) 1,500 - 5,000800 - 2,0001.8 - 3.0
Grasses (Soda Lignin) 1,000 - 4,000500 - 1,5002.0 - 3.5[4]

Visualizing the Biosynthetic Pathway of Monolignols

The relative abundance of H, G, and S units in lignin is determined by the complex and highly regulated monolignol biosynthetic pathway. Understanding this pathway is crucial for efforts to genetically engineer plants for desirable lignin characteristics.

Monolignol_Biosynthesis cluster_enzymes Enzymes Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Caf Caffeic Acid Cou->Caf C3H CouAld p-Coumaraldehyde CouCoA->CouAld CCR CafCoA Caffeoyl-CoA CouCoA->CafCoA HCT/C3'H H_lignin p-Coumaryl Alcohol (H-monolignol) CouAld->H_lignin CAD Lignin Lignin Polymer H_lignin->Lignin Fer Ferulic Acid Caf->Fer COMT FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT Fer->FerCoA 4CL HydFer 5-Hydroxyferulic Acid Fer->HydFer F5H ConAld Coniferaldehyde FerCoA->ConAld CCR HydConAld 5-Hydroxyconiferaldehyde FerCoA->HydConAld F5H G_lignin Coniferyl Alcohol (G-monolignol) ConAld->G_lignin CAD G_lignin->Lignin Sin Sinapic Acid HydFer->Sin COMT SinAld Sinapaldehyde HydConAld->SinAld COMT SinCoA Sinapoyl-CoA Sin->SinCoA 4CL SinCoA->SinAld CCR S_lignin Sinapyl Alcohol (S-monolignol) SinAld->S_lignin CAD S_lignin->Lignin PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase _4CL 4CL: 4-Coumarate:CoA Ligase C3H C3H: p-Coumarate 3-Hydroxylase HCT HCT/C3'H: Hydroxycinnamoyl-CoA Transferase/p-Coumaroyl Shikimate 3'-Hydroxylase CCoAOMT CCoAOMT: Caffeoyl-CoA O-Methyltransferase CCR CCR: Cinnamoyl-CoA Reductase CAD CAD: Cinnamyl Alcohol Dehydrogenase COMT COMT: Caffeic Acid O-Methyltransferase F5H F5H: Ferulate 5-Hydroxylase

Caption: Simplified overview of the monolignol biosynthetic pathway.

Experimental Protocols

Accurate characterization of lignin structure is essential for a meaningful comparative analysis. The following are detailed protocols for key analytical techniques used to determine monolignol ratios, inter-unit linkages, and molecular weight.

Protocol for S/G Ratio and Inter-unit Linkage Analysis by 2D HSQC NMR

Two-dimensional Heteronuclear Single Quantum Coherence (2D HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information about the lignin polymer.

1. Sample Preparation:

  • Weigh approximately 50-80 mg of isolated and dried lignin into a vial.

  • Add 0.5-0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Vortex the mixture until the lignin is completely dissolved. Gentle heating can be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire 2D HSQC spectra on a Bruker AVANCE III 600 MHz spectrometer (or equivalent) equipped with a cryoprobe.

  • Use a standard Bruker pulse sequence (e.g., 'hsqcetgpsisp2.2').

  • Set the spectral widths to cover the expected chemical shift ranges for lignin (e.g., 10 ppm in the ¹H dimension and 165 ppm in the ¹³C dimension).

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 64-128 scans).

3. Data Processing and Analysis:

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

  • Apply a squared sine-bell window function in both dimensions before Fourier transformation.

  • Perform phasing and baseline correction.

  • Integrate the volumes of the specific cross-peaks corresponding to S-lignin (S₂/₆), G-lignin (G₂), and various inter-unit linkages (e.g., β-O-4, β-β, β-5) in the aromatic and aliphatic regions of the spectrum.

  • The S/G ratio is calculated from the ratio of the integrated volumes of the S₂/₆ and G₂ signals, often with a correction factor to account for the two protons in the S-unit. The relative abundance of inter-unit linkages is determined by integrating their characteristic cross-peaks and normalizing to the total of the aromatic units.

Protocol for Hydroxyl Group Quantification by ³¹P NMR

Quantitative ³¹P NMR spectroscopy is used to determine the content of different types of hydroxyl groups (aliphatic, phenolic, and carboxylic acids) in lignin after derivatization with a phosphorus-containing reagent.

1. Sample Preparation and Derivatization:

  • Accurately weigh ~20-30 mg of dried lignin into a vial.

  • Add 500 µL of a solvent mixture of anhydrous pyridine (B92270) and CDCl₃ (1.6:1 v/v).

  • Add 100 µL of a solution of chromium(III) acetylacetonate (B107027) (as a relaxation agent) and an internal standard (e.g., N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide, NHND) in the same solvent mixture.

  • Add 100 µL of the phosphitylating reagent, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP).

  • Stir the mixture at room temperature until the lignin is completely dissolved.

2. NMR Data Acquisition:

  • Acquire ³¹P NMR spectra on a spectrometer operating at a suitable frequency for phosphorus (e.g., 162 MHz on a 400 MHz instrument).

  • Use an inverse-gated decoupling pulse sequence to suppress the nuclear Overhauser effect.

  • Set a relaxation delay of at least 10 seconds to ensure full relaxation of the phosphorus nuclei.

3. Data Processing and Analysis:

  • Process the spectra and integrate the signals corresponding to the derivatized aliphatic hydroxyls, different types of phenolic hydroxyls (G-type, S-type, H-type), and carboxylic acids.

  • Quantify the amount of each type of hydroxyl group relative to the known amount of the internal standard.

Protocol for Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution.

1. Lignin Derivatization (Acetylation):

  • Dissolve ~50 mg of lignin in a 1:1 mixture of acetic anhydride (B1165640) and pyridine.

  • Heat the mixture at 70°C for 2 hours.

  • Precipitate the acetylated lignin by adding the reaction mixture dropwise to a large volume of cold water.

  • Collect the precipitate by centrifugation, wash thoroughly with water, and dry under vacuum.

2. GPC Analysis:

  • Prepare a solution of the acetylated lignin in tetrahydrofuran (B95107) (THF) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample into a GPC system equipped with a series of polystyrene-divinylbenzene columns (e.g., Agilent PLgel) and a refractive index (RI) or UV detector.

  • Use THF as the mobile phase at a flow rate of 1 mL/min.

  • Calibrate the system using narrow polystyrene standards of known molecular weights.

3. Data Analysis:

  • Use the calibration curve to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the lignin sample from its chromatogram.

Conclusion

The structural characteristics of lignin are highly dependent on the relative proportions of its monolignol precursors. Lignins with a higher S/G ratio, typical of hardwoods, tend to have a more linear structure with a higher proportion of labile β-O-4 linkages and a lower molecular weight. Conversely, softwood lignins, rich in G units, are more condensed and branched, with a higher molecular weight and a greater variety of more recalcitrant C-C linkages. Grass lignins exhibit intermediate and more complex characteristics. These fundamental structural differences have profound implications for the industrial utilization of lignin, influencing everything from the efficiency of delignification processes in biorefineries to the properties of lignin-derived polymers and nanomaterials. The analytical protocols provided herein offer a robust framework for researchers to accurately characterize and compare lignin from diverse sources, paving the way for more informed and targeted applications.

References

Safety Operating Guide

Proper Disposal of Coniferyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of coniferyl alcohol, a compound frequently used in lignin (B12514952) biosynthesis research and other areas of study.

This compound is classified as a hazardous substance, primarily due to its high toxicity to aquatic organisms.[1] Therefore, it is imperative that this chemical and any materials contaminated with it are disposed of as hazardous waste.[1] Improper disposal, such as release into the environment, must be strictly avoided.[1] Adherence to local, state, and federal regulations is mandatory for all waste handling and disposal procedures.[1]

Key Data Summary

PropertyValueSource
Appearance Light yellow crystalline powder[1]
Solubility Soluble in ether, alkalies, and alcohols; does not mix with water[1]
Stability Considered stable, but may discolor on exposure to light and air. Avoid reaction with oxidizing agents.[1][2]
Toxicity Very toxic to aquatic organisms.[1] May cause skin sensitization.[1]
Bioaccumulation High potential for bioaccumulation.[1]

Experimental Protocols for Disposal

The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound waste in a laboratory setting. This protocol is a general guideline; always consult and adhere to your institution's specific Environmental Health and Safety (EHS) procedures.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Place all solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves, weighing papers, and absorbent materials from spill cleanups, into a designated hazardous waste container.

    • This container must be clearly labeled for solid chemical waste.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, dedicated, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.

    • Ensure the waste container is made of a compatible material (e.g., glass or polyethylene) and has a secure, leak-proof cap.

Step 2: Container Labeling

Proper labeling is critical for safe handling and disposal. The hazardous waste container must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • For mixtures, list all constituents and their approximate percentages.

  • An accurate accumulation start date (the date the first drop of waste is added to the container).

  • The name and contact information of the principal investigator or responsible person.

  • The specific hazards associated with the waste (e.g., "Toxic to Aquatic Life").

Step 3: Storage of Chemical Waste

  • Store the hazardous waste container in a designated and secure satellite accumulation area (SAA) near the point of generation.

  • The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.

  • It is best practice to use secondary containment, such as a larger, chemically resistant tub or tray, to capture any potential leaks or spills from the primary container.

  • Keep the waste container closed at all times, except when adding waste.

Step 4: Disposal and Removal

  • Once the waste container is full or the accumulation time limit set by your institution is reached, contact your institution's EHS department to arrange for a pickup.

  • Do not pour this compound waste down the drain or dispose of it in the regular trash.

  • Follow all instructions provided by the EHS personnel for the final transfer and disposal of the waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

ConiferylAlcoholDisposal This compound Waste Disposal Workflow Start Waste Generation (Solid or Liquid this compound) IsWaste Is the material This compound or contaminated with it? Start->IsWaste SolidWaste Collect in a designated SOLID Hazardous Waste Container IsWaste->SolidWaste Yes, Solid LiquidWaste Collect in a designated LIQUID Hazardous Waste Container IsWaste->LiquidWaste Yes, Liquid LabelContainer Label container with: 'Hazardous Waste' 'this compound' Accumulation Date PI Information Hazards SolidWaste->LabelContainer LiquidWaste->LabelContainer StoreWaste Store in a designated Satellite Accumulation Area (SAA) with Secondary Containment LabelContainer->StoreWaste ContactEHS Container Full or Time Limit Reached? Contact EHS for Pickup StoreWaste->ContactEHS ContactEHS->StoreWaste No EHSPickup EHS manages final disposal according to regulations ContactEHS->EHSPickup Yes

Caption: Workflow for the proper segregation, labeling, storage, and disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Coniferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Coniferyl alcohol, a key monolignol in the biosynthesis of lignin, requires careful handling in the laboratory to ensure the safety of researchers and the integrity of experiments.[1] This guide provides essential safety and logistical information, from personal protective equipment (PPE) to disposal protocols, for professionals in research and drug development.

Hazard Identification and Personal Protective Equipment

This compound is known to be a skin sensitizer (B1316253) and may cause skin and eye irritation.[2][3] It is also classified as very toxic to aquatic organisms, necessitating responsible handling and disposal.[2] Adherence to the following personal protective equipment (PPE) guidelines is crucial for mitigating risks.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationProtection Against
Eye Protection Safety GlassesWith side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4][5]Chemical splashes to the eyes.
Chemical GogglesTo be worn when a higher risk of splashing exists.[2]More comprehensive protection from splashes.
Hand Protection Chemical-Resistant GlovesNitrile rubber, polychloroprene, butyl rubber, or fluorocaoutchouc are suitable materials.[2]Direct skin contact and potential sensitization.[2]
Body Protection Laboratory CoatStandard lab coat to be worn at all times.Contamination of personal clothing.
Overalls / Long-Sleeved ClothingProvides more complete body coverage.[2]Protection from spills and splashes.
PVC ApronRecommended for additional protection when handling larger quantities.[2]Enhanced protection against chemical splashes.
Respiratory Protection Dust Mask (N95/P1)Recommended when handling the powder form to avoid dust inhalation.[4] Not typically required with adequate ventilation.Inhalation of airborne particles.
Approved RespiratorA NIOSH/MSHA or European Standard EN 136 approved respirator for large-scale use or in emergencies.[5][6]Protection from high concentrations of vapors or dust.

Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes exposure and ensures a safe laboratory environment. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult Safety Data Sheet (SDS) Gather PPE Gather Appropriate PPE Consult SDS->Gather PPE Prepare Workspace Prepare Well-Ventilated Workspace Gather PPE->Prepare Workspace Don PPE Don Personal Protective Equipment Prepare Workspace->Don PPE Weigh/Measure Weigh Solid or Measure Solution (Avoid Dust/Aerosol Generation) Don PPE->Weigh/Measure Perform Experiment Perform Experimental Procedure Weigh/Measure->Perform Experiment Segregate Waste Segregate Contaminated Waste Perform Experiment->Segregate Waste Decontaminate Workspace Decontaminate Workspace Segregate Waste->Decontaminate Workspace Doff PPE Doff and Dispose of PPE Correctly Decontaminate Workspace->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and comply with regulations.

Disposal Protocol:

  • Waste Segregation : All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be treated as hazardous waste.[2]

  • Containerization : Collect all contaminated solid and liquid waste in a clearly labeled, sealed, and chemically compatible container.[4] The label should include the full chemical name.

  • Regulatory Compliance : All waste must be handled and disposed of in accordance with local, state, and federal regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

  • Empty Containers : To prevent reuse, empty containers should be punctured before disposal at an authorized landfill, as per regulatory guidelines.[2]

By adhering to these safety protocols, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.